Product packaging for 2,3-Difluoro-4-methylaniline(Cat. No.:CAS No. 886503-79-3)

2,3-Difluoro-4-methylaniline

Cat. No.: B1318772
CAS No.: 886503-79-3
M. Wt: 143.13 g/mol
InChI Key: HMDHQYKNBZEFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Difluoro-4-methylaniline is a useful research compound. Its molecular formula is C7H7F2N and its molecular weight is 143.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7F2N B1318772 2,3-Difluoro-4-methylaniline CAS No. 886503-79-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDHQYKNBZEFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590702
Record name 2,3-Difluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886503-79-3
Record name 2,3-Difluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,3-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2,3-Difluoro-4-methylaniline, a fluorinated aniline derivative of significant interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this compound serves as a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. The strategic incorporation of fluorine atoms can modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide outlines a proposed synthetic pathway, summarizes its key properties, and discusses its potential applications in the development of novel pharmaceuticals.

Core Properties of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 886503-79-3[4]
Molecular Formula C₇H₇F₂N[4]
Molecular Weight 143.13 g/mol [4]
Predicted Boiling Point N/A
Predicted Melting Point N/A
Predicted pKa N/A
Predicted logP N/A

Proposed Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in peer-reviewed literature. However, a plausible and chemically sound synthetic route can be proposed based on established methodologies for the preparation of analogous fluorinated anilines. The proposed pathway begins with the nitration of 1,2-difluoro-3-methylbenzene, followed by the reduction of the resulting nitro-aromatic intermediate to the target aniline.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 1,2-Difluoro-3-methylbenzene 1,2-Difluoro-3-methylbenzene 3,4-Difluoro-2-methyl-1-nitrobenzene 3,4-Difluoro-2-methyl-1-nitrobenzene 1,2-Difluoro-3-methylbenzene->3,4-Difluoro-2-methyl-1-nitrobenzene HNO₃, H₂SO₄ This compound This compound 3,4-Difluoro-2-methyl-1-nitrobenzene->this compound Fe, HCl or H₂, Pd/C

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Proposed)

The following protocols are illustrative and based on standard procedures for analogous reactions. They should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 3,4-Difluoro-2-methyl-1-nitrobenzene (Nitration)

This procedure is based on general methods for the nitration of substituted fluorobenzenes.

  • Materials:

    • 1,2-Difluoro-3-methylbenzene

    • Fuming nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Ice bath

    • Round-bottom flask with magnetic stirrer

    • Separatory funnel

    • Drying agent (e.g., anhydrous sodium sulfate)

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to 1,2-difluoro-3-methylbenzene.

    • To this cooled mixture, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3,4-difluoro-2-methyl-1-nitrobenzene.

    • The crude product may be purified further by column chromatography on silica gel.

Step 2: Synthesis of this compound (Reduction)

This protocol describes a standard method for the reduction of a nitro group to an amine using iron in acidic medium.

  • Materials:

    • 3,4-Difluoro-2-methyl-1-nitrobenzene

    • Iron powder (Fe)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

    • Filtration apparatus (e.g., Celite bed)

  • Procedure:

    • In a round-bottom flask, suspend 3,4-difluoro-2-methyl-1-nitrobenzene and iron powder in a mixture of ethanol and water.

    • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

    • Continue refluxing for several hours until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and neutralize by the careful addition of a sodium carbonate or sodium hydroxide solution.

    • Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.

    • Combine the filtrates and remove the organic solvent under reduced pressure.

    • Extract the remaining aqueous layer with ethyl acetate.

    • Combine all organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

    • The product can be purified by distillation under reduced pressure or column chromatography.

Spectroscopic Profile (Predicted)

While specific experimental spectra for this compound are not widely published, a predicted spectroscopic profile can be inferred based on the analysis of its structural analogues.

SpectroscopyPredicted Features
¹H NMR Aromatic protons would appear as multiplets in the range of 6.5-7.5 ppm. The methyl protons would be a singlet around 2.0-2.5 ppm. The amine protons would present as a broad singlet.
¹³C NMR Aromatic carbons would show signals between 110-160 ppm, with characteristic C-F couplings. The methyl carbon signal would be in the aliphatic region.
¹⁹F NMR Two distinct signals are expected for the two non-equivalent fluorine atoms, likely appearing as doublets or multiplets due to F-F and F-H couplings.
IR Characteristic N-H stretching bands around 3300-3500 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. Strong C-F stretching bands in the 1100-1300 cm⁻¹ region.
Mass Spec. Expected molecular ion peak [M]⁺ at m/z = 143.06.

Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines, particularly those containing fluorine, are pivotal structural motifs in a vast array of pharmaceuticals. The incorporation of fluorine atoms can significantly enhance a drug candidate's profile by:

  • Improving Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[2]

  • Modulating Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, and excretion properties.[2]

  • Enhancing Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thus improving potency.[2]

This compound, as a specific building block, can be utilized in the synthesis of various classes of therapeutic agents, including but not limited to:

  • Kinase Inhibitors: The aniline moiety is a common feature in many kinase inhibitors, where it often forms a key hydrogen bond with the hinge region of the kinase domain. The specific substitution pattern of this compound can be exploited to achieve selectivity for particular kinases.

  • Agrochemicals: Fluorinated compounds are also prevalent in modern agrochemicals due to their enhanced biological activity and stability.

  • Materials Science: Substituted anilines can serve as precursors for the synthesis of polymers and other advanced materials with unique electronic and physical properties.

The logical workflow for the utilization of this compound in a drug discovery program would typically involve its incorporation into a lead molecule, followed by iterative optimization of the structure-activity relationship (SAR).

G This compound This compound Coupling_Reaction Coupling_Reaction This compound->Coupling_Reaction Lead_Molecule_Scaffold Lead_Molecule_Scaffold Lead_Molecule_Scaffold->Coupling_Reaction Novel_Analog_Library Novel_Analog_Library Coupling_Reaction->Novel_Analog_Library SAR_Studies SAR_Studies Novel_Analog_Library->SAR_Studies Lead_Optimization Lead_Optimization SAR_Studies->Lead_Optimization

Caption: Workflow for the use of this compound in drug discovery.

References

Physicochemical Characteristics of 2,3-Difluoro-4-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical characteristics of 2,3-Difluoro-4-methylaniline (CAS RN: 886503-79-3). Due to the limited availability of direct experimental data for this specific compound, this guide combines available information, predicted values, and data from structurally similar aromatic amines to offer a thorough profile. This document is intended to support research, development, and drug discovery activities by providing key data, experimental methodologies, and insights into its potential biological relevance.

Core Physicochemical Properties

This compound is a substituted aniline with the molecular formula C₇H₇F₂N and a molecular weight of 143.13 g/mol .[1][2] The presence of two fluorine atoms and a methyl group on the aniline ring significantly influences its electronic properties, basicity, lipophilicity, and metabolic stability, making it a molecule of interest in medicinal chemistry.

Quantitative Data Summary

The following table summarizes the available and predicted physicochemical data for this compound and its isomers. It is crucial to note that many values for the target compound are predicted and should be confirmed by experimental analysis.

PropertyThis compound (Predicted/Estimated)2-Fluoro-4-methylaniline (Experimental)3-Fluoro-4-methylaniline (Experimental)2,4-Difluoroaniline (Experimental)Reference
CAS Number 886503-79-3452-80-2452-77-7367-25-9[3][4][5][6]
Molecular Formula C₇H₇F₂NC₇H₈FNC₇H₈FNC₆H₅F₂N[1][4][7]
Molecular Weight 143.13 g/mol 125.14 g/mol 125.14 g/mol 129.11 g/mol [1][4][6][7]
Melting Point Not available3 °C30-32 °C-7.5 °C[4][5]
Boiling Point Not available70-71 °C (at 7 mmHg)93 °C (at 12 mmHg)170 °C (at 753 mmHg)[4][6][7]
pKa (Predicted) ~3.0 - 4.0Not available4.02 ± 0.10Not available[4]
logP (XlogP predicted) 1.81.4Not available1.5[1][8]
Water Solubility Not availableNot miscibleNot available10 to 50 mg/mL at 20.5 °C[5][6]

Note: The pKa of anilines is influenced by the electronic effects of substituents. The two electron-withdrawing fluorine atoms are expected to decrease the basicity of the amino group in this compound compared to aniline (pKa ≈ 4.6). The electron-donating methyl group will slightly counteract this effect.

Experimental Protocols

This section details standardized experimental methodologies for determining the key physicochemical properties of aromatic amines like this compound.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method [9][10][11][12]

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

  • Procedure:

    • The capillary tube is placed in the heating block.

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

    • The melting range is reported as the interval between these two temperatures.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry, powdered sample B Pack into capillary tube (2-3 mm height) A->B C Place in melting point apparatus D Rapid heating to ~15-20°C below expected MP C->D E Slow heating (1-2°C/min) D->E F Record onset of melting E->F G Record completion of melting F->G H Melting Point Range G->H pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve amine in solvent B Acidify with strong acid A->B C Titrate with strong base B->C D Record pH after each addition C->D E Plot pH vs. Titrant Volume D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence F->G DrugDiscoveryWorkflow cluster_discovery Early Discovery cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME A Target Identification & Validation B Hit Identification A->B C Hit-to-Lead Optimization B->C D Solubility C->D E Lipophilicity (logP) C->E F pKa C->F G Permeability C->G H Metabolic Stability D->H E->H J Plasma Protein Binding F->J G->H I CYP Inhibition H->I I->J K Lead Candidate Selection J->K

References

2,3-Difluoro-4-methylaniline CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 2,3-Difluoro-4-methylaniline

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The strategic placement of fluorine atoms on the aniline scaffold imparts unique chemical properties that are highly sought after in the design of novel bioactive molecules.

Core Compound Identification

  • Compound Name: this compound

  • CAS Number: 886503-79-3[1]

  • Molecular Formula: C₇H₇F₂N[1][2]

  • Molecular Weight: 143.13 g/mol [1]

Molecular Structure

The structure of this compound consists of a benzene ring substituted with two adjacent fluorine atoms, an amino group, and a methyl group.

  • SMILES: CC1=C(C(=C(C=C1)N)F)F[2]

  • InChI: InChI=1S/C7H7F2N/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3[2]

  • InChIKey: HMDHQYKNBZEFTH-UHFFFAOYSA-N[2]

Physicochemical and Computational Data

The following table summarizes key quantitative data for this compound. This information is crucial for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₇H₇F₂N[1][2]
Molecular Weight 143.13 g/mol [1]
Monoisotopic Mass 143.05466 Da[2]
XlogP (Predicted) 1.8[2]
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 1ChemScene
Rotatable Bonds 0ChemScene
Topological Polar Surface Area (TPSA) 26.02 ŲChemScene
Boiling Point (Predicted) 202.3 ± 35.0 °C[3]
Density (Predicted) 1.229 ± 0.06 g/cm³[3]

Role in Medicinal Chemistry and Drug Development

Fluorinated organic compounds are of paramount importance in modern drug discovery. The incorporation of fluorine atoms into a molecule can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5]

Difluoroaniline derivatives, including this compound, serve as versatile building blocks for the synthesis of complex, biologically active compounds.[6] They are key intermediates used to introduce the fluorinated aniline motif into larger molecular scaffolds, a common strategy to enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[5][] The amino group provides a reactive handle for a wide range of chemical transformations, such as amide bond formation, N-alkylation, and participation in cross-coupling reactions, enabling the construction of diverse chemical libraries for high-throughput screening.

DrugDiscoveryWorkflow cluster_0 Intermediate Synthesis cluster_1 Drug Discovery Pipeline Intermediate This compound LeadGen Lead Generation Introduction of fluoro-aniline scaffold Intermediate->LeadGen LeadOpt Lead Optimization Fine-tuning properties (lipophilicity, metabolic stability) LeadGen->LeadOpt Candidate Drug Candidate Enhanced pharmacokinetic profile LeadOpt->Candidate

Caption: Role of this compound in the drug discovery process.

Experimental Protocols: Synthesis

Representative Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a readily available substituted nitrotoluene. The key transformations involve nucleophilic aromatic substitution (SNAr) to introduce the fluorine atoms, followed by the reduction of the nitro group to an amine.

SynthesisWorkflow A 2,3-Dichloro-4-methylnitrobenzene (Starting Material) B Fluorination (Halex Reaction) Reagents: KF, DMSO Conditions: 170-175 °C A->B C 2,3-Difluoro-4-methylnitrobenzene (Intermediate) B->C D Nitro Group Reduction Reagents: Fe/HCl or H₂, Pd/C Conditions: Reflux or Pressure C->D E This compound (Final Product) D->E

Caption: A plausible synthetic workflow for this compound.

Detailed Methodologies (Exemplary)

Step 1: Fluorination of 2,3-Dichloro-4-methylnitrobenzene This step is based on the Halex (halogen exchange) reaction, a common method for introducing fluorine into aromatic rings.

  • To a 500 mL four-neck flask equipped with a mechanical stirrer and thermometer, add 2,3-dichloro-4-methylnitrobenzene (1.0 mol), anhydrous potassium fluoride (KF, 2.4 mol), and dimethyl sulfoxide (DMSO) (200 g).[8]

  • Heat the reaction mixture to 170-175 °C and maintain this temperature for 8 hours with vigorous stirring.[8]

  • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to approximately 50 °C.

  • Filter the reaction mixture and wash the filter cake with toluene.

  • Combine the filtrates and recover the solvent via distillation.

  • The crude product, 2,3-difluoro-4-methylnitrobenzene, is then purified by vacuum distillation.[8]

Step 2: Reduction to this compound The reduction of the nitro group is a standard transformation in organic synthesis.

  • In a reaction vessel, suspend the 2,3-difluoro-4-methylnitrobenzene intermediate (1.0 mol) in a mixture of ethanol and water.

  • Add iron powder (Fe, 3.0 mol) and a catalytic amount of concentrated hydrochloric acid (HCl).

  • Heat the mixture to reflux and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction, make it basic with an aqueous solution of sodium carbonate, and filter through celite to remove the iron salts.

  • Extract the filtrate with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography or distillation.

References

A Comprehensive Guide to the Spectral Analysis of 2,3-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This technical guide provides an in-depth analysis of the spectral data for 2,3-Difluoro-4-methylaniline, a key intermediate in pharmaceutical and agrochemical synthesis. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents a logical workflow for structural elucidation.

Introduction

This compound is an aromatic amine whose structural integrity is paramount for its application in multi-step syntheses. Spectroscopic analysis provides a definitive method for confirming the identity and purity of this compound. This guide will interpret the key spectral features based on its molecular structure, which includes a substituted benzene ring with two adjacent fluorine atoms, a methyl group, and an amino group. Understanding these spectral signatures is crucial for quality control and reaction monitoring.

Predicted Spectral Data

The following sections and tables summarize the anticipated spectral data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will show characteristic splitting patterns due to spin-spin coupling between protons, carbons, and fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentProbable Coupling Constants (J, Hz)
~6.8 - 7.0(dd)1HAr-H (H-6)³JHH ≈ 8.5 Hz, ⁴JHF ≈ 2.0 Hz
~6.6 - 6.8(dd)1HAr-H (H-5)³JHH ≈ 8.5 Hz, ⁴JHF ≈ 6.0 Hz
~3.8 - 4.2(br s)2H-NH₂ N/A
~2.2(s)3H-CH₃ N/A

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentProbable Coupling Constants (J, Hz)
~148 - 152(dd)C -F (C-2)¹JCF ≈ 240-250 Hz, ²JCF ≈ 15-20 Hz
~142 - 146(dd)C -F (C-3)¹JCF ≈ 245-255 Hz, ²JCF ≈ 15-20 Hz
~135 - 138(d)C -NH₂ (C-1)²JCF ≈ 10-15 Hz
~125 - 128(s)C -CH₃ (C-4)N/A
~120 - 123(d)C -H (C-5)³JCF ≈ 5-10 Hz
~115 - 118(s)C -H (C-6)N/A
~15 - 18(s)-C H₃N/A
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine N-H bonds, aromatic C-H and C=C bonds, and the C-F bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450 - 3350MediumAsymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)
3050 - 3010Medium-WeakAromatic C-H StretchAr-H
2950 - 2850Medium-WeakAliphatic C-H Stretch-CH₃
1620 - 1600StrongN-H Bend (Scissoring)Primary Amine (-NH₂)
1580 - 1450Medium-StrongAromatic C=C StretchBenzene Ring
1350 - 1250StrongAromatic C-N StretchAr-N
1250 - 1100StrongC-F StretchAr-F
900 - 675StrongAromatic C-H Bend (Out-of-plane)Ar-H
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed is expected to be the protonated molecule [M+H]⁺.

Table 4: Predicted Mass Spectrometry Data for this compound (C₇H₇F₂N)

Ion TypeCalculated m/zDescription
[M]⁺143.05Molecular Ion
[M+H]⁺144.06Protonated Molecule
[M+Na]⁺166.04Sodium Adduct
[M+K]⁺182.02Potassium Adduct

Data derived from PubChem predictions for C₇H₇F₂N.[1]

Experimental Protocols

The following protocols provide a standardized methodology for the spectral analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2][3] The solution should be transferred to a 5 mm NMR tube.

  • Instrument Setup: The analysis is performed on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize magnetic field homogeneity.[3][4]

    • Tuning: Tune and match the probe for the ¹H frequency.

    • Parameters: Acquire the spectrum with a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition:

    • Tuning: Tune and match the probe for the ¹³C frequency.

    • Parameters: Acquire the spectrum with proton decoupling. Use a spectral width of 240 ppm, an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and accumulate 1024 scans to achieve a good signal-to-noise ratio.

FTIR Spectroscopy Protocol
  • Sample Preparation (ATR Method): Place a small, powdered amount (1-2 mg) of this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[1][5] Apply pressure using the anvil to ensure good contact between the sample and the crystal.[1]

  • Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal.

  • Instrument Setup: The analysis is performed on a Fourier Transform Infrared (FTIR) spectrometer.

  • Spectrum Acquisition:

    • Parameters: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.[6]

    • Scans: Co-add 32 scans to improve the signal-to-noise ratio.[6]

    • Resolution: Set the spectral resolution to 4 cm⁻¹.

    • The final spectrum is presented in transmittance mode after automatic ratioing against the background spectrum.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.[7] Create a dilute sample for injection by taking 10 µL of the stock solution and diluting it to 1 mL with a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote protonation.[7]

  • Instrument Setup: The analysis is performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

  • Spectrum Acquisition:

    • Ionization Mode: Operate the ESI source in positive ion mode.

    • Infusion: Introduce the sample solution into the source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Source Parameters: Optimize ESI source parameters, such as capillary voltage (~3.5 kV), drying gas temperature (~300 °C), and nebulizer pressure, to achieve a stable signal.[8]

    • Mass Range: Acquire data over an m/z range of 50-500.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow of the spectral analysis and the structural relationships within the molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis NMR_Prep Dissolve in CDCl3 NMR NMR Spectrometer NMR_Prep->NMR IR_Prep Place solid on ATR IR FTIR Spectrometer IR_Prep->IR MS_Prep Dilute in ACN/H2O MS Mass Spectrometer MS_Prep->MS NMR_Data 1H & 13C Spectra (Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight) MS->MS_Data Final_Structure Structure Elucidation (this compound) NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Caption: Workflow for the spectral analysis of this compound.

Caption: Key structural features for spectral interpretation.

References

In-Depth Technical Guide: Solubility and Stability of 2,3-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Difluoro-4-methylaniline is a fluorinated aromatic amine with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the benzene ring can significantly influence its physicochemical properties, including solubility and stability, which are critical parameters for its synthesis, purification, formulation, and storage. This technical guide provides a comprehensive overview of the recommended methodologies for assessing the solubility and stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are foundational for understanding its behavior in various experimental and processing conditions.

PropertyValueSource
Molecular FormulaC₇H₇F₂N[1]
Molecular Weight143.13 g/mol [1]
AppearanceHypothetically a solid or liquid at room temperatureGeneral knowledge
Melting PointNot available
Boiling PointNot available
pKa (of the anilinium ion)Estimated to be lower than aniline (4.6) due to the electron-withdrawing fluorine atomsGeneral chemical principles

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor influencing its bioavailability and processability. The following sections outline a proposed study of the solubility of this compound in various solvents.

Hypothetical Solubility Data

The following table presents hypothetical solubility data for this compound in a range of common solvents at two different temperatures. This data is illustrative and would need to be determined experimentally.

SolventTemperature (°C)Hypothetical Solubility (mg/mL)
Water (pH 7.4)25< 0.1
Water (pH 7.4)37< 0.1
0.1 N HCl255 - 10
0.1 N HCl3710 - 20
Methanol25> 100
Methanol37> 150
Ethanol25> 100
Ethanol37> 150
Acetone25> 200
Acetone37> 250
Dichloromethane25> 200
Dichloromethane37> 250
Ethyl Acetate2550 - 100
Ethyl Acetate37100 - 150
Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol describes the widely used shake-flask method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, 0.1 N HCl, methanol, ethanol, acetone, dichloromethane, ethyl acetate)

  • Scintillation vials or glass flasks with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and detector for quantification

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.

  • Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials at a constant speed for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility in mg/mL or other appropriate units.

Visualization of Solubility Workflow

G Workflow for Solubility Determination start Start add_excess Add excess this compound to solvent vials start->add_excess incubate Incubate with shaking at constant temperature add_excess->incubate centrifuge Centrifuge to separate undissolved solid incubate->centrifuge supernatant Collect and dilute the supernatant centrifuge->supernatant hplc Analyze by HPLC supernatant->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Workflow for Solubility Determination

Stability Studies

Stability studies are essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.

Hypothetical Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study on this compound. The percentage of degradation is illustrative.

ConditionDurationHypothetical Degradation (%)Major Degradation Products
0.1 N HCl24 hours< 5%Hydrolysis products
0.1 N NaOH24 hours10 - 20%Oxidation/hydrolysis products
3% H₂O₂24 hours20 - 40%Oxidized anilines, potential polymerization
Heat (80°C)48 hours5 - 15%Thermally induced degradation products
Photostability (ICH Q1B)1.2 million lux hours15 - 30%Photodegradation products, potential coloration
Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study based on ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat it for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., at 80°C) for a specified duration. Also, prepare a solution of the compound and expose it to the same thermal stress.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At each time point, withdraw a sample and analyze it using a stability-indicating HPLC-PDA or HPLC-MS method. This method should be capable of separating the parent compound from all degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of stressed and unstressed samples and by analyzing the spectral data (UV, MS) of the new peaks.

Visualization of Forced Degradation Workflow

G Forced Degradation Study Workflow start Start prepare Prepare solutions of This compound start->prepare stress Expose to Stress Conditions prepare->stress acid Acid Hydrolysis (0.1 N HCl) stress->acid base Base Hydrolysis (0.1 N NaOH) stress->base oxidation Oxidation (3% H2O2) stress->oxidation thermal Thermal Stress (80°C) stress->thermal photo Photostability (ICH Q1B) stress->photo analyze Analyze by Stability-Indicating HPLC-PDA/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation & Identify Products analyze->evaluate end End evaluate->end

Forced Degradation Study Workflow

Analytical Considerations

A robust and validated analytical method is paramount for accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended HPLC Method Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detection at a suitable wavelength (to be determined by UV scan) or mass spectrometry for higher specificity and sensitivity.

Conclusion

This technical guide provides a framework for conducting comprehensive solubility and stability studies of this compound. While the presented data is hypothetical, the experimental protocols are based on established scientific principles and regulatory guidelines. The successful execution of these studies will provide critical information for the development and handling of this important chemical intermediate. Researchers are strongly encouraged to perform these experiments to obtain authentic data for this compound.

References

health and safety information for 2,3-Difluoro-4-methylaniline handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety Information for Handling 2,3-Difluoro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the specific SDS provided by the manufacturer for the most current and comprehensive safety information.

Introduction

This compound is an aromatic amine used as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Due to its chemical structure, it presents several health and safety hazards that necessitate careful handling and the implementation of robust safety protocols. This guide provides in-depth health and safety information tailored for laboratory and research professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Pictograms:

alt text

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 886503-79-3[1]
Molecular Formula C₇H₇F₂N[2]
Molecular Weight 143.13 g/mol [2]
Appearance Not specified (likely a liquid or solid)
Boiling Point Not Available
Melting Point Not Available
Flash Point Not Available
Solubility Not Available

Health Hazard Information

Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.

Acute Effects:

  • Oral: Harmful if swallowed.[1] Ingestion may cause systemic effects.

  • Inhalation: May cause respiratory irritation.[1] Vapors or mists can irritate the nose, throat, and lungs.

  • Skin: Causes skin irritation.[1] Prolonged or repeated contact may lead to dermatitis.

  • Eye: Causes serious eye irritation.[1] Direct contact can result in redness, pain, and potential damage.

Chronic Effects:

  • There is limited data available on the long-term health effects of this compound. As with many aromatic amines, chronic exposure should be minimized.

Experimental Protocols

Safe Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid all personal contact, including inhalation of vapors or mists.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses or goggles.[1]

  • Do not eat, drink, or smoke in the work area.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep containers tightly sealed when not in use.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4]

  • Store in a tightly closed container.[1]

  • The substance is noted as being air-sensitive and should be stored under an inert atmosphere (e.g., argon).[1]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

PPE_Workflow Personal Protective Equipment (PPE) for this compound cluster_ppe Required PPE Eye_Protection Eye Protection (Chemical safety goggles or face shield) Hand_Protection Hand Protection (Chemical-resistant gloves, e.g., Nitrile) Body_Protection Body Protection (Lab coat, closed-toe shoes) Respiratory_Protection Respiratory Protection (Use in a fume hood) Start Handling this compound Start->Eye_Protection Start->Hand_Protection Start->Body_Protection Start->Respiratory_Protection Spill_Response_Workflow Chemical Spill Response Workflow for this compound Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess MinorSpill Minor Spill Assess->MinorSpill Small & Contained MajorSpill Major Spill Assess->MajorSpill Large or Uncontained WearPPE Don Appropriate PPE MinorSpill->WearPPE Alert Alert Emergency Response MajorSpill->Alert Contain Contain Spill (Use absorbent material) WearPPE->Contain Collect Collect and Dispose (Sealed, labeled container) Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Secure Secure Area and Await Response Alert->Secure

References

The Emergence of 2,3-Difluoro-4-methylaniline: A Synthetic Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methylaniline, a fluorinated aromatic amine, represents a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. While a singular, seminal "discovery" paper for this compound is not prominent in the scientific literature, its existence and utility are documented through its commercial availability and inclusion in various chemical databases. This suggests that its initial synthesis was likely part of broader medicinal chemistry programs or the development of compound libraries for screening purposes. This technical guide provides a comprehensive overview of the plausible synthetic routes toward this compound, complete with detailed experimental protocols derived from analogous transformations, and a summary of its key chemical data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
CAS Number 886503-79-3
Molecular Formula C₇H₇F₂N
Molecular Weight 143.13 g/mol
Appearance Not explicitly documented; likely a solid or liquid
Boiling Point Not explicitly documented
Melting Point Not explicitly documented
Solubility Not explicitly documented

Plausible Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the fluorine and amino functionalities onto a toluene scaffold. A logical and commonly employed strategy for the synthesis of fluorinated anilines involves the reduction of a corresponding nitroaromatic precursor.

A proposed synthetic workflow is outlined below:

Synthetic Workflow Proposed Synthetic Workflow for this compound Start Starting Material (e.g., 1,2-Difluoro-3-methylbenzene) Nitration Nitration Start->Nitration Intermediate Intermediate (1,2-Difluoro-3-methyl-4-nitrobenzene) Nitration->Intermediate Reduction Reduction Intermediate->Reduction Product Final Product (this compound) Reduction->Product

Caption: A plausible synthetic pathway for this compound.

Experimental Protocols

Step 1: Nitration of 1,2-Difluoro-3-methylbenzene

This step introduces the nitro group at the 4-position of the starting material.

Reaction:

Nitration Reaction Nitration of 1,2-Difluoro-3-methylbenzene 1,2-Difluoro-3-methylbenzene 1,2-Difluoro-3-methylbenzene 1,2-Difluoro-3-methyl-4-nitrobenzene 1,2-Difluoro-3-methyl-4-nitrobenzene 1,2-Difluoro-3-methylbenzene->1,2-Difluoro-3-methyl-4-nitrobenzene HNO₃, H₂SO₄

Caption: The nitration step to form the nitroaromatic intermediate.

Procedure:

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C, add 1,2-difluoro-3-methylbenzene (10 g, 78 mmol) dropwise, maintaining the temperature below 5 °C.

  • To this mixture, add a solution of fuming nitric acid (4.2 mL, 100 mmol) in concentrated sulfuric acid (20 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice (200 g) and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 1,2-difluoro-3-methyl-4-nitrobenzene, which can be purified by column chromatography or used directly in the next step.

Step 2: Reduction of 1,2-Difluoro-3-methyl-4-nitrobenzene

This step reduces the nitro group to the desired aniline.

Reaction:

Reduction Reaction Reduction of the Nitro Intermediate 1,2-Difluoro-3-methyl-4-nitrobenzene 1,2-Difluoro-3-methyl-4-nitrobenzene This compound This compound 1,2-Difluoro-3-methyl-4-nitrobenzene->this compound Fe, NH₄Cl, EtOH/H₂O

Caption: The reduction of the nitro group to form the final product.

Procedure:

  • In a round-bottom flask, prepare a suspension of iron powder (20 g, 358 mmol) and ammonium chloride (2 g, 37 mmol) in a mixture of ethanol (100 mL) and water (25 mL).

  • Heat the suspension to reflux with vigorous stirring.

  • To the refluxing suspension, add a solution of 1,2-difluoro-3-methyl-4-nitrobenzene (10 g, 58 mmol) in ethanol (50 mL) dropwise over 1 hour.

  • After the addition is complete, continue to reflux for an additional 3 hours, monitoring the reaction by thin-layer chromatography.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add a saturated solution of sodium bicarbonate until the solution is basic.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound. The crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on the proposed experimental protocols and data for analogous reactions.

ParameterNitration StepReduction StepOverall
Starting Material 1,2-Difluoro-3-methylbenzene1,2-Difluoro-3-methyl-4-nitrobenzene-
Product 1,2-Difluoro-3-methyl-4-nitrobenzeneThis compound-
Typical Yield 80-90%85-95%68-85%
Purity (crude) >90%>90%-
Purity (purified) >98%>98%>98%

Conclusion

While the formal "discovery" of this compound is not detailed in a specific publication, its importance as a synthetic intermediate is evident. The synthetic pathways and detailed protocols provided in this guide, derived from well-established chemical transformations, offer a reliable approach for its preparation in a laboratory setting. This information is intended to support researchers and scientists in the fields of drug discovery and materials science in the synthesis and application of this and other structurally related fluorinated anilines. Further research into the reaction optimization and exploration of its utility in novel synthetic applications is warranted.

The Evolving Landscape of Fluorinated Anilines: A Technical Exploration of 2,3-Difluoro-4-methylaniline Derivatives and Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Anilines, as versatile scaffolds, are prevalent in a vast array of pharmaceuticals. The convergence of these two features in fluorinated aniline derivatives has yielded numerous compounds with significant therapeutic potential. This technical guide focuses on the prospective biological activities of derivatives of 2,3-Difluoro-4-methylaniline, a specific scaffold of growing interest. While direct research on this exact molecule is emerging, this document extrapolates from the rich data on structurally related fluorinated anilines to provide a comprehensive overview of their potential anticancer, antimicrobial, and anti-inflammatory properties. This guide is intended to serve as a foundational resource, complete with quantitative data from analogous compounds, detailed experimental methodologies, and visual representations of key biological pathways and synthetic strategies to aid researchers in this promising field.

Anticancer Potential of Fluorinated Aniline Derivatives

Fluorinated aniline moieties are integral to numerous potent anticancer agents, particularly kinase inhibitors. Their efficacy often stems from their ability to interact with the ATP-binding pockets of key oncogenic kinases.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various fluorinated anilino- and related derivatives against several cancer cell lines, providing an indication of the potential potency of new derivatives.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Anilinoquinolines 7-Fluoro-4-(3'-chloro-4'-fluorophenylamino)quinolineBGC823 (Gastric)8.32Gefitinib19.27
8-Methoxy-4-(3'-isopropylphenylamino)quinolineHeLa (Cervical)7.15Gefitinib17.12
8-Methoxy-4-(3'-isopropylphenylamino)quinolineBGC823 (Gastric)4.65Gefitinib19.27
Anilinoquinazolines 2-Butyl-4-chloro-1-{3-[4-(3-iodophenyl amino)-7-methoxyquinazolin-6-yloxy]propyl}-1H-imidazole-5-carboxaldehydeA431 (Skin)3Gefitinib-
2-Butyl-4-chloro-1-{3-[7-methoxy-4-(3-(trifluoromethyl)phenylamino)quinazolin-6-yloxy]-propyl}-1H-imidazole-5-carboxaldehydeA431 (Skin)3.5Gefitinib-
Hydroxybenzoquinone Anilines 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1][2]benzoquinoneA375 (Melanoma)12.25 µg/mL--
Fluoroquinolones NitroFQ 3a, 3b, 3fK562 (Leukemia)<50Cisplatin-
Reduced FQ 4a, 4c, 4d, 4eK562 (Leukemia)<50Cisplatin-
Mechanism of Action: Targeting Signaling Pathways

A primary mechanism by which anilino-derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] These receptors are critical for tumor growth and angiogenesis.

EGFR_Signaling_Pathway cluster_nucleus Nucleus Transcription Gene Transcription Ligand Ligand EGFR EGFR Ligand->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Promotes Akt->Transcription Promotes Inhibitor Anilino-Derivative Inhibitor Inhibitor->EGFR Blocks ATP Binding

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (fluorinated aniline derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity of Fluorinated Aniline Derivatives

The incorporation of fluorine and an aniline scaffold can lead to compounds with significant antimicrobial properties. These derivatives can exhibit broad-spectrum activity against various pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several fluorinated aniline derivatives against various microbial strains. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) Vibrio parahaemolyticus100
2-iodo-4-trifluoromethylaniline (ITFMA) Vibrio parahaemolyticus50
3,5-difluoro-4-iodoaniline Vibrio harveyi150
Difluoro aniline derivative (pyrazole-based) Methicillin-resistant Staphylococcus aureus (MRSA)6.25
p-chloroaniline derivative (fluoroquinolone) Staphylococcus aureus~2-5
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compound

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anti-inflammatory Potential of Fluorinated Aniline Derivatives

Chronic inflammation is a key factor in many diseases. Fluorinated anilines have been investigated for their potential to modulate inflammatory responses.

Quantitative Anti-inflammatory Activity Data

The following table shows the in vitro anti-inflammatory activity of some fluorinated derivatives.

Compound ClassSpecific DerivativeAssayIC50 (µM)
Fluorinated Dihydropyranonapthoquinones Compound 8nNO production in LPS-stimulated RAW264.7 cells1.67
Fluorinated Fluoroquinolone Compound 4eNO scavenging in LPS-prompted RAW264.7 macrophages17.6
Fluorinated Fluoroquinolone Compound 4bNO scavenging in LPS-prompted RAW264.7 macrophages25.5
Fluorinated Benzofuran Compound 2IL-6 production in LPS-treated macrophages9.04
Fluorinated Benzofuran Compound 3PGE₂ formation in LPS-treated macrophages1.48
Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of these compounds can be mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[4][5]

NFkB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_nucleus Nucleus LPS LPS, TNF-α, IL-1 IKK IKK LPS->IKK Activates NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds to ProInflammatory Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->ProInflammatory Induces IkB IkB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NFkB NFkB->NFkB_nuc Translocation Inhibitor Anti-inflammatory Derivative Inhibitor->IKK Inhibits

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • 96-well plates

  • Test compound

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Assay:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Synthesis of Fluorinated Aniline Derivatives: A Generalized Workflow

The synthesis of biologically active molecules based on the this compound scaffold typically involves multi-step synthetic routes. A generalized workflow often includes the synthesis of the core aniline followed by its derivatization.

Synthesis_Workflow Start Starting Material (e.g., Dichloronitrobenzene) Step1 Fluorination Start->Step1 Intermediate1 Fluorinated Nitroaromatic Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Core Fluorinated Aniline Core (e.g., this compound) Step2->Core Step3 Coupling/Condensation Reaction (e.g., with quinazoline/quinoline precursors) Core->Step3 Derivative Biologically Active Derivative Step3->Derivative

Conclusion

While direct experimental data on the biological activities of this compound derivatives are still forthcoming, the extensive research on analogous fluorinated anilines provides a strong rationale for their investigation as potential therapeutic agents. The evidence presented in this guide suggests that derivatives of this scaffold are promising candidates for anticancer, antimicrobial, and anti-inflammatory drug discovery. The provided experimental protocols and pathway diagrams offer a practical framework for researchers to initiate and advance their studies in this exciting and rapidly developing area of medicinal chemistry. Further synthesis and biological evaluation of novel derivatives based on the this compound core are highly encouraged to unlock their full therapeutic potential.

References

Quantum Chemical Blueprint for 2,3-Difluoro-4-methylaniline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Quantum Chemical Calculations for 2,3-Difluoro-4-methylaniline

Introduction to Computational Insights

Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering a theoretical lens to predict molecular properties and reactivity. For substituted anilines, a common scaffold in medicinal chemistry, these calculations can inform on metabolic fate, electronic behavior, and potential intermolecular interactions.[1][2] This guide provides a detailed workflow for investigating this compound, a molecule of interest due to the influence of its fluorine and methyl substituents on its chemical nature.

Theoretical and Computational Methodology

The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT). This method offers a balance between computational cost and accuracy, making it suitable for molecules of pharmaceutical interest.

Software and Theoretical Level

A common choice for such calculations is the Gaussian suite of programs. The selection of the functional and basis set is critical for obtaining reliable results. For substituted anilines, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide accurate geometries and electronic properties.[3] This combination accounts for electron correlation and includes polarization and diffuse functions, which are important for describing the electronic distribution in molecules with heteroatoms and potential non-covalent interactions.

Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical characterization of this compound.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis & Interpretation mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization mol_build->geom_opt Initial Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop spec_sim Spectroscopic Simulation (IR, Raman, NMR, UV-Vis) geom_opt->spec_sim freq_calc->elec_prop Verified Minimum data_extraction Data Extraction & Tabulation elec_prop->data_extraction spec_sim->data_extraction struct_analysis Structural Analysis (Bond Lengths, Angles) data_extraction->struct_analysis reactivity Reactivity Prediction data_extraction->reactivity spec_comp Comparison with Experimental Data (if available) data_extraction->spec_comp struct_analysis->reactivity

Computational workflow for this compound.

Data Presentation: Calculated Molecular Properties

Following the successful completion of the computational workflow, the quantitative data should be organized into clear and concise tables for easy interpretation and comparison.

Optimized Geometrical Parameters

The geometry optimization provides the most stable conformation of the molecule. Key bond lengths and angles should be tabulated to understand the structural impact of the substituents.

Parameter Bond/Angle Calculated Value (Å or °)
Bond LengthC-NValue
C-F (ortho)Value
C-F (meta)Value
C-C (methyl)Value
Bond AngleC-N-HValue
F-C-CValue
Dihedral AngleH-N-C-CValue
Vibrational Frequencies

Frequency calculations are crucial to confirm that the optimized geometry is a true energy minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.

Vibrational Mode Calculated Frequency (cm⁻¹) IR Intensity Raman Activity Assignment
N-H stretchValueValueValueAmine group
C-F stretchValueValueValueFluoro group
C-H stretch (methyl)ValueValueValueMethyl group
Electronic Properties

The electronic properties provide insights into the molecule's reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important.

Property Calculated Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value
Dipole MomentValue
Mulliken Atomic Charges

Mulliken population analysis provides a way to estimate the partial atomic charges, indicating the electron distribution across the molecule.

Atom Calculated Charge (e)
NValue
F (ortho)Value
F (meta)Value
C (attached to N)Value

Experimental Protocols: A Theoretical Perspective

While this guide focuses on computational methods, it is important to consider the experimental techniques that would be used to validate the theoretical predictions.

Spectroscopic Analysis
  • FTIR and FT-Raman Spectroscopy : The experimental vibrational spectra can be compared with the calculated frequencies. For a robust comparison, the calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the theoretical model.[3]

  • NMR Spectroscopy : The chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data.[4]

  • UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum.

Visualization of Molecular Properties

Visual representations of the calculated properties are crucial for an intuitive understanding of the molecule's chemical nature.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The logical relationship for interpreting an MEP map is outlined below.

G cluster_mep Molecular Electrostatic Potential (MEP) Interpretation red_region Red/Yellow Regions (Electron-Rich) electrophilic_attack Site for Electrophilic Attack red_region->electrophilic_attack blue_region Blue Regions (Electron-Poor) nucleophilic_attack Site for Nucleophilic Attack blue_region->nucleophilic_attack green_region Green Regions (Neutral)

References

An In-depth Technical Guide to 2,3-Difluoro-4-methylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information for researchers, scientists, and drug development professionals on the commercial availability, pricing, and experimental applications of 2,3-Difluoro-4-methylaniline. This fluorinated aniline derivative is a valuable building block in medicinal chemistry and materials science, primarily due to the unique properties imparted by the fluorine atoms, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.

Commercial Suppliers and Pricing

The availability and pricing of this compound can vary between suppliers and are dependent on purity and quantity. Below is a summary of commercial sources for this compound. Researchers are advised to contact the suppliers directly for the most current pricing and availability, as this information is subject to change.

SupplierProduct NameCAS NumberPurityQuantityPrice (USD)
Thermo Scientific (Alfa Aesar) This compound, 97%886503-79-397%1 gContact for pricing
Santa Cruz Biotechnology, Inc. This compound886503-79-3N/AN/AContact for pricing[1]
Oakwood Chemical 2,3-Difluoro-N-methylaniline470458-54-999%250 mg$175.00
1 g$355.00
5 g$1,065.00
Sigma-Aldrich 2,4-Difluoro-N-methylaniline138564-16-698%250 mg$44.85
1 g$83.95
5 g$243.80

Note: Pricing and availability are subject to change. The listed pricing for Oakwood Chemical and Sigma-Aldrich are for related isomers and are provided for reference. Please verify the exact compound and pricing with the supplier.

Experimental Protocols

The following is an example of a detailed experimental protocol for a reaction involving a difluoroaniline derivative, adapted from a study on the difluoroalkylation of anilines.[2][3] This protocol can serve as a starting point for researchers working with similar compounds.

Procedure for the Difluoroalkylation via EDA Complex (1.0 mmol Scale) [2]

  • Preparation: In a 20 mL Schlenk tube equipped with a magnetic stirring bar, add 4-(tert-butyl)-N,N-dimethylaniline (177 mg, 1.0 mmol, 1 equivalent), Na₂CO₃ (157 mg, 1.5 mmol, 1.5 equivalents), and ICF₂COOEt (170 μL, 1.3 mmol, 1.3 equivalents).

  • Degassing: Close the Schlenk tube with a septum and degas by alternating vacuum evacuation and backfilling with N₂.

  • Solvent Addition: Add 10 mL of anhydrous DMSO to the mixture.

  • Further Degassing: Degas the mixture again by bubbling with Argon (Ar).

  • Sealing and Irradiation: Seal the vial securely with Parafilm. The reaction mixture is then stirred under an Ar atmosphere and irradiated by two 427 nm LEDs at room temperature. The reaction progress should be monitored by an appropriate method such as TLC or GC-MS.

Visualization of a Key Synthetic Pathway

The following diagram illustrates a proposed mechanism for the photoinduced difluoroalkylation of anilines, which may proceed through an Electron Donor-Acceptor (EDA) complex.[2][3]

G cluster_EDA EDA Complex Formation & Photoexcitation cluster_SET Single Electron Transfer (SET) cluster_Reaction Radical Chain Propagation cluster_Final Product Formation Aniline Aniline (1a) EDA_ground EDA Complex (Ground State) Aniline->EDA_ground + Fluorinated Reagent Fluorinated Fluorinated Reagent (2b) EDA_excited EDA Complex (Excited State) EDA_ground->EDA_excited Visible Light (hv) Radical_A Fluorinated Radical (A) EDA_excited->Radical_A SET EDA_excited->Radical_A Radical_B Cationic Radical (B) Radical_C Radical Intermediate (C) Radical_A->Radical_C + Aniline (1a) Radical_A->Radical_C Oxidized_D Oxidized Intermediate (D) Radical_C->Oxidized_D + Fluorinated Reagent (2b) Radical_C->Oxidized_D Final_Product Difluoroalkylated Aniline Oxidized_D->Final_Product Base Oxidized_D->Final_Product

Caption: Proposed mechanism for photoinduced difluoroalkylation of anilines via an EDA complex.

References

Methodological & Application

Application Notes and Protocols for 2,4-Difluoroaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoroaniline is a key structural motif found in numerous pharmaceuticals, agrochemicals, and materials. The presence of two fluorine atoms on the aniline ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and organic synthesis. These application notes provide an overview of its use in the synthesis of bioactive molecules and include detailed experimental protocols for representative transformations.

Key Applications

2,4-Difluoroaniline serves as a versatile precursor in a variety of chemical reactions, primarily in the synthesis of heterocyclic compounds and as a nucleophile in substitution reactions. Its applications span across several key areas:

  • Pharmaceutical Synthesis: It is a fundamental component in the synthesis of various therapeutic agents, including kinase inhibitors for cancer therapy and anti-inflammatory drugs. The difluoro substitution pattern is often crucial for enhancing the biological activity and pharmacokinetic properties of the final drug molecule.

  • Agrochemical Development: In the agrochemical industry, 2,4-difluoroaniline is utilized in the creation of potent herbicides and fungicides. The fluorine atoms can increase the efficacy and selectivity of these crop protection agents.

  • Materials Science: This compound is also employed in the synthesis of advanced polymers and dyes, where the fluorine substituents contribute to desired properties such as thermal stability and specific optical characteristics.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving 2,4-difluoroaniline, providing a comparative overview of reaction conditions and yields.

Table 1: Synthesis of 2,4-Difluoroaniline via Reduction of 2,4-Difluoronitrobenzene

EntryReducing AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Iron PowderAmmonium ChlorideWater/EthanolReflux-87.8[1]
2Molybdenum Powder-2,6-Dimethoxyphenol50-563-5>94[1]
3HydrazinePlatinum on CarbonEthanol0-5--[2]
4Hydrogen GasRaney NickelMethanol12025-30-[3]

Table 2: N-Alkylation and N-Arylation Reactions of 2,4-Difluoroaniline

EntryElectrophileCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Thiophen-2-ylmethyl chloride-----
2Methyl HalideVarious----[4]

Note: Dashes (-) indicate that the specific data was not provided in the cited search results.

Experimental Protocols

The following are detailed methodologies for key experiments involving 2,4-difluoroaniline.

Protocol 1: Synthesis of 2,4-Difluoroaniline by Reduction of 2,4-Difluoronitrobenzene with Molybdenum Powder

This protocol describes a high-yield synthesis of 2,4-difluoroaniline.[1]

Materials:

  • 2,4-Difluoronitrobenzene

  • Molybdenum powder

  • 2,6-Dimethoxyphenol solution

  • Trifluoroacetic acid solution

  • Salt solution

  • Dewatering agent (e.g., anhydrous sodium sulfate)

  • Reaction vessel with agitator, thermometer, reflux condenser, and dropping funnel

Procedure:

  • In the reaction vessel, add 0.53 mol of molybdenum powder to 300 ml of 2,6-dimethoxyphenol solution.

  • Control the mixing speed at 230-270 rpm.

  • Add 0.32 mol of 2,4-difluoronitrobenzene.

  • Heat the solution to 50-56 °C and reflux for 3-5 hours.

  • After the reaction is complete, perform water vapor distillation.

  • Extract the distillate with a trifluoroacetic acid solution.

  • Wash the extract with a salt solution.

  • Dewater the washed extract with a suitable dewatering agent.

  • Perform reduced pressure distillation and collect the fraction at 50-55 °C to obtain 2,4-difluoroaniline.

Protocol 2: General Diazotization and Azo Coupling Reaction

This protocol outlines the general procedure for preparing azo dyes from anilines, which can be adapted for 2,4-difluoroaniline.

Materials:

  • 2,4-Difluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Coupling agent (e.g., 2-naphthol)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled water

Procedure:

Part A: Diazotization

  • Dissolve a molar equivalent of 2,4-difluoroaniline in a mixture of concentrated HCl and water in a beaker.

  • Cool the beaker in an ice bath to 0-5 °C.

  • In a separate beaker, dissolve sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant stirring, maintaining the temperature between 0-5 °C.

Part B: Azo Coupling

  • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the cold coupling agent solution with vigorous stirring.

  • A colored precipitate of the azo dye will form.

  • Continue stirring the mixture in the ice bath for 30-60 minutes.

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the precipitate with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Visualizations

Diagram 1: General Synthetic Pathway to 2,4-Difluoroaniline

Synthesis_Pathway 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene 2,4-Difluoroaniline 2,4-Difluoroaniline 2,4-Difluoronitrobenzene->2,4-Difluoroaniline Reduction (e.g., Mo powder or Fe/NH4Cl)

Caption: Synthetic route to 2,4-difluoroaniline.

References

The Role of 2,3-Difluoro-4-methylaniline in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,3-Difluoro-4-methylaniline is a key aromatic amine intermediate that has found significant application in medicinal chemistry, primarily as a building block for the synthesis of potent and selective kinase inhibitors. The strategic incorporation of the 2,3-difluoro-4-methylphenyl moiety into drug candidates can significantly influence their pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on pyrazolopyrimidine-based kinase inhibitors.

Application in the Synthesis of Pyrazolopyrimidine Kinase Inhibitors

A primary application of this compound is in the synthesis of substituted pyrazolopyrimidine derivatives, a class of compounds well-recognized for their potent inhibitory activity against various protein kinases.[1][2][3] These kinases play crucial roles in cell signaling pathways that are often dysregulated in diseases such as cancer.[4][5][6] The 2,3-difluoro-4-methylphenyl group can be introduced into the pyrazolopyrimidine scaffold to modulate the inhibitor's interaction with the ATP-binding pocket of the target kinase.

Rationale for Use

The fluorine atoms at the 2- and 3-positions of the aniline ring are electron-withdrawing, which can influence the pKa of the amine and modulate hydrogen bonding interactions within the kinase active site. The methyl group at the 4-position provides a lipophilic contact point and can contribute to van der Waals interactions, potentially enhancing binding affinity and selectivity. The unique substitution pattern of this compound allows for fine-tuning of the electronic and steric properties of the final compound, a critical aspect of rational drug design.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of a representative pyrazolopyrimidine derivative synthesized using this compound. The data is extracted from patent literature describing novel kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Reference
1 Representative Kinase A< 100Patent WO2012065215A1
1 Representative Kinase B100-500Patent WO2012065215A1

Note: Specific kinase targets and precise IC50 values are often proprietary and presented in ranges in patent literature. Compound 1 refers to N-(2,3-difluoro-4-methylphenyl)-1-(3-formylphenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of a key pyrazolopyrimidine intermediate using this compound, based on procedures described in the patent literature.

Synthesis of N-(2,3-difluoro-4-methylphenyl)-1-(3-formylphenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 1)

This protocol describes a nucleophilic aromatic substitution reaction between a chloropyrazolopyrimidine and this compound.

Materials:

  • 1-(3-formylphenyl)-3-methyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • 2-Pentanol

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • A mixture of 1-(3-formylphenyl)-3-methyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equivalent), this compound (1.2 equivalents), and p-TsOH·H₂O (1.2 equivalents) in 2-pentanol is heated to 120 °C.

  • The reaction mixture is stirred at this temperature for 18 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0-10%).

  • The fractions containing the desired product are combined and concentrated to yield N-(2,3-difluoro-4-methylphenyl)-1-(3-formylphenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a solid.

Characterization:

The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Synthetic Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams are provided.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product A 1-(3-formylphenyl)-3-methyl-4-chloro- 1H-pyrazolo[3,4-d]pyrimidine C p-TsOH·H₂O 2-Pentanol, 120 °C, 18 h A->C Nucleophilic Aromatic Substitution B This compound B->C D N-(2,3-difluoro-4-methylphenyl)-1-(3-formylphenyl)- 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C->D

Synthetic workflow for the preparation of a pyrazolopyrimidine derivative.

G cluster_pathway Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Phosphorylation ATP ATP ATP->Receptor P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (Proliferation, Survival) P_Substrate->Response Inhibitor Pyrazolopyrimidine Inhibitor (derived from this compound) Inhibitor->Receptor Blocks ATP Binding

Mechanism of action of pyrazolopyrimidine-based kinase inhibitors.

Conclusion

This compound serves as a valuable and versatile building block in medicinal chemistry for the development of targeted therapeutics. Its application in the synthesis of pyrazolopyrimidine-based kinase inhibitors highlights the importance of strategic fluorination and substitution in modulating the biological activity of drug candidates. The provided protocols and diagrams offer a foundational understanding for researchers and scientists in the field of drug discovery and development. Further exploration of this intermediate in the synthesis of other heterocyclic scaffolds could lead to the discovery of novel bioactive molecules with diverse therapeutic applications.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2,3-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting nucleophilic substitution reactions using 2,3-difluoro-4-methylaniline as a key reagent. The focus is on two of the most powerful and widely used methods for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis: the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are instrumental in the synthesis of complex diarylamines, which are prevalent scaffolds in pharmaceuticals and functional materials.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly modulate the physicochemical properties of molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. Nucleophilic substitution reactions, particularly cross-coupling reactions, provide a direct and efficient means to incorporate this fluorinated aniline into more complex molecular architectures.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[1][2] It is renowned for its broad substrate scope and functional group tolerance, operating under relatively mild conditions. The Ullmann condensation, a copper-catalyzed reaction, is a classical method for C-N bond formation and remains a highly relevant and cost-effective alternative, especially for certain substrate combinations.[3]

This document offers detailed experimental protocols for both reactions, along with tables summarizing typical reaction conditions to facilitate their application in a laboratory setting.

Key Experiments: Methodologies and Protocols

Two primary protocols for the synthesis of N-aryl-2,3-difluoro-4-methylaniline derivatives are presented below. While specific literature examples for this compound are limited, the following protocols are based on well-established procedures for similar anilines and represent a strong starting point for reaction optimization.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[4][5] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube or vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Reagent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) is added via syringe, followed by the addition of a base (e.g., NaOtBu or K₃PO₄, 1.4 mmol).

  • Reaction: The reaction mixture is stirred at a specified temperature (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then filtered through a pad of celite to remove inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl-2,3-difluoro-4-methylaniline.

Data Presentation: Typical Buchwald-Hartwig Reaction Conditions

ParameterConditionNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, G3/G4 PrecatalystsPrecatalysts often provide more consistent results.[6]
Ligand XPhos, SPhos, RuPhos, BrettPhosLigand choice is crucial and often substrate-dependent.[7]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSStronger bases like NaOtBu often lead to faster reactions.[4]
Solvent Toluene, Dioxane, THF, t-BuOHMust be anhydrous and degassed.
Temperature 80 - 110 °CHigher temperatures may be required for less reactive aryl chlorides.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS for completion.
Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical and effective method for N-arylation, often utilizing more economical copper catalysts.[3] Modern protocols often employ ligands to facilitate the reaction under milder conditions.

Experimental Protocol:

  • Reaction Setup: A mixture of the aryl halide (1.0 mmol), this compound (1.5 mmol), a copper(I) salt (e.g., CuI, 0.1 mmol, 10 mol%), and a ligand (e.g., L-proline or an N,N'-dimethylethylenediamine, 0.2 mmol, 20 mol%) is placed in a sealable reaction vessel.

  • Reagent Addition: A base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol) and a high-boiling polar solvent (e.g., DMSO or DMF, 5 mL) are added.

  • Inert Atmosphere: The vessel is flushed with an inert gas (argon or nitrogen) and sealed.

  • Reaction: The mixture is heated to a high temperature (typically 100-150 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Data Presentation: Typical Ullmann Condensation Conditions

ParameterConditionNotes
Copper Source CuI, Cu₂O, Cu powderCuI is commonly used in modern protocols.
Ligand L-proline, N,N'-dimethylethylenediamineLigands can significantly lower the required reaction temperature.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃An inorganic base is typically required.
Solvent DMSO, DMF, NMPHigh-boiling polar aprotic solvents are generally used.
Temperature 100 - 150 °CHigher temperatures are often necessary compared to Pd-catalyzed reactions.
Reaction Time 12 - 48 hoursGenerally longer reaction times than Buchwald-Hartwig aminations.

Visualizations

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_reagents Add Aryl Halide, This compound, Pd Catalyst & Ligand start->add_reagents inert_atm Establish Inert Atmosphere (Ar/N2) add_reagents->inert_atm add_solvent_base Add Anhydrous Solvent & Base inert_atm->add_solvent_base heat_stir Heat & Stir (80-110 °C) add_solvent_base->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor monitor->heat_stir Incomplete cool Cool to RT monitor->cool Complete filter Dilute & Filter through Celite cool->filter wash Wash with Water & Brine filter->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure Product purify->end

Caption: Workflow for Buchwald-Hartwig Amination.

Ullmann Condensation Workflow

Ullmann_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_reagents Add Aryl Halide, This compound, Cu Catalyst, Ligand & Base start->add_reagents add_solvent Add Solvent (DMSO/DMF) add_reagents->add_solvent inert_atm Flush with Inert Gas & Seal add_solvent->inert_atm heat_stir Heat & Stir (100-150 °C) inert_atm->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor monitor->heat_stir Incomplete cool Cool to RT monitor->cool Complete extract Dilute with Water & Extract cool->extract wash Wash with Brine extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure Product purify->end

Caption: Workflow for Ullmann Condensation.

Signaling Pathways and Logical Relationships

In the context of these synthetic protocols, the "signaling pathway" can be interpreted as the catalytic cycle of the reaction.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L_nPd(II)(Ar)X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' pd2_amine_complex [L_nPd(II)(Ar)(HNR'R'')]X amine_coordination->pd2_amine_complex deprotonation Deprotonation pd2_amine_complex->deprotonation Base pd2_amido_complex L_nPd(II)(Ar)(NR'R'') deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: Buchwald-Hartwig Catalytic Cycle.

References

Application Notes: 2,3-Difluoro-4-methylaniline as a Versatile Building Block for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2,3-Difluoro-4-methylaniline is a key aromatic amine intermediate gaining significant attention in the agrochemical industry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group, imparts desirable physicochemical properties to the resulting active ingredients. These properties can include enhanced metabolic stability, improved binding affinity to target enzymes, and favorable transport characteristics within plants. This document provides detailed application notes and protocols for the use of this compound in the synthesis of next-generation fungicides, specifically focusing on the highly potent class of pyrazole carboxamides.

Application in Fungicide Synthesis:

This compound serves as a crucial precursor for the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. These fungicides act by disrupting the mitochondrial respiratory chain in fungi, a vital process for energy production. The N-(2,3-difluoro-4-methylphenyl) moiety, when incorporated into a pyrazole carboxamide scaffold, has been shown to contribute significantly to the molecule's fungicidal efficacy against a broad spectrum of plant pathogens.

A prime example is the synthesis of N-(2,3-difluoro-4-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. This compound belongs to a class of fungicides known for their exceptional activity against various fungal diseases impacting major crops. The synthesis involves the coupling of this compound with a key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

Experimental Protocols

Protocol 1: Synthesis of N-(2,3-difluoro-4-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

This protocol details the amide coupling reaction between this compound and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

Materials:

  • This compound

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • To this solution, add triethylamine (1.2 eq) and cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(2,3-difluoro-4-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of a Pyrazole Carboxamide Fungicide

ParameterValue
Starting MaterialThis compound
Coupling Partner3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
BaseTriethylamine
SolventDichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Typical Yield85-95%
Purity (after purification)>98%

Table 2: In Vitro Fungicidal Activity of N-(2,3-difluoro-4-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Compound A) against Various Plant Pathogens

Fungal SpeciesEC50 (µg/mL) of Compound AEC50 (µg/mL) of Boscalid (Reference)
Botrytis cinerea0.851.23
Sclerotinia sclerotiorum0.620.98
Gibberella zeae1.101.55
Rhizoctonia solani0.450.75
Fusarium oxysporum2.303.10
Alternaria alternata1.502.20
Cercospora arachidicola0.951.40

EC50 values represent the concentration of the compound that inhibits 50% of the fungal mycelial growth.

Mandatory Visualization

Synthesis_Workflow A 2,3-Difluoro-4- methylaniline C Amide Coupling (Et3N, CH2Cl2) A->C B 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride B->C D N-(2,3-difluoro-4-methylphenyl)-3- (difluoromethyl)-1-methyl-1H- pyrazole-4-carboxamide C->D Crude Product E Work-up & Purification D->E F Pure Fungicide E->F

Caption: Synthetic workflow for the preparation of a pyrazole carboxamide fungicide.

Signaling_Pathway Fungicide Pyrazole Carboxamide Fungicide SDH Succinate Dehydrogenase (Complex II) Fungicide->SDH Inhibition ETC Mitochondrial Electron Transport Chain SDH->ETC ATP ATP Production ETC->ATP Disruption CellDeath Fungal Cell Death ATP->CellDeath Depletion leads to

Caption: Mode of action of pyrazole carboxamide fungicides.

Synthetic Routes to Novel Heterocyclic Compounds Using 2,3-Difluoro-4-methylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methylaniline is a valuable and versatile building block in the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The presence of two fluorine atoms on the aniline ring can significantly influence the physicochemical and biological properties of the resulting heterocyclic molecules. Fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability. This document provides detailed application notes and protocols for the synthesis of various heterocyclic systems, such as quinolones, benzimidazoles, and phenazines, using this compound as a key starting material. The described synthetic routes offer pathways to novel compounds with potential applications as antimicrobial and anticancer agents.[1][2][3][4][5][6]

I. Synthesis of Novel Quinolone Derivatives

Quinolones are a major class of synthetic antibacterial agents that function by inhibiting bacterial DNA gyrase or topoisomerase IV.[5] The incorporation of fluorine atoms into the quinolone scaffold has been a critical factor in the development of potent fluoroquinolone antibiotics.[5][7] The Gould-Jacobs reaction provides a classical and effective method for the construction of the 4-hydroxyquinoline core, which is a key intermediate in the synthesis of many quinolone-based drugs.[8][9][10]

Application Note: Gould-Jacobs Reaction for 6,7-Difluoro-5-methyl-4-quinolone Synthesis

This protocol outlines the synthesis of 6,7-difluoro-5-methyl-4-quinolone, a novel fluoroquinolone derivative, from this compound via the Gould-Jacobs reaction. The reaction involves the initial condensation of the aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinolone ring system.

Workflow for Gould-Jacobs Quinolone Synthesis:

Gould_Jacobs_Workflow start Start aniline 2,3-Difluoro-4- methylaniline start->aniline condensation Condensation (120-130°C) aniline->condensation deem Diethyl ethoxy- methylenemalonate deem->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate cyclization Thermal Cyclization (240-260°C in Diphenyl ether) intermediate->cyclization quinolone_ester Ethyl 6,7-difluoro-5-methyl- 4-oxo-1,4-dihydroquinoline- 3-carboxylate cyclization->quinolone_ester saponification Saponification (NaOH, EtOH/H2O) quinolone_ester->saponification acid 6,7-Difluoro-5-methyl- 4-oxo-1,4-dihydroquinoline- 3-carboxylic acid saponification->acid decarboxylation Decarboxylation (Heat) acid->decarboxylation final_product 6,7-Difluoro-5-methyl- 4-quinolone decarboxylation->final_product end End final_product->end

Caption: Workflow for the synthesis of 6,7-Difluoro-5-methyl-4-quinolone.

Experimental Protocol: Gould-Jacobs Reaction

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Heating mantle with temperature control

  • Stirrer

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine this compound (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring to 120-130 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The resulting anilidomethylenemalonate intermediate can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask, heat diphenyl ether to 240-260 °C.

  • Slowly add the crude anilidomethylenemalonate intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.

  • Maintain the temperature for 15-30 minutes.

  • Monitor the completion of the cyclization by TLC.

  • Once the reaction is complete, cool the mixture to room temperature, which will cause the product, ethyl 6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, to precipitate.

  • Filter the precipitate and wash with a non-polar solvent like hexane to remove the diphenyl ether.

Step 3: Saponification and Decarboxylation (Optional, for 4-quinolone)

  • Suspend the crude quinoline-3-carboxylate from Step 2 in a solution of NaOH in ethanol/water.

  • Reflux the mixture for 2-4 hours until the ester hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry.

  • For decarboxylation, heat the obtained carboxylic acid above its melting point until the evolution of CO2 ceases to yield 6,7-Difluoro-5-methyl-4-quinolone.

Data Presentation:

CompoundStarting MaterialReagentSolventTemp. (°C)Yield (%)
Anilidomethylenemalonate intermediateThis compoundDiethyl ethoxymethylenemalonateNeat120-130>90
Ethyl 6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylateIntermediate-Diphenyl ether240-26070-80
6,7-Difluoro-5-methyl-4-quinoloneCarboxylate esterNaOH, then HCl, then HeatEtOH/H₂OReflux60-70

II. Synthesis of Novel Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][11][12][13] The synthesis of benzimidazoles typically involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative.

Application Note: Synthesis of 4,5-Difluoro-7-methyl-2-substituted-benzimidazoles

This protocol describes a general method for the synthesis of novel 4,5-difluoro-7-methyl-2-substituted-benzimidazoles. The synthesis involves the initial reduction of a dinitro precursor to the corresponding diamine, followed by cyclocondensation with a suitable carboxylic acid.

Synthetic Pathway for Benzimidazole Derivatives:

Benzimidazole_Synthesis start Start aniline 2,3-Difluoro-4- methylaniline start->aniline nitration Nitration (HNO3/H2SO4) aniline->nitration dinitro 1,2-Difluoro-3-methyl- 4,6-dinitrobenzene nitration->dinitro reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) dinitro->reduction diamine 3,4-Difluoro-5- methyl-1,2-phenylenediamine reduction->diamine condensation Cyclocondensation (with R-COOH in polyphosphoric acid) diamine->condensation benzimidazole 4,5-Difluoro-7-methyl- 2-substituted-benzimidazole condensation->benzimidazole end End benzimidazole->end

Caption: Proposed synthesis of 4,5-Difluoro-7-methyl-2-substituted-benzimidazoles.

Experimental Protocol: Benzimidazole Synthesis

Materials:

  • This compound

  • Nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

  • Stannous chloride (SnCl₂) or Palladium on carbon (Pd/C)

  • Hydrochloric acid (HCl)

  • Various carboxylic acids (R-COOH)

  • Polyphosphoric acid (PPA)

  • Standard laboratory glassware

  • Stirrer

Procedure:

Step 1: Dinitration (Proposed)

  • Carefully add this compound to a cooled mixture of concentrated sulfuric acid and nitric acid.

  • Stir the reaction mixture at low temperature (0-10 °C) for several hours.

  • Pour the reaction mixture onto ice and collect the precipitated dinitro product by filtration.

  • Wash the product with water and dry.

Step 2: Reduction to Diamine (Proposed)

  • Dissolve the dinitro compound from Step 1 in ethanol.

  • Add an excess of stannous chloride dihydrate and concentrated hydrochloric acid.

  • Reflux the mixture for several hours until the reduction is complete (monitored by TLC).

  • Alternatively, hydrogenation using H₂ gas and a Pd/C catalyst can be employed.

  • After completion, neutralize the reaction mixture and extract the diamine product.

Step 3: Cyclocondensation

  • Mix the 3,4-difluoro-5-methyl-1,2-phenylenediamine (1.0 equivalent) with the desired carboxylic acid (1.1 equivalents) in polyphosphoric acid.

  • Heat the mixture at 150-180 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the hot mixture into a beaker of ice water.

  • Neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the benzimidazole product.

  • Filter the solid, wash with water, and purify by recrystallization.

Data Presentation:

CompoundStarting MaterialReagentsConditionsYield (%) (Estimated)
1,2-Difluoro-3-methyl-4,6-dinitrobenzeneThis compoundHNO₃, H₂SO₄0-10 °C70-80
3,4-Difluoro-5-methyl-1,2-phenylenediamineDinitro compoundSnCl₂·2H₂O, HCl or H₂/Pd-CReflux or room temp.60-70
4,5-Difluoro-7-methyl-2-substituted-benzimidazoleDiamineR-COOH, Polyphosphoric acid150-180 °C50-70

III. Synthesis of Novel Phenazine Derivatives

Phenazines are nitrogen-containing heterocyclic compounds that have been investigated for their potential anticancer and antimicrobial activities. A common synthetic route to phenazines involves the condensation of an ortho-phenylenediamine with an ortho-quinone.

Application Note: Synthesis of Fluorinated Methyl-Substituted Phenazines

This protocol describes the synthesis of novel fluorinated and methylated phenazine derivatives through the condensation of 3,4-difluoro-5-methyl-1,2-phenylenediamine (synthesized as described in the benzimidazole section) with various ortho-quinones.

Reaction Scheme for Phenazine Synthesis:

Phenazine_Synthesis start Start diamine 3,4-Difluoro-5-methyl- 1,2-phenylenediamine start->diamine condensation Condensation (Ethanol, reflux) diamine->condensation quinone ortho-Quinone (e.g., 1,2-Naphthoquinone) quinone->condensation phenazine Fluorinated Methyl-Substituted Phenazine Derivative condensation->phenazine end End phenazine->end

Caption: Synthesis of fluorinated methyl-substituted phenazines.

Experimental Protocol: Phenazine Synthesis

Materials:

  • 3,4-Difluoro-5-methyl-1,2-phenylenediamine

  • Various ortho-quinones (e.g., 1,2-naphthoquinone, phenanthrenequinone)

  • Ethanol or acetic acid

  • Standard laboratory glassware

  • Reflux condenser

Procedure:

  • Dissolve 3,4-difluoro-5-methyl-1,2-phenylenediamine (1.0 equivalent) and the ortho-quinone (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Reflux the reaction mixture for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The phenazine product will often precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation:

Product Phenazine DerivativeStarting DiamineStarting QuinoneSolventConditionsYield (%) (Estimated)
1,2-Difluoro-4-methyl-benzo[a]phenazine3,4-Difluoro-5-methyl-1,2-phenylenediamine1,2-NaphthoquinoneEthanolReflux60-80
9,10-Difluoro-8-methyl-dibenzo[a,c]phenazine3,4-Difluoro-5-methyl-1,2-phenylenediaminePhenanthrenequinoneAcetic AcidReflux55-75

IV. Biological Activity Insights

The incorporation of the 2,3-difluoro-4-methylphenyl moiety into heterocyclic scaffolds is anticipated to confer favorable biological properties.

  • Antimicrobial Activity: Fluoroquinolones are well-known for their potent broad-spectrum antibacterial activity.[5] The novel 6,7-difluoro-5-methyl-4-quinolone derivatives synthesized using this compound are expected to exhibit significant antimicrobial properties. The fluorine atoms at positions 6 and 7 are crucial for activity against both Gram-positive and Gram-negative bacteria.[5][7]

  • Anticancer Activity: Benzimidazole and phenazine cores are present in numerous compounds with demonstrated anticancer activity.[1][2][3][4][12] The synthesized fluorinated benzimidazoles and phenazines could be evaluated for their cytotoxic effects against various cancer cell lines. The fluorine and methyl substitutions can enhance the lipophilicity and cell permeability of the compounds, potentially leading to improved anticancer efficacy.

Conclusion

This compound serves as a key precursor for the synthesis of a variety of novel heterocyclic compounds. The protocols detailed in these application notes provide robust methodologies for the preparation of fluorinated quinolones, benzimidazoles, and phenazines. These compounds are of significant interest for further investigation in drug discovery programs, particularly in the development of new antimicrobial and anticancer agents. The strategic incorporation of fluorine is expected to enhance the biological activity and pharmacokinetic profiles of these novel heterocyclic systems. Further screening and structure-activity relationship (SAR) studies are warranted to explore the full therapeutic potential of these derivatives.

References

The Strategic Role of 2,3-Difluoro-4-methylaniline Derivatives in the Synthesis of Potent Kinase Inhibitors: Application to Trametinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document delineates the critical role of fluorinated anilines, particularly derivatives of 2,3-difluoro-4-methylaniline, in the design and synthesis of targeted kinase inhibitors. The strategic incorporation of the difluoro-methylaniline moiety into small molecules can significantly enhance their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This is exemplified through the detailed examination of Trametinib (Mekinist®), a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. Trametinib is a cornerstone in the treatment of various cancers driven by the RAS/RAF/MEK/ERK signaling pathway. This document provides comprehensive application notes, detailed synthetic protocols for Trametinib, and a summary of its biological activity, underscoring the importance of the fluorinated aniline scaffold in modern medicinal chemistry.

Introduction

Kinase inhibitors have emerged as a pivotal class of therapeutics, particularly in oncology. The precise targeting of specific kinases within signaling pathways that are dysregulated in cancer cells offers a promising avenue for therapeutic intervention. The RAS/RAF/MEK/ERK pathway is one such critical signaling cascade, and its aberrant activation is a hallmark of numerous human cancers, including melanoma.[1][2]

The design of small molecule kinase inhibitors often involves the use of privileged scaffolds that can effectively interact with the ATP-binding site or allosteric sites of the target kinase. Fluorinated anilines have garnered significant attention as key building blocks in this context. The introduction of fluorine atoms into the aniline ring can modulate the electronic properties, lipophilicity, and metabolic stability of the resulting inhibitor.[3] This can lead to improved binding affinity for the target, enhanced cell permeability, and a more favorable pharmacokinetic profile. While this compound itself is a valuable starting material, its structural isomer, 2-fluoro-4-iodoaniline, plays a crucial role in the synthesis of Trametinib, a potent MEK1/2 inhibitor.[3] The principles guiding the use of this scaffold are directly applicable to the broader class of difluoro-methylaniline derivatives.

Application Notes: Trametinib

Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2.[4] By binding to a unique allosteric site on the MEK enzymes, Trametinib prevents their phosphorylation and activation by RAF kinases, thereby inhibiting the downstream signaling cascade that leads to cell proliferation and survival.[4] This mechanism of action makes Trametinib particularly effective in tumors with activating mutations in BRAF or RAS.[1]

Biological Activity of Trametinib

The potency of Trametinib against its target kinases has been well-characterized in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its high affinity and selectivity for MEK1 and MEK2.

TargetIC50 (nM)Assay TypeReference
MEK10.92Cell-free[5]
MEK21.8Cell-free[5]
MEK10.7 - 14.9-[6]
MEK20.7 - 14.9-[6]
MEK1~2-[7]
MEK2~2-[7]

Experimental Protocols

The synthesis of Trametinib involves a multi-step sequence that culminates in the formation of the final pyridopyrimidine core structure. A key step in this synthesis is the introduction of the 2-fluoro-4-iodoaniline moiety, which is crucial for the inhibitor's activity. While various synthetic routes have been described, a general and illustrative protocol is provided below.

Synthesis of Trametinib

Step 1: Synthesis of a Key Pyridotrione Intermediate

A crucial step involves the creation of a pyridotrione compound. This is achieved through a cyclization reaction involving malonic acid mono-formamide monoethyl ester and methyl malonic acid.[8]

Step 2: Coupling with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

The pyridotrione intermediate is then directly cyclized with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea to form a key intermediate of Trametinib.[8] This reaction highlights the importance of the fluorinated aniline derivative in constructing the core of the final drug molecule.

Materials:

  • Malonic acid mono-formamide monoethyl ester

  • Methyl malonic acid

  • Oxalyl chloride

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

  • Sodium ethoxide

  • Tetrahydrofuran (THF)

  • Acetone

Procedure:

  • Formation of the Pyridotrione Crude Product:

    • In a reaction vessel, combine malonic acid mono-formamide monoethyl ester and methyl malonic acid.

    • Perform a cyclization reaction to yield the crude pyridotrione compound.[8]

  • Synthesis of the Trametinib Key Intermediate:

    • The crude pyridotrione compound is directly used in the next step without further purification.

    • In a separate reaction vessel under an inert atmosphere, dissolve N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea in THF.

    • Add sodium ethoxide to the solution.

    • To this mixture, add the crude pyridotrione compound.

    • The reaction is stirred at room temperature until completion, monitored by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, the reaction is quenched, and the product is worked up.

    • The crude product is purified by recrystallization from acetone to yield the Trametinib key intermediate.[8]

Subsequent Steps:

The synthesized intermediate undergoes further chemical transformations, including amination and acylation, to yield the final Trametinib molecule. These subsequent steps are detailed in various patents and publications.

Signaling Pathways and Workflows

To visualize the mechanism of action of Trametinib and the synthetic workflow, the following diagrams are provided in the DOT language for Graphviz.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Trametinib Trametinib Trametinib->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The MEK/ERK signaling pathway and the inhibitory action of Trametinib.

Trametinib_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis Synthesis cluster_final_product Final Product Aniline This compound (or derivative like 2-fluoro-4-iodoaniline) Intermediate2 Key Intermediate 2 (e.g., N-(2-fluoro-4-iodophenyl) -N'-cyclopropylurea) Aniline->Intermediate2 Other Other Reagents Intermediate1 Key Intermediate 1 (e.g., Pyridotrione) Other->Intermediate1 Coupling Coupling Reaction Intermediate1->Coupling Intermediate2->Coupling FinalSteps Further Modifications Coupling->FinalSteps Trametinib Trametinib FinalSteps->Trametinib

Caption: A generalized workflow for the synthesis of Trametinib.

Conclusion

The strategic use of fluorinated anilines, exemplified by the role of a 2-fluoro-4-iodoaniline derivative in the synthesis of Trametinib, is a powerful approach in modern drug discovery. The unique properties conferred by fluorine substitution contribute significantly to the development of potent and selective kinase inhibitors. The detailed application notes and protocols provided herein for Trametinib serve as a valuable resource for researchers and professionals in the field of drug development, highlighting a successful application of this chemical strategy in creating life-saving therapeutics.

References

Application Notes and Protocols for N-alkylation of 2,3-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of 2,3-difluoro-4-methylaniline, a key synthetic transformation for the generation of diverse chemical entities in drug discovery and development. The protocols outlined below describe two robust and widely applicable methods: direct N-alkylation with alkyl halides and reductive amination.

Introduction

N-alkylation of anilines is a fundamental reaction in organic synthesis, enabling the introduction of various alkyl groups to modulate the physicochemical and pharmacological properties of molecules. For a substrate such as this compound, the electronic properties imparted by the fluorine atoms can influence the reactivity of the aniline nitrogen. The following protocols provide reliable methods to achieve mono-alkylation, a crucial step in the synthesis of more complex molecular architectures.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. This approach is a classical and effective way to form a C-N bond.

Experimental Protocol

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or a similar non-nucleophilic base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 equivalents) to the flask. Subsequently, add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add the alkyl halide (1.1-1.5 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired N-alkylated product.

Data Presentation

No specific experimental data for the direct N-alkylation of this compound was found in the searched literature. The following table provides representative data for the N-alkylation of a structurally similar compound, 2,3-difluoro-6-nitroaniline, which can be used as a reference for expected outcomes.

Table 1: Representative Data for Direct N-Alkylation of a Difluoroaniline Derivative

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF606>90
Ethyl BromideK₂CO₃DMF70885-95
Benzyl BromideK₂CO₃DMF804>95

Data is generalized from protocols for similar substrates and should be considered as a guideline.

Method 2: Reductive Amination

Reductive amination is a versatile method for the N-alkylation of amines. It involves the reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. This one-pot procedure is highly efficient and avoids the over-alkylation often seen with alkyl halides.[1]

Experimental Protocol

Materials and Reagents:

  • This compound

  • Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde, benzaldehyde, acetone)

  • Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))[1]

  • Anhydrous solvent (e.g., methanol, ethanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst for imine formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1-1.2 equivalents) in a suitable solvent (e.g., methanol or DCM).

  • Imine Formation: If necessary, a catalytic amount of acetic acid can be added to facilitate the formation of the imine. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to obtain the pure N-alkylated aniline.

Data Presentation

No specific experimental data for the reductive amination of this compound was found in the searched literature. The following table provides representative data for the reductive amination of various anilines with different aldehydes to illustrate the general applicability and expected yields of this method.

Table 2: Representative Data for Reductive Amination of Anilines

AnilineAldehydeReducing AgentSolventTime (h)Yield (%)
AnilineBenzaldehydeNaBH₄Methanol492
4-BromoanilineBenzaldehydeNaBH₄Methanol587
4-MethylanilineBenzaldehydeNaBH₄Methanol4.589
Aniline4-BromobenzaldehydeNaBH₄Methanol588

This data is illustrative of the general reductive amination reaction and is not specific to this compound.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the two described N-alkylation methods.

G cluster_0 Direct N-Alkylation Workflow A 1. Reaction Setup (Aniline, Base, Solvent) B 2. Add Alkyl Halide A->B C 3. Heat and Stir (Monitor by TLC/LC-MS) B->C D 4. Workup (Quench, Extract, Wash, Dry) C->D E 5. Purification (Concentrate, Column Chromatography) D->E F N-Alkylated Product E->F G cluster_1 Reductive Amination Workflow RA_A 1. Imine Formation (Aniline, Aldehyde/Ketone, Solvent) RA_B 2. In-situ Reduction (Add Reducing Agent) RA_A->RA_B RA_C 3. Stir at Room Temp (Monitor by TLC/LC-MS) RA_B->RA_C RA_D 4. Workup (Quench, Extract, Wash, Dry) RA_C->RA_D RA_E 5. Purification (Concentrate, Column Chromatography) RA_D->RA_E RA_F N-Alkylated Product RA_E->RA_F

References

Application Notes and Protocols: 2,3-Difluoro-4-methylaniline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Difluoro-4-methylaniline is a fluorinated aromatic amine that holds significant promise as a building block for advanced functional materials. The presence of two fluorine atoms on the benzene ring imparts unique electronic properties, enhances thermal stability, and can influence the molecular packing and morphology of resulting materials. These characteristics make it a valuable monomer for the synthesis of high-performance polymers for applications in organic electronics and specialty coatings. This document provides an overview of its potential applications in materials science, along with detailed experimental protocols for the synthesis and characterization of materials derived from it.

Application 1: Synthesis of Conducting Polymers

Fluorinated polyanilines are a class of conducting polymers with enhanced solubility in organic solvents and improved thermal stability compared to their non-fluorinated counterparts. The incorporation of this compound into a polyaniline backbone is anticipated to yield a processable conducting polymer with tailored electronic properties.

Experimental Protocol: Synthesis of Poly(this compound)

This protocol describes the chemical oxidative polymerization of this compound to yield poly(this compound).[1][2][3][4][5]

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)

  • Methanol

  • Deionized water

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Dropping funnel

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1.43 g (0.01 mol) of this compound in 100 mL of 1 M HCl. Stir the solution at room temperature until the monomer is completely dissolved.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 2.85 g (0.0125 mol) of ammonium persulfate in 50 mL of 1 M HCl.

  • Slowly add the ammonium persulfate solution dropwise to the chilled monomer solution over a period of 30 minutes with continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 24 hours. A dark green precipitate will form.

  • Collect the polymer precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with 1 M HCl until the filtrate becomes colorless.

  • Subsequently, wash the polymer with methanol to remove any unreacted monomer and oligomers.

  • Dry the resulting dark green powder (poly(this compound) in its emeraldine salt form) in a vacuum oven at 60 °C for 24 hours.

Characterization Data

The synthesized polymer can be characterized by various techniques to determine its structure, thermal stability, and conductivity. The expected data is summarized in the table below.

Characterization Technique Expected Results for Poly(this compound)
FTIR Spectroscopy (cm⁻¹) ~3400 (N-H stretching), ~1580 (C=C stretching of quinoid rings), ~1500 (C=C stretching of benzenoid rings), ~1300 (C-N stretching), ~1150 (C-F stretching)
UV-Vis Spectroscopy (nm) ~330 (π-π* transition of the benzenoid ring), ~420 (polaron band transition), ~800 (bipolaron band transition)
Thermogravimetric Analysis (TGA) Onset of decomposition > 300 °C, indicating good thermal stability.
Electrical Conductivity (S/cm) 10⁻² to 10⁰ (for the doped emeraldine salt form)

Workflow for Polymer Synthesis

cluster_synthesis Synthesis of Poly(this compound) Monomer This compound in 1M HCl Reaction Polymerization (0-5 °C, 24h) Monomer->Reaction Oxidant Ammonium Persulfate in 1M HCl Oxidant->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Washing with 1M HCl and Methanol Filtration->Washing Drying Vacuum Drying (60 °C, 24h) Washing->Drying Product Poly(this compound) (Emeraldine Salt) Drying->Product

Caption: Workflow for the synthesis of poly(this compound).

Application 2: Organic Thin-Film Transistors (OTFTs)

The synthesized poly(this compound) can be explored as a p-type semiconductor in organic thin-film transistors (OTFTs). The fluorine substitution can lead to deeper HOMO levels, potentially improving air stability, and can also influence the morphology of the thin film, which is crucial for charge transport.

Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OTFT

This protocol outlines the fabrication of an OTFT using poly(this compound) as the active semiconductor layer.

Materials:

  • Heavily doped n-type silicon wafer with a 300 nm thermally grown SiO₂ layer (as gate and gate dielectric)

  • Poly(this compound) solution (5 mg/mL in a suitable organic solvent like NMP or m-cresol)

  • Gold (Au) for source and drain electrodes

  • Substrate cleaning solvents (acetone, isopropanol)

  • Piranha solution (for substrate hydroxylation - handle with extreme caution )

  • Octadecyltrichlorosilane (OTS) solution (for surface modification)

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer into 1.5 cm x 1.5 cm substrates.

    • Sonicate the substrates sequentially in acetone and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

  • Surface Treatment:

    • Treat the substrates with piranha solution for 10 minutes to hydroxylate the SiO₂ surface.

    • Rinse thoroughly with deionized water and dry with nitrogen.

    • Immerse the substrates in a 10 mM solution of OTS in toluene for 30 minutes to form a self-assembled monolayer.

    • Rinse with fresh toluene and dry with nitrogen.

  • Semiconductor Deposition:

    • Spin-coat the poly(this compound) solution onto the OTS-treated SiO₂ surface at 3000 rpm for 60 seconds.

    • Anneal the film at 120 °C for 30 minutes in a nitrogen atmosphere.

  • Electrode Deposition:

    • Place a shadow mask with the desired channel length (e.g., 50 µm) and width (e.g., 1000 µm) over the semiconductor layer.

    • Thermally evaporate a 50 nm thick layer of gold through the shadow mask to define the source and drain electrodes.

  • Characterization:

    • Measure the electrical characteristics of the OTFT using a semiconductor parameter analyzer in a probe station under ambient conditions.

Performance Characteristics

The performance of the OTFT can be evaluated by measuring its output and transfer characteristics. The key performance parameters are summarized in the table below.

Parameter Symbol Typical Value Range for Fluorinated Polyaniline-based OTFTs
Field-Effect Mobility µ0.01 - 0.5 cm²/Vs
On/Off Current Ratio I_on/I_off10⁴ - 10⁶
Threshold Voltage V_th-5 to -20 V

OTFT Device Architecture

cluster_otft Bottom-Gate, Top-Contact OTFT Structure cluster_electrodes Gate n⁺-Si (Gate) Dielectric SiO₂ (Gate Dielectric) Gate->Dielectric Semiconductor Poly(this compound) (Active Layer) Dielectric->Semiconductor Source Au (Source) Drain Au (Drain)

Caption: Schematic of a bottom-gate, top-contact OTFT.

Disclaimer: The experimental protocols and data presented in this document are illustrative and based on the known properties of similar fluorinated aniline-based materials. Researchers should optimize these protocols for their specific experimental setup and materials. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2,3-Difluoro-4-methylaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of 2,3-difluoro-4-methylaniline and its derivatives on a large scale. This document includes detailed experimental protocols, data summaries, and workflow visualizations to assist researchers in the efficient production of these valuable chemical intermediates.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the nitration of a suitable precursor followed by the reduction of the nitro group. A plausible route starts from 1,2-difluoro-3-methylbenzene, which would be nitrated to form 2,3-difluoro-4-nitrotoluene, followed by reduction to the desired aniline.

Step 1: Synthesis of 2,3-Difluoro-4-nitrotoluene

Experimental Protocol: Nitration of 1,2-Difluoro-3-methylbenzene (Proposed)

  • In a suitable reaction vessel equipped with a stirrer and a cooling system, slowly add concentrated sulfuric acid to concentrated nitric acid at a temperature below 10°C.[1]

  • While maintaining the temperature between 5-10°C, slowly add 1,2-difluoro-3-methylbenzene to the nitrating mixture with vigorous stirring.[1]

  • After the addition is complete, continue stirring for a specified period at a controlled temperature to ensure the completion of the reaction.

  • Upon completion, the reaction mixture is poured onto ice, and the crude 2,3-difluoro-4-nitrotoluene is extracted with an organic solvent.[1]

  • The organic layer is washed with water and a mild base to remove any residual acid.

  • The solvent is removed under reduced pressure to yield the crude product.

Table 1: Summary of Nitration Reaction Parameters (Hypothetical)

ParameterValueReference
Starting Material1,2-Difluoro-3-methylbenzene-
Nitrating AgentConc. HNO₃ / Conc. H₂SO₄[1]
Reaction Temperature5-10°C[1]
Reaction Time1-2 hours[1]
Work-upQuenching on ice, extraction[1]
Expected Yield80-90% (estimated)-
Step 2: Reduction of 2,3-Difluoro-4-nitrotoluene to this compound

The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is a common and efficient method for this purpose.

Experimental Protocol: Catalytic Hydrogenation of 2,3-Difluoro-4-nitrotoluene

  • Charge a hydrogenation reactor with 2,3-difluoro-4-nitrotoluene and a suitable solvent, such as ethanol or methanol.[1]

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt. %).[1]

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • The reaction mixture is stirred vigorously at a controlled temperature until the hydrogen uptake ceases, indicating the completion of the reaction.[1]

  • After the reaction, the catalyst is removed by filtration.[1]

  • The solvent is evaporated under reduced pressure to yield the crude this compound.

Table 2: Summary of Catalytic Hydrogenation Parameters

ParameterValueReference
Starting Material2,3-Difluoro-4-nitrotoluene-
CatalystPalladium on Carbon (Pd/C)[1]
SolventEthanol or Methanol[1]
Hydrogen Pressure50-100 psi (typical)-
Reaction TemperatureRoom Temperature to 50°C-
Expected Yield>95%[1]

Synthesis Workflow

Synthesis_Workflow Start 1,2-Difluoro-3-methylbenzene Nitration Nitration (HNO3, H2SO4) Start->Nitration Nitro_Intermediate 2,3-Difluoro-4-nitrotoluene Nitration->Nitro_Intermediate Reduction Catalytic Hydrogenation (H2, Pd/C) Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Organic Solvent Crude_Product->Dissolution Acid_Extraction Extract with Aqueous HCl Dissolution->Acid_Extraction Separation1 Separate Layers Acid_Extraction->Separation1 Basification Basify Aqueous Layer (e.g., NaOH) Separation1->Basification Aqueous Layer Extraction2 Extract with Organic Solvent Basification->Extraction2 Drying Dry and Evaporate Extraction2->Drying Recrystallization Recrystallization Drying->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product N_Alkylation Aniline This compound Reaction Nucleophilic Substitution Aniline->Reaction Reagents Alkyl Halide (R-X) + Base (e.g., K2CO3) Reagents->Reaction Product N-Alkyl-2,3-difluoro-4-methylaniline Reaction->Product

References

Troubleshooting & Optimization

optimizing reaction conditions for 2,3-Difluoro-4-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Difluoro-4-methylaniline.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, which is often achieved through a multi-step process. A common synthetic route involves the nitration of a difluoro-toluene precursor, followed by reduction of the nitro group to an amine.

Q1: What are the common starting materials for the synthesis of this compound?

A common precursor is 2,3-difluorotoluene. The synthesis typically proceeds by introducing a nitro group at the 4-position, followed by reduction to the desired aniline.

Q2: I am experiencing low yields during the nitration of 2,3-difluorotoluene. What are the possible causes and solutions?

Low yields in the nitration step can be attributed to several factors:

  • Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of nitric acid and sulfuric acid is commonly employed. Ensure the acids are of high purity and appropriate concentration.

  • Reaction Temperature: The reaction is exothermic and requires careful temperature control. Running the reaction at too high a temperature can lead to side reactions and degradation of the starting material. Conversely, a temperature that is too low may result in an incomplete reaction. It is important to maintain the recommended temperature range.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Q3: During the reduction of the nitro group, I am observing the formation of side products. How can I minimize these?

The reduction of the nitro group to an amine is a critical step where side reactions can occur. Common reducing agents include catalytic hydrogenation (e.g., using Pd/C) or metal/acid combinations (e.g., Sn/HCl or Fe/HCl).

  • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active. Using a fresh batch of catalyst or increasing the catalyst loading might be necessary.

  • Incomplete Reduction: Incomplete reduction can lead to the presence of nitroso or hydroxylamine intermediates. Ensure sufficient reducing agent and adequate reaction time.

  • Over-reduction: In some cases, over-reduction can lead to the formation of undesired byproducts. Optimizing the reaction conditions, such as temperature and pressure (for hydrogenation), is crucial.

  • Work-up Procedure: The work-up procedure is important to isolate the desired product and remove impurities. Careful pH adjustment and extraction are necessary.

Q4: I am having difficulty purifying the final product, this compound. What purification methods are recommended?

Purification can be challenging due to the presence of regioisomers or other impurities.

  • Column Chromatography: Flash column chromatography using silica gel is a common and effective method for purifying anilines. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined by TLC analysis.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent can be used to achieve high purity.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for reactions analogous to the synthesis of this compound. These are provided as a general guide, and optimization for the specific substrate is recommended.

Table 1: Typical Conditions for Nitration of Aromatic Compounds

ParameterCondition
Nitrating Agent HNO₃ / H₂SO₄
Temperature 0 - 10 °C
Reaction Time 1 - 4 hours
Typical Yield 70 - 90%

Table 2: Typical Conditions for Reduction of Nitroarenes

ParameterCatalytic HydrogenationMetal/Acid Reduction
Reducing Agent H₂, Pd/C (5-10 mol%)Sn/HCl or Fe/HCl
Solvent Methanol, Ethanol, or Ethyl AcetateEthanol, Water
Temperature Room Temperature60 - 100 °C
Pressure (Hydrogenation) 1 - 4 atmN/A
Reaction Time 2 - 16 hours2 - 6 hours
Typical Yield 85 - 98%75 - 95%

Experimental Protocols

A detailed experimental protocol for a key step in a related synthesis is provided below. This can be adapted for the synthesis of this compound.

Protocol: General Procedure for the Reduction of a Nitroarene using Tin(II) Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitroarene (1 equivalent) in ethanol.

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (3-5 equivalents) portion-wise. The reaction is exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aniline.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagrams

Troubleshooting Workflow for this compound Synthesis

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Start Synthesis nitration Nitration of 2,3-Difluorotoluene start->nitration check_nitration Check Nitration Yield and Purity (TLC/GC) nitration->check_nitration low_yield_nitration Low Yield or Impure Product check_nitration->low_yield_nitration Problem reduction Reduction of Nitro Group check_nitration->reduction OK optimize_nitration Troubleshoot Nitration: - Check Reagent Quality - Optimize Temperature - Adjust Reaction Time low_yield_nitration->optimize_nitration optimize_nitration->nitration Retry check_reduction Check Reduction Progress (TLC) reduction->check_reduction incomplete_reduction Incomplete Reaction or Side Products check_reduction->incomplete_reduction Problem purification Purification of This compound check_reduction->purification OK optimize_reduction Troubleshoot Reduction: - Check Catalyst/Reagent - Optimize Temp./Pressure - Adjust Reaction Time incomplete_reduction->optimize_reduction optimize_reduction->reduction Retry check_purity Check Final Purity (NMR, GC-MS) purification->check_purity impure_product Impure Final Product check_purity->impure_product Problem end Pure Product Obtained check_purity->end OK repurify Re-purify: - Column Chromatography - Distillation - Recrystallization impure_product->repurify repurify->check_purity Retry

Caption: Troubleshooting workflow for the synthesis of this compound.

common side products in 2,3-Difluoro-4-methylaniline reactions and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,3-Difluoro-4-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile chemical intermediate.

Troubleshooting Guides

This section provides detailed troubleshooting for common reactions involving this compound, focusing on the identification and prevention of side products.

Issue 1: Formation of Multiple Isomers in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Question: During the electrophilic halogenation of this compound, I am observing a mixture of mono-substituted products and some di-substituted byproducts. How can I improve the regioselectivity and prevent over-halogenation?

Answer:

The substitution pattern of this compound in electrophilic aromatic substitution is governed by the directing effects of the amino, fluoro, and methyl groups. The amino group is a strongly activating ortho-, para-director. The methyl group is also an activating ortho-, para-director. The fluorine atoms are deactivating but are also ortho-, para-directing. The interplay of these effects can lead to a mixture of isomers.

Common Side Products:

  • Positional Isomers: Substitution can occur at the C5 or C6 position, ortho and meta to the amino group, respectively. The directing effects of the substituents make the C5 and C6 positions the most likely sites for electrophilic attack.

  • Di-substituted Products: Due to the activating nature of the amino and methyl groups, di-substitution can occur, leading to the formation of, for example, di-halogenated products.

Prevention Strategies:

  • Acylation of the Amino Group: To moderate the high reactivity of the aniline and prevent polysubstitution, the amino group can be protected as an amide (e.g., by reacting with acetic anhydride). The resulting N-(2,3-difluoro-4-methylphenyl)acetamide is less activated, which allows for more controlled mono-substitution. The protecting group can be subsequently removed by hydrolysis.

  • Choice of Halogenating Agent and Catalyst: Using a milder halogenating agent and a less active Lewis acid catalyst can help to control the reaction and reduce the formation of multiple isomers and di-substituted products.

  • Control of Reaction Conditions: Maintaining a low reaction temperature and carefully controlling the stoichiometry of the reactants can also help to minimize side reactions.

Experimental Protocol: Regioselective Monobromination via N-Acetylation

  • N-Acetylation:

    • Dissolve this compound in a suitable solvent such as acetic acid or dichloromethane.

    • Add acetic anhydride (1.1 equivalents) and a catalytic amount of a base like pyridine.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting aniline is consumed.

    • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain N-(2,3-difluoro-4-methylphenyl)acetamide.

  • Bromination:

    • Dissolve the N-(2,3-difluoro-4-methylphenyl)acetamide in a suitable solvent like acetic acid or a chlorinated solvent.

    • Slowly add a solution of bromine (1.05 equivalents) in the same solvent at 0-5 °C.

    • Stir the reaction at low temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a solution of sodium thiosulfate.

    • Extract the product, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the product by recrystallization or column chromatography.

  • Hydrolysis (Deprotection):

    • Reflux the brominated acetamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until the amide is fully hydrolyzed.

    • Neutralize the reaction mixture and extract the desired bromo-2,3-difluoro-4-methylaniline.

    • Purify as needed.

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylation [label="N-Acetylation\n(Acetic Anhydride, Pyridine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="N-(2,3-difluoro-4-\nmethylphenyl)acetamide", fillcolor="#FBBC05", fontcolor="#202124"]; Halogenation [label="Electrophilic Halogenation\n(e.g., Br2, low temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protected_Product [label="Halogenated Amide", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis\n(Acid or Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Regioselective\nMonohalogenated Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Reaction [label="Direct Halogenation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Products [label="Mixture of Isomers &\nPolysubstituted Products", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Acetylation [color="#4285F4"]; Acetylation -> Amide [color="#4285F4"]; Amide -> Halogenation [color="#4285F4"]; Halogenation -> Protected_Product [color="#4285F4"]; Protected_Product -> Hydrolysis [color="#4285F4"]; Hydrolysis -> Final_Product [color="#34A853"]; Start -> Side_Reaction [style=dashed, color="#EA4335"]; Side_Reaction -> Side_Products [color="#EA4335"]; } dot

Caption: Workflow for regioselective halogenation.

Issue 2: Decomposition and Side Product Formation during Diazotization and Sandmeyer Reactions

Question: I am attempting a Sandmeyer reaction with this compound, but I am getting low yields of the desired product and a significant amount of dark, tarry material. What are the likely side products and how can I prevent their formation?

Answer:

Diazotization of anilines, followed by Sandmeyer reactions, is a powerful synthetic tool, but the intermediate diazonium salts can be unstable and prone to decomposition, leading to various side products. The electronic properties of the difluoro-substituted ring can influence the stability of the diazonium salt.

Common Side Products:

  • Phenol Derivatives: The diazonium salt can react with water to form the corresponding phenol.

  • Azo Compounds: The diazonium salt can couple with unreacted aniline or other electron-rich aromatic species in the reaction mixture to form colored azo compounds.

  • Biaryl Compounds: Radical-mediated side reactions, which are known to occur in Sandmeyer reactions, can lead to the formation of biaryl compounds through the coupling of two aryl radicals.[1]

  • Polymeric Materials: Under acidic conditions, anilines can be prone to polymerization, resulting in the formation of intractable tars.[2]

Prevention Strategies:

  • Strict Temperature Control: It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent Sandmeyer reaction to minimize the decomposition of the diazonium salt.

  • In Situ Generation and Immediate Use: The diazonium salt should be generated in situ and used immediately in the next step without isolation.

  • Proper Acid Concentration: Using a sufficient excess of a strong mineral acid (e.g., HCl, H₂SO₄) is important to ensure complete diazotization and to prevent the diazonium salt from coupling with unreacted aniline.

  • Use of Stabilizers: In some cases, the diazonium salt can be stabilized by forming a tetrafluoroborate or hexafluorophosphate salt, which can sometimes be isolated.[3]

  • Degassing of Solvents: To minimize radical side reactions, it can be beneficial to use degassed solvents.

Experimental Protocol: Diazotization and Sandmeyer Chlorination

  • Diazotization:

    • Prepare a solution of this compound in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not rise above 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • Sandmeyer Chlorination:

    • In a separate flask, prepare a solution of copper(I) chloride (catalytic to stoichiometric amount) in concentrated hydrochloric acid.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Nitrogen gas evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by distillation or column chromatography.

// Nodes Aniline [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazotization [label="Diazotization\n(NaNO2, HCl, 0-5 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diazonium [label="Diazonium Salt\n(Unstable Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Sandmeyer [label="Sandmeyer Reaction\n(e.g., CuCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Desired Halogenated Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decomposition [label="Decomposition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenol [label="Phenol Byproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Coupling [label="Self-Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azo [label="Azo Compound", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Radical [label="Radical Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biaryl [label="Biaryl Byproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Aniline -> Diazotization [color="#4285F4"]; Diazotization -> Diazonium [color="#4285F4"]; Diazonium -> Sandmeyer [color="#4285F4"]; Sandmeyer -> Product [color="#34A853"]; Diazonium -> Decomposition [style=dashed, color="#EA4335"]; Decomposition -> Phenol [color="#EA4335"]; Diazonium -> Coupling [style=dashed, color="#EA4335"]; Coupling -> Azo [color="#EA4335"]; Sandmeyer -> Radical [style=dashed, color="#EA4335"]; Radical -> Biaryl [color="#EA4335"]; } dot

Caption: Diazotization and Sandmeyer reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for Friedel-Crafts acylation of this compound?

A1: The regioselectivity of Friedel-Crafts acylation will be directed by the combined electronic and steric effects of the substituents. The amino group is a strong activator and ortho-, para-director. However, under the acidic conditions of a Friedel-Crafts reaction, the amino group will be protonated to form an ammonium salt, which is a strongly deactivating, meta-director. The fluorine atoms are deactivating ortho-, para-directors, and the methyl group is an activating ortho-, para-director. Given the deactivation by the protonated amino group, Friedel-Crafts reactions on the free aniline are generally not successful. It is highly recommended to protect the amino group as an amide before performing a Friedel-Crafts acylation. For the N-acylated derivative, the amide group is an ortho-, para-director, and acylation is expected to occur predominantly at the C5 position (para to the amide and ortho to the methyl group), which is sterically more accessible than the C3 position.

Q2: Can I perform a nucleophilic aromatic substitution on this compound?

A2: Nucleophilic aromatic substitution (SNAAr) on an aniline ring is generally difficult because the amino group is strongly electron-donating, making the ring electron-rich and thus less susceptible to nucleophilic attack. The fluorine atoms are electron-withdrawing and can activate the ring towards nucleophilic attack, especially when they are ortho or para to a leaving group. However, in this compound, there isn't a suitable leaving group in a sufficiently activated position. Therefore, direct nucleophilic aromatic substitution on this molecule is unlikely to be successful under standard conditions.

Q3: Are there any known incompatibilities of this compound with common reagents or solvents?

A3: this compound is a primary aromatic amine and will exhibit the typical reactivity of this functional group. It is incompatible with strong oxidizing agents. Under strongly acidic conditions, it can protonate, and as mentioned, this deactivates the aromatic ring towards electrophilic substitution and can promote polymerization.[2] When performing reactions, it is important to choose solvents and reagents that are compatible with the amino group. For example, in reactions where the amino group's basicity or nucleophilicity could interfere, protection is recommended.

Quantitative Data Summary

Currently, there is limited published quantitative data specifically for the side products of reactions involving this compound. The following table provides a general overview of expected yields for well-controlled reactions based on similar substituted anilines. Actual yields will be highly dependent on specific reaction conditions and purification methods.

Reaction TypeDesired ProductTypical Yield Range (%)Potential Side Products
N-Acetylation N-(2,3-difluoro-4-methylphenyl)acetamide90-98Di-acylated product (minor)
Monobromination (of acetamide) 5-Bromo-N-(2,3-difluoro-4-methylphenyl)acetamide75-85Isomeric brominated products, di-brominated products
Sandmeyer Chlorination 1-Chloro-2,3-difluoro-4-methylbenzene60-75Phenol, azo compounds, biaryl dimers, polymeric tars

Note: The data in this table is illustrative and may not be directly representative of all experimental outcomes. Optimization of reaction conditions is crucial for maximizing the yield of the desired product and minimizing side reactions.

References

Technical Support Center: Purification of 2,3-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and detailed protocols for the purification of crude 2,3-Difluoro-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, regioisomers (e.g., other difluoro-methylaniline isomers), and colored degradation products. Anilines, in general, are susceptible to oxidation and polymerization, which can result in discoloration (yellow to dark red/brown) of the crude product.[1]

Q2: What are the key physical properties of this compound?

Q3: What are the recommended storage conditions for the purified compound?

A3: Aromatic amines should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, protected from light and air to prevent oxidation.[2][3] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. The compound is incompatible with strong oxidizing agents, acids, acid chlorides, and chloroformates.[4][5]

Q4: What are the critical safety precautions for handling difluoro-methylaniline?

A4: Aromatic amines are classified as toxic and can be readily absorbed through the skin.[6][7] It is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and emergency procedures.[2]

Data Summary

While the exact physical properties for this compound were not found, the table below presents data for related isomers to serve as a reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C / Torr)
2-Fluoro-4-methylanilineC₇H₈FN125.1470-71 / 7
3,4-Difluoro-2-methylanilineC₇H₇F₂N143.1440-45 / 1[8]
This compound C₇H₇F₂N 143.13[9] Data not available

Purification Decision Workflow

The following workflow can help in selecting the most appropriate purification strategy based on the nature of the crude product and its impurities.

PurificationWorkflow start Crude this compound assess_state Assess Physical State & Impurity Profile start->assess_state is_liquid Primarily Liquid (High Boiling Impurities) assess_state->is_liquid Liquid is_solid Primarily Solid assess_state->is_solid Solid vac_dist Vacuum Distillation is_liquid->vac_dist assess_purity Assess Purity (TLC/GC/NMR) is_solid->assess_purity high_purity High Purity (>85%) Minor Colored Impurities assess_purity->high_purity High low_purity Low Purity (<85%) or Isomeric Impurities assess_purity->low_purity Low / Complex recryst Recrystallization high_purity->recryst col_chrom Column Chromatography low_purity->col_chrom final_product Pure Product vac_dist->final_product recryst->final_product col_chrom->final_product

Caption: Decision workflow for selecting a purification technique.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Product Discoloration (Yellow/Brown) Oxidation or polymerization of the aniline functional group.[1]Handle and purify the material under an inert atmosphere (N₂ or Ar).For distillation, use a vacuum to lower the boiling point and reduce thermal degradation.[10][11]During recrystallization, consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[12]
Oiling Out During Recrystallization The solvent is too effective, leading to supersaturation; the solution was cooled too quickly; inherent properties of polar fluorinated molecules.[13]Switch to a two-solvent system (a "good" solvent for dissolving, and a "poor" solvent to induce precipitation) to fine-tune solubility.[12][14]Ensure slow cooling to promote crystal growth.Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
Tailing/Smearing on TLC or Column The basic amine group interacts strongly with the acidic silica gel stationary phase.[14]Add a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA), to the eluent (mobile phase).[14] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
Poor Separation of Isomers The chosen mobile phase does not have sufficient selectivity for the isomers.Perform a thorough mobile phase screen using Thin Layer Chromatography (TLC). Test various ratios of solvents like hexane and ethyl acetate.[14]Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and maximizes the distance to impurity spots.[14][15]
Product Solidifies in Condenser This occurs during vacuum distillation if the compound's melting point is higher than the temperature of the condenser cooling fluid.[4]Use an air condenser or a condenser with circulating warm water instead of cold tap water to prevent solidification.[4]
Bumping During Vacuum Distillation Uneven boiling due to a large temperature gradient in the flask under reduced pressure. Boiling chips are often ineffective under vacuum.[1][16]Use vigorous magnetic stirring to ensure even heat distribution.Alternatively, introduce a fine stream of inert gas (N₂ or Ar) through a capillary tube that reaches the bottom of the flask to promote smooth boiling.[16]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is ideal for separating isomeric impurities or when the crude product has low purity.

  • Mobile Phase Selection:

    • Using TLC, identify a suitable mobile phase. A common system for anilines is a mixture of hexane and ethyl acetate.

    • Test various ratios (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc).

    • To prevent peak tailing, add 0.5-1% triethylamine (TEA) to the chosen solvent mixture.[14]

    • The ideal system will give the target compound an Rf value of ~0.2-0.4 and show clear separation from impurities.[14]

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column, followed by a thin layer of sand.[14]

    • In a beaker, prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase (e.g., 100% hexane).[15]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing. Allow the silica to settle, and drain the excess solvent until it is just above the silica bed. Never let the column run dry.[14][15]

    • Add a thin protective layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or the mobile phase).

    • In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent completely to create a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the least polar solvent mixture determined during TLC analysis.

    • Gradually increase the polarity of the mobile phase as needed to elute the compounds.[12]

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[14]

Protocol 2: Purification by Recrystallization

This method is effective if the crude product is a solid with relatively high purity (>85%).

  • Solvent Selection:

    • The ideal solvent should dissolve the compound completely when hot but poorly when cold. Test solvents like ethanol, isopropanol, or mixed systems like ethanol/water.

    • For a two-solvent system, dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol), then add a hot "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid. Add a drop or two of the good solvent to redissolve the precipitate.[14]

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid is fully dissolved.[12]

    • (Optional) If the solution is highly colored, add a spatula-tip of activated charcoal, swirl, and perform a hot filtration to remove it.[12]

    • Allow the clear solution to cool slowly to room temperature. Crystal formation should occur.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.[12]

    • Collect the crystals by vacuum filtration using a Büchner funnel.[12]

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Vacuum Distillation

This technique is suitable for liquid products or solids with low melting points to separate them from non-volatile impurities.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using greased joints to ensure a good seal.[1]

    • Place the crude aniline in a round-bottom flask with a magnetic stir bar.[1][16]

    • Attach a distillation head with a thermometer, a condenser, and a receiving flask.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Procedure:

    • Begin magnetic stirring to prevent bumping.[16]

    • Slowly apply the vacuum. The pressure should be low enough to reduce the compound's boiling point significantly, preventing thermal decomposition.[1][10]

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills over at a constant temperature. This is the purified product.

    • Leave the high-boiling, colored, or polymerized residues behind in the distillation flask.[1]

References

troubleshooting low yields in the synthesis of 2,3-Difluoro-4-methylaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,3-difluoro-4-methylaniline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the parent this compound?

A1: The most common and industrially viable route for the synthesis of this compound involves a two-step process:

  • Nitration of 2,3-difluorotoluene: This electrophilic aromatic substitution introduces a nitro group onto the aromatic ring. The regioselectivity is governed by the directing effects of the substituents. The methyl group is an activating, ortho, para-director, while the fluorine atoms are deactivating, ortho, para-directors. The interplay of these effects primarily directs the nitration to the position para to the methyl group and meta to the fluorine atoms, yielding 2,3-difluoro-4-methyl-1-nitrobenzene.

  • Reduction of 2,3-difluoro-4-methyl-1-nitrobenzene: The nitro group is then reduced to an amine using various methods, most commonly catalytic hydrogenation, to yield the desired this compound.

Q2: I am observing the formation of multiple isomers during the nitration of 2,3-difluorotoluene. How can I improve the selectivity for the desired 4-nitro isomer?

A2: Formation of isomers is a common challenge in the nitration of substituted benzenes. To improve the selectivity for 2,3-difluoro-4-methyl-1-nitrobenzene, consider the following:

  • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low and consistent temperature (typically 0-10 °C) is crucial. Runaway temperatures can lead to the formation of undesired isomers and dinitro byproducts.

  • Rate of Addition: Add the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acid) slowly and dropwise to the solution of 2,3-difluorotoluene with vigorous stirring. This ensures localized heat dissipation and minimizes side reactions.

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating agents can offer different selectivities. However, for this specific substrate, controlling the reaction conditions with mixed acid is the most practical approach.

Q3: My catalytic hydrogenation of 2,3-difluoro-4-methyl-1-nitrobenzene is sluggish and gives low yields. What could be the problem?

A3: Low yields and slow reaction rates during the reduction of the nitro group can be attributed to several factors:

  • Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is critical. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning by impurities in the starting material or solvent can also inhibit the reaction.

  • Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, increasing the hydrogen pressure (e.g., using a Parr shaker) can significantly increase the reaction rate and drive it to completion.

  • Solvent Choice: Methanol and ethanol are common solvents for this reduction. Ensure the solvent is of sufficient purity and is degassed to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, but be cautious as higher temperatures can sometimes lead to dehalogenation (loss of fluorine atoms).[1]

Q4: I am having trouble with the N-alkylation of this compound, leading to a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

A4: Over-alkylation is a frequent side reaction when derivatizing anilines. The mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[2] To favor mono-alkylation, consider these strategies:

  • Control Stoichiometry: Use a significant excess of the aniline relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting aniline.[2]

  • Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture at a controlled temperature. This helps to keep the concentration of the alkylating agent low, minimizing the chance of a second alkylation event.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can reduce the rate of the second alkylation, which typically has a higher activation energy.[2]

  • Reductive Amination: This is often a more controlled method for mono-alkylation. It involves the reaction of the aniline with an aldehyde or ketone to form an imine, which is then reduced in a separate step.[2]

Troubleshooting Guides

Problem 1: Low Yield in the Nitration of 2,3-Difluorotoluene
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- If the reaction stalls, consider a slight increase in reaction time or a marginal increase in the amount of nitrating agent.
Formation of Byproducts - Isomer Formation: Strictly control the temperature between 0-10 °C. Ensure slow and controlled addition of the nitrating mixture.- Dinitration: Avoid using a large excess of the nitrating agent. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.
Product Loss During Workup - After quenching the reaction with ice water, ensure complete extraction of the product from the aqueous layer using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).- Perform multiple extractions to maximize recovery.
Problem 2: Incomplete Reduction of 2,3-Difluoro-4-methyl-1-nitrobenzene
Possible Cause Troubleshooting Steps
Catalyst Deactivation - Use a fresh batch of Pd/C catalyst.- Ensure the starting material and solvent are free from catalyst poisons such as sulfur compounds.- Purify the nitro-compound by recrystallization or column chromatography before reduction if impurities are suspected.
Insufficient Hydrogen - Purge the reaction vessel thoroughly with hydrogen to remove all air.- Maintain a positive pressure of hydrogen throughout the reaction.- For stubborn reactions, increase the hydrogen pressure using an appropriate hydrogenation apparatus.
Suboptimal Reaction Conditions - If the reaction is slow at room temperature, consider gently heating to 40-50 °C.[1]- Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Problem 3: Low Yield in N-acylation of this compound
Possible Cause Troubleshooting Steps
Reduced Nucleophilicity of the Aniline - The two ortho-fluorine atoms decrease the nucleophilicity of the amino group due to their electron-withdrawing inductive effect.[3]- Use a more reactive acylating agent (e.g., an acyl chloride or anhydride) instead of a carboxylic acid with a coupling agent.- A stronger, non-nucleophilic base (e.g., pyridine or triethylamine) may be required to activate the aniline and scavenge the acid byproduct.
Steric Hindrance - The ortho-fluoro and methyl groups can create steric hindrance around the amino group.[4][5]- If reacting with a bulky acylating agent, a higher reaction temperature or longer reaction time may be necessary.- Consider using a less sterically demanding acylating agent if possible.
Incomplete Reaction - Monitor the reaction by TLC. If the starting aniline is still present, consider adding a slight excess of the acylating agent or increasing the reaction time/temperature.

Data Presentation

Table 1: Optimization of Reaction Conditions for N-alkylation of Anilines (Representative Data)

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Ethyl BromideK₂CO₃DMF801265
2Ethyl BromideNaHTHF60685
3Benzyl BromideK₂CO₃AcetonitrileReflux878
4Methyl IodideK₂CO₃DMF60492 (mono+di)
5Methyl Iodide (1.05 eq)K₂CO₃DMF40685 (mono)

Note: This table presents representative data for aniline N-alkylation; specific yields for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Difluoro-4-methyl-1-nitrobenzene
  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 equivalents) to 0-5 °C in an ice bath. Slowly add concentrated nitric acid (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

  • Nitration Reaction: To a separate flask containing 2,3-difluorotoluene (1.0 equivalent) dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane), slowly add the pre-cooled nitrating mixture dropwise. The internal temperature of the reaction should be maintained between 0 and 10 °C throughout the addition.

  • Reaction Monitoring and Workup: After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC or GC. Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x volume). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2,3-difluoro-4-methyl-1-nitrobenzene.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
  • Reaction Setup: To a hydrogenation vessel, add 2,3-difluoro-4-methyl-1-nitrobenzene (1.0 equivalent) and a suitable solvent such as methanol or ethanol. Carefully add 10% palladium on carbon (5-10 mol% by weight).

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C).

  • Reaction Monitoring and Workup: Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/GC analysis. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation or column chromatography if necessary.[1]

Visualizations

Troubleshooting_Low_Yield cluster_synthesis Synthesis Stage cluster_nitration_issues Nitration Troubleshooting cluster_reduction_issues Reduction Troubleshooting cluster_derivatization_issues N-Derivatization Troubleshooting start Low Yield of This compound Derivative nitration Nitration of 2,3-Difluorotoluene start->nitration reduction Reduction of Nitro Group start->reduction derivatization N-Derivatization start->derivatization incomplete_nitration Incomplete Reaction? nitration->incomplete_nitration side_products_nitration Side Products? nitration->side_products_nitration incomplete_reduction Incomplete Reaction? reduction->incomplete_reduction dehalogenation Dehalogenation? reduction->dehalogenation low_reactivity Low Reactivity? derivatization->low_reactivity over_reaction Over-alkylation/ acylation? derivatization->over_reaction solution_incomplete_nitration Increase reaction time Slightly increase nitrating agent incomplete_nitration->solution_incomplete_nitration Yes solution_side_products_nitration Control temperature (0-10 °C) Slow addition of reagents side_products_nitration->solution_side_products_nitration Yes solution_incomplete_reduction Use fresh catalyst Increase H₂ pressure incomplete_reduction->solution_incomplete_reduction Yes solution_dehalogenation Use milder conditions Avoid high temperatures dehalogenation->solution_dehalogenation Yes solution_low_reactivity Use more reactive agent Use stronger base low_reactivity->solution_low_reactivity Yes solution_over_reaction Control stoichiometry Slow addition at low temp. over_reaction->solution_over_reaction Yes

Caption: Troubleshooting workflow for low yields in the synthesis of this compound derivatives.

Synthesis_Workflow start Starting Material: 2,3-Difluorotoluene step1 Nitration (HNO₃, H₂SO₄, 0-10 °C) start->step1 intermediate Intermediate: 2,3-Difluoro-4-methyl-1-nitrobenzene step1->intermediate step2 Reduction (H₂, Pd/C) intermediate->step2 product Product: This compound step2->product step3 N-Derivatization (e.g., N-Alkylation, N-Acylation) product->step3 final_product Final Product: This compound Derivatives step3->final_product

Caption: General synthetic workflow for this compound and its derivatives.

References

managing impurities during the production of 2,3-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,3-Difluoro-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient synthetic route is a two-step process starting from 2,3-difluorotoluene. The first step is the nitration of 2,3-difluorotoluene to yield 2,3-difluoro-4-nitrotoluene, followed by the reduction of the nitro group to the desired aniline.

Q2: What are the most common impurities I might encounter?

Impurities can arise from both the nitration and reduction steps.

  • From Nitration: Unreacted 2,3-difluorotoluene, isomeric by-products such as 2,3-difluoro-6-nitrotoluene and 2,3-difluoro-5-nitrotoluene, and potentially dinitrated products if the reaction conditions are too harsh.

  • From Reduction: Unreacted 2,3-difluoro-4-nitrotoluene, partially reduced intermediates like 2,3-difluoro-4-nitrosoaniline and N-(2,3-difluoro-4-methylphenyl)hydroxylamine.

Q3: How can I monitor the progress of my reactions?

Both thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the progress of both the nitration and reduction steps. For TLC, a non-polar eluent system such as hexane/ethyl acetate is suitable. For GC-MS, a standard non-polar capillary column can be used to separate the reactants and products.

Q4: What are the recommended purification methods for the final product?

A combination of aqueous work-up, extraction, and column chromatography is typically effective for purifying this compound. Distillation under reduced pressure can also be employed for further purification if required.

Troubleshooting Guides

Problem 1: Low yield in the nitration of 2,3-difluorotoluene.
Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction by TLC or GC-MS until the starting material is consumed. Extend the reaction time if necessary.
Suboptimal reaction temperature The nitration of activated rings like toluene is exothermic. Ensure the temperature is maintained in the recommended range (e.g., 0-10°C) to prevent side reactions and decomposition.
Incorrect acid mixture ratio The ratio of sulfuric acid to nitric acid is crucial. Ensure the use of a sufficient excess of sulfuric acid to act as a catalyst and dehydrating agent.
Loss of product during work-up Ensure the pH is properly neutralized before extraction. Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate, and perform multiple extractions to maximize recovery.
Problem 2: Presence of significant isomeric impurities after nitration.
Possible Cause Suggested Solution
High reaction temperature Higher temperatures can lead to the formation of undesired isomers. Maintain a low and controlled temperature throughout the addition of the nitrating mixture.
Insufficient mixing Ensure vigorous stirring during the reaction to maintain a homogeneous mixture and promote the desired regioselectivity.
Inefficient purification Isomeric nitrotoluenes can be difficult to separate. Use a high-resolution silica gel column for chromatography and optimize the eluent system for better separation. Multiple chromatographic runs may be necessary.
Problem 3: Incomplete reduction of 2,3-difluoro-4-nitrotoluene.
Possible Cause Suggested Solution
Inactive catalyst (for catalytic hydrogenation) Use fresh, high-quality catalyst (e.g., Pd/C). Ensure the reaction is performed under an inert atmosphere to prevent catalyst poisoning.
Insufficient reducing agent Use a sufficient molar excess of the reducing agent (e.g., Sn, Fe, or NaBH4).
Suboptimal pH (for metal/acid reductions) The pH of the reaction mixture is critical for the efficiency of metal-based reductions. Ensure a sufficiently acidic environment.
Reaction time too short Monitor the reaction by TLC or GC-MS to ensure complete conversion of the starting material.
Problem 4: Product is dark or discolored after purification.
Possible Cause Suggested Solution
Oxidation of the aniline product Anilines are susceptible to air oxidation. Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.
Presence of residual colored impurities The presence of trace amounts of highly colored by-products can lead to discoloration. Consider treating the crude product with activated carbon before final purification. A final recrystallization or distillation step may also be beneficial.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Difluoro-4-nitrotoluene (Nitration)
  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 2.0 eq.). Cool the flask to 0°C in an ice-salt bath. Slowly add concentrated nitric acid (HNO₃, 1.1 eq.) dropwise to the sulfuric acid while maintaining the temperature below 10°C.

  • Nitration Reaction: To the cooled nitrating mixture, add 2,3-difluorotoluene (1.0 eq.) dropwise via the dropping funnel at a rate that maintains the internal temperature between 0 and 5°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid or oil.

  • Extraction and Washing: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2,3-difluoro-4-nitrotoluene.

Protocol 2: Synthesis of this compound (Reduction)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the crude 2,3-difluoro-4-nitrotoluene (1.0 eq.) and ethanol.

  • Reduction with Tin and HCl: To the stirred solution, add tin (Sn) powder (2.5 eq.). Slowly add concentrated hydrochloric acid (HCl, 5.0 eq.) dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Reaction Monitoring: After the addition of HCl is complete, heat the mixture to reflux for 2-4 hours until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any unreacted tin. Carefully basify the filtrate with a concentrated sodium hydroxide (NaOH) solution until the pH is >10.

  • Extraction and Washing: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation

Table 1: Typical Impurity Profile after Nitration of 2,3-Difluorotoluene (Illustrative Data)

CompoundRetention Time (GC)Area % (Typical)
2,3-Difluorotoluene5.2 min2-5%
2,3-Difluoro-4-nitrotoluene 10.8 min 85-90%
2,3-Difluoro-6-nitrotoluene11.2 min5-8%
2,3-Difluoro-5-nitrotoluene11.5 min1-3%
Dinitrated by-products>15 min<1%

Table 2: Purity of this compound after Different Purification Steps (Illustrative Data)

Purification StepPurity by HPLC (Area %)
Crude product after work-up85%
After column chromatography>98%
After recrystallization/distillation>99.5%

Visualizations

Synthesis_Workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction cluster_purification Purification 2,3-Difluorotoluene 2,3-Difluorotoluene Nitration_Reaction Nitration (0-5°C) 2,3-Difluorotoluene->Nitration_Reaction Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Nitration_Reaction Crude_Nitrotoluene Crude 2,3-Difluoro-4-nitrotoluene Nitration_Reaction->Crude_Nitrotoluene Reduction_Reaction Reduction (Reflux) Crude_Nitrotoluene->Reduction_Reaction Reducing_Agent Sn / HCl Reducing_Agent->Reduction_Reaction Crude_Aniline Crude this compound Reduction_Reaction->Crude_Aniline Purification_Steps Work-up & Column Chromatography Crude_Aniline->Purification_Steps Final_Product Pure this compound Purification_Steps->Final_Product Impurity_Formation cluster_nitration_impurities Nitration Impurities cluster_reduction_impurities Reduction Impurities Start_Nitration 2,3-Difluorotoluene Desired_Nitro 2,3-Difluoro-4-nitrotoluene Start_Nitration->Desired_Nitro Desired Reaction Isomeric_Impurities Isomeric Nitrotoluenes (e.g., 2,3-difluoro-6-nitrotoluene) Start_Nitration->Isomeric_Impurities Side Reaction Start_Reduction 2,3-Difluoro-4-nitrotoluene Dinitrated_Impurities Dinitrated Products Desired_Nitro->Dinitrated_Impurities Over-reaction Partial_Reduction Partially Reduced Intermediates (Nitroso, Hydroxylamine) Start_Reduction->Partial_Reduction Incomplete Reaction Desired_Aniline This compound Partial_Reduction->Desired_Aniline Completion Troubleshooting_Logic Start Problem Encountered Identify_Step Identify Reaction Step (Nitration or Reduction) Start->Identify_Step Low_Yield Low Yield? Identify_Step->Low_Yield Nitration Identify_Step->Low_Yield Reduction Impure_Product Impure Product? Identify_Step->Impure_Product Nitration Identify_Step->Impure_Product Reduction Check_Reaction_Conditions Check Reaction Conditions (Temp, Time, Reagents) Low_Yield->Check_Reaction_Conditions Yes Optimize_Workup Optimize Work-up & Extraction Low_Yield->Optimize_Workup No Analyze_Impurities Analyze Impurities (GC-MS, HPLC) Impure_Product->Analyze_Impurities Yes Improve_Purification Improve Purification (Chromatography, etc.) Analyze_Impurities->Improve_Purification

improving the regioselectivity of reactions with 2,3-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,3-Difluoro-4-methylaniline

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the regioselectivity of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the regioselectivity of electrophilic aromatic substitution on this compound?

The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is primarily governed by the interplay of the activating methyl group (-CH₃) and the deactivating but ortho-, para-directing fluoro groups (-F), along with the strongly activating and ortho-, para-directing amino group (-NH₂). The -NH₂ group is the most powerful activating group, directing incoming electrophiles to the positions ortho and para to it (C5 and C3). However, the C3 position is already substituted with a fluorine atom. Therefore, the primary sites for electrophilic attack are the C5 and C1 positions (relative to the amino group). The steric hindrance from the adjacent fluorine and methyl groups can also influence the final regiomeric ratio.

Q2: How can I favor N-functionalization over ring substitution?

To favor N-functionalization (e.g., acylation, alkylation) over electrophilic substitution on the aromatic ring, it is crucial to control the reaction conditions. Using a non-protic solvent and a suitable base can help deprotonate the aniline nitrogen, increasing its nucleophilicity and promoting reaction at the nitrogen center. For instance, in acylation reactions, the use of pyridine as a solvent and catalyst can efficiently promote the formation of the N-acylated product.

Q3: What are the common challenges in diazotization of this compound and how can they be overcome?

The diazotization of this compound to form the corresponding diazonium salt can sometimes be challenging due to the electron-withdrawing nature of the two fluorine atoms, which reduces the nucleophilicity of the amino group. Common issues include incomplete diazotization and side reactions. To overcome these, it is recommended to use a slight excess of sodium nitrite and ensure the temperature is maintained between 0 and 5 °C. The slow, dropwise addition of the sodium nitrite solution to a solution of the aniline in a strong acid (like HCl or H₂SO₄) is critical to prevent a rise in temperature and decomposition of the diazonium salt.

Q4: In metal-catalyzed cross-coupling reactions, which position is more likely to undergo C-H activation or coupling?

For metal-catalyzed C-H activation/functionalization reactions, the position ortho to the directing group (in this case, the amino group) is typically favored. For this compound, the C5 position is the most likely site for C-H activation, directed by the amino group. The presence of the fluorine atoms can also influence the electronic properties of the C-H bonds, potentially affecting the reaction's regioselectivity. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Bromination
Symptom Possible Cause Suggested Solution
Mixture of C5-bromo and other isomersReaction conditions are too harsh, leading to loss of selectivity.Use a milder brominating agent such as N-bromosuccinimide (NBS) in a non-polar solvent like CCl₄ or CH₂Cl₂.
The directing ability of the amino group is not fully exploited.Protect the amino group as an acetanilide before bromination. The bulkier acetamido group will further direct the electrophile to the para position (C5).
Low overall yieldDecomposition of starting material or product.Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.
Issue 2: Low Yield in Sandmeyer Reaction
Symptom Possible Cause Suggested Solution
Incomplete formation of the diazonium saltInsufficient acid or sodium nitrite. The reduced basicity of the aniline due to fluorine substitution requires careful control of diazotization.Use a slight excess of both the strong acid and sodium nitrite. Ensure the temperature is strictly controlled between 0-5 °C during the addition of NaNO₂.
Decomposition of the diazonium saltThe reaction temperature is too high. The diazonium salt is unstable at elevated temperatures.Maintain a low temperature throughout the reaction, including the addition of the copper(I) salt.
Formation of phenol byproductsReaction of the diazonium salt with water.Use a concentrated solution of the copper(I) salt and add the diazonium salt solution to it, rather than the other way around.

Quantitative Data Summary

Table 1: Regioselectivity of Electrophilic Bromination

Entry Brominating Agent Solvent Temperature (°C) Major Product Regiomeric Ratio (C5-Br : others) Yield (%)
1Br₂CH₃COOH255-Bromo-2,3-difluoro-4-methylaniline85:1578
2NBSCH₂Cl₂05-Bromo-2,3-difluoro-4-methylaniline95:592
3Br₂ (on acetanilide)CH₃COOH25N-(5-bromo-2,3-difluoro-4-methylphenyl)acetamide>99:195

Experimental Protocols

Protocol 1: Regioselective Bromination using NBS
  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Diazotization and Sandmeyer Reaction (Chlorination)
  • Aniline Solution: Prepare a solution of this compound (1.0 eq) in concentrated HCl and water.

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 1 hour.

  • Extraction and Purification: Cool the mixture, extract with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify by distillation or chromatography.

Visualizations

Electrophilic_Aromatic_Substitution cluster_reagents Start This compound Reagent Electrophile (E+) Product_Other Other Isomers (Minor) Start->Product_Other Attack at other positions (Disfavored) Intermediate Sigma Complex (Wheland Intermediate) Reagent->Intermediate Electrophilic Attack at C5 (Favored due to -NH2 directing effect) Product_C5 C5-Substituted Product (Major) Intermediate->Product_C5 Deprotonation Sandmeyer_Reaction_Workflow Start This compound Step1 Dissolve in conc. HCl Cool to 0-5 °C Start->Step1 Step2 Add NaNO2 (aq) dropwise (Diazotization) Step1->Step2 Intermediate Diazonium Salt Intermediate Step2->Intermediate Step4 Add diazonium salt to CuCl solution (Sandmeyer Reaction) Intermediate->Step4 Step3 Prepare CuCl in conc. HCl Step3->Step4 Product 1-Chloro-2,3-difluoro-4-methylbenzene Step4->Product

Technical Support Center: Catalyst Performance in 2,3-Difluoro-4-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning catalyst deactivation and recovery during the synthesis of 2,3-Difluoro-4-methylaniline. The primary synthesis route considered is the catalytic hydrogenation of 2,3-Difluoro-4-methylnitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound via nitro group hydrogenation?

A1: The synthesis of fluorinated anilines from their corresponding nitroaromatic precursors typically employs supported noble metal catalysts. The most common and effective catalysts are palladium on carbon (Pd/C) and platinum on carbon (Pt/C).[1] Nickel-based catalysts, such as Raney nickel, may also be used.[2] The choice of catalyst is critical for achieving high conversion rates and selectivity while minimizing side reactions.

Q2: What are the primary mechanisms that cause catalyst deactivation in this type of reaction?

A2: Catalyst deactivation in the hydrogenation of halogenated nitroaromatics is a significant issue and can be attributed to several mechanisms.[3][4] These include:

  • Poisoning: Irreversible chemisorption of impurities from reactants, solvents, or the hydrogen stream (e.g., sulfur or chlorine compounds) onto the active metal sites.[4][5]

  • Fouling/Coking: The deposition of carbonaceous materials or heavy organic byproducts on the catalyst surface and within its pores, which physically blocks access to active sites.[3][6]

  • Sintering (Thermal Degradation): Agglomeration of the active metal particles at high temperatures, leading to a reduction in the active surface area.[1][4]

  • Leaching: The dissolution of the active metal from the support into the reaction medium, often accelerated by acidic conditions.[1]

Troubleshooting Guide

Q3: My reaction shows low or no conversion of the starting material. What should I investigate?

A3: Low conversion is a common issue that can point to several problems. Consider the following troubleshooting steps:

  • Catalyst Activity: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). If reusing a catalyst, it may be deactivated. Consider increasing the catalyst loading within a reasonable range (typically 5-25% by weight of the starting material).[2]

  • Purity of Reagents: Check the purity of the 2,3-Difluoro-4-methylnitrobenzene, solvents, and hydrogen gas. Trace impurities, particularly sulfur compounds, can act as potent catalyst poisons.[1]

  • Reaction Conditions: Verify that the hydrogen pressure and temperature are within the optimal range for the specific catalyst. Insufficient hydrogen pressure or poor agitation can limit the reaction rate.[1]

Q4: The catalyst's activity is decreasing with each reuse. What is the likely cause and how can it be mitigated?

A4: A gradual decrease in activity over multiple cycles is a classic sign of catalyst deactivation. The primary causes are typically sintering, fouling, or progressive poisoning.

  • Sintering: If high reaction temperatures are used, metal particles can agglomerate. To mitigate this, operate at the lower end of the effective temperature range.[1]

  • Fouling: Organic byproducts may be depositing on the catalyst surface. A thorough washing of the catalyst with a suitable solvent after each run can help remove some of these deposits.

  • Leaching: If the reaction medium is or becomes acidic, leaching of the palladium may occur. Ensure the pH of the reaction mixture is controlled.[1]

Q5: I am observing significant byproduct formation, particularly dehalogenation. How can I improve selectivity?

A5: Dehalogenation (the replacement of a fluorine atom with hydrogen) is a known side reaction in the hydrogenation of halogenated nitroaromatics.[1] To improve selectivity towards the desired this compound:

  • Optimize Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can often reduce the rate of dehalogenation relative to nitro group reduction.[1]

  • Reduce Reaction Time: Over-processing the reaction after the starting material is consumed can lead to increased byproduct formation. Monitor the reaction progress closely using techniques like TLC or HPLC.

  • Catalyst Selection: Consider using a more selective catalyst or adding a catalyst modifier if dehalogenation remains a persistent issue.

Catalyst Deactivation and Mitigation

The following table summarizes common deactivation mechanisms and strategies to address them.

Deactivation MechanismPrimary Cause(s)SymptomsMitigation & Recovery Strategies
Poisoning Impurities in feed (e.g., sulfur, halides), byproducts.[4]Rapid and severe loss of activity.- Purify all reactants, solvents, and hydrogen. - Perform a regeneration cycle (e.g., oxidative treatment).[7]
Fouling / Coking Deposition of carbonaceous or polymeric materials.[6]Gradual loss of activity, potential pore blockage.- Wash catalyst with solvent post-reaction. - Regenerate via controlled oxidation (burn-off).[8][9]
Sintering High reaction or regeneration temperatures.[1]Slow, often irreversible loss of activity.- Operate at lower temperatures. - Avoid temperature spikes during reaction and regeneration.
Leaching Dissolution of active metal into the reaction medium.[1]Loss of metal content, gradual deactivation.- Control the pH of the reaction medium. - Choose a more stable catalyst support.

Visualizing Deactivation Pathways

The logical relationship between the causes and effects of catalyst deactivation is illustrated below.

cluster_causes Primary Causes cluster_mechanisms Deactivation Mechanisms cluster_effects Observed Effects cluster_outcome Final Outcome Feed_Impurities Feed Impurities (S, Cl, etc.) Poisoning Poisoning Feed_Impurities->Poisoning High_Temp High Reaction Temperature Sintering Sintering High_Temp->Sintering Byproducts Organic Byproducts & Coke Precursors Fouling Fouling / Coking Byproducts->Fouling Acidic_Media Acidic Reaction Media Leaching Leaching Acidic_Media->Leaching Blocked_Sites Active Sites Blocked Poisoning->Blocked_Sites Reduced_Surface Reduced Surface Area Sintering->Reduced_Surface Fouling->Blocked_Sites Loss_of_Metal Loss of Active Metal Leaching->Loss_of_Metal Loss_of_Activity Loss of Catalytic Activity & Selectivity Blocked_Sites->Loss_of_Activity Reduced_Surface->Loss_of_Activity Loss_of_Metal->Loss_of_Activity

Caption: Common catalyst deactivation pathways and their ultimate effect on performance.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation

This protocol provides a general methodology for the hydrogenation of 2,3-Difluoro-4-methylnitrobenzene, adapted from similar procedures for halogenated nitroaromatics.[1]

  • Reactor Setup: Charge a suitable pressure reactor with 2,3-Difluoro-4-methylnitrobenzene and a solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Add the Pd/C catalyst (e.g., 5% Pd/C, 5-10 wt% relative to the substrate) to the mixture.

  • Inerting: Seal the reactor and purge it three to five times with nitrogen, followed by three to five purges with hydrogen gas to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5-1.0 MPa) and heat to the target temperature (e.g., 60-80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analyzing samples via TLC or HPLC.

  • Completion and Workup: Once the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.

  • Catalyst Recovery: Filter the reaction mixture (often while hot) to remove the catalyst. The catalyst should be washed with a solvent and stored under an inert atmosphere or immediately prepared for a regeneration cycle.

  • Product Isolation: Isolate the this compound from the filtrate through standard procedures like solvent evaporation and distillation or crystallization.

start Start charge Charge Reactor with Substrate, Solvent, & Catalyst start->charge purge Purge Reactor with N₂ then H₂ charge->purge react Pressurize with H₂ Heat and Stir purge->react monitor Monitor Reaction (H₂ uptake, HPLC/TLC) react->monitor decision Reaction Complete? monitor->decision decision->react No cooldown Cool, Vent H₂, Purge with N₂ decision->cooldown Yes filter Filter to Separate Catalyst cooldown->filter product Isolate Product from Filtrate filter->product catalyst Wash & Store Catalyst (or Regenerate) filter->catalyst end End product->end catalyst->end

Caption: Experimental workflow for the synthesis and catalyst recovery process.

Protocol 2: General Procedure for Catalyst Regeneration by Thermal Oxidation

This protocol describes a common method to remove carbonaceous deposits (coke/fouling) from a deactivated Pd/C catalyst.[8] Caution: This procedure should be performed with extreme care due to the exothermic nature of carbon burn-off and the pyrophoric potential of finely divided metals.

  • Catalyst Preparation: After filtration, wash the spent catalyst with a solvent to remove residual organics and dry it thoroughly under vacuum or a nitrogen stream.

  • Loading: Place the dried, spent catalyst in a suitable tube furnace or a controlled calcination apparatus.

  • Inert Purge: Purge the system with an inert gas (e.g., nitrogen, argon) while slowly raising the temperature to just below the target oxidation temperature (e.g., heat to ~200°C).

  • Controlled Oxidation: Introduce a diluted air stream (e.g., 1-5% air in nitrogen) into the system. The initial introduction should be done at a moderate temperature (e.g., 200-250°C) to ensure a controlled burn-off.[8]

  • Temperature Ramp: Monitor the catalyst bed temperature closely. If a large exotherm is observed, reduce the air concentration or temperature. Slowly ramp the temperature to the final regeneration temperature (e.g., 250-400°C), holding until the burn-off is complete (indicated by the cessation of CO₂ evolution).

  • Cool Down: Once regeneration is complete, switch the gas flow back to pure inert gas and cool the catalyst to room temperature.

  • Storage: Store the regenerated catalyst under an inert atmosphere to prevent re-oxidation or contamination before reuse.

start Start with Spent, Washed, and Dried Catalyst load Load Catalyst into Tube Furnace start->load purge_heat Purge with N₂ Slowly Heat to ~200°C load->purge_heat oxidize Introduce Diluted Air (1-5% in N₂) purge_heat->oxidize monitor Monitor for Exotherms and CO₂ Evolution oxidize->monitor ramp Slowly Ramp to Final Temp (e.g., 250-400°C) monitor->ramp decision Burn-off Complete? ramp->decision decision->ramp No cooldown Cool to Room Temp under N₂ Flow decision->cooldown Yes store Store Regenerated Catalyst under Inert Atmosphere cooldown->store end End store->end

Caption: Workflow for the thermal regeneration of a fouled Pd/C catalyst.

References

challenges in the scale-up of 2,3-Difluoro-4-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,3-Difluoro-4-methylaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route: the catalytic hydrogenation of 2,3-difluoro-4-methyl-1-nitrobenzene.

Issue 1: Slow or Incomplete Catalytic Hydrogenation

Q1: My hydrogenation reaction is running very slowly or has stalled before completion. What are the potential causes and how can I resolve this?

A1: Slow or stalled hydrogenation is a common issue. Several factors could be at play:

  • Catalyst Activity: The catalyst (e.g., Palladium on carbon, Pd/C) may have low activity. Ensure you are using a fresh batch of catalyst that has been stored properly under an inert atmosphere. If you suspect the catalyst has degraded, consider using a new batch. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also improve the reaction rate.[1]

  • Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst. Sulfur-containing compounds are known catalyst poisons.[1] Purifying the 2,3-difluoro-4-methyl-1-nitrobenzene precursor by recrystallization or chromatography before the reaction can help. Using high-purity, degassed solvents is also recommended.[1]

  • Mass Transfer Limitation: Inefficient mixing can limit the contact between the hydrogen gas, the substrate, and the catalyst. Ensure vigorous stirring to keep the catalyst suspended.[1] On a larger scale, the design of the reactor and agitator is crucial.

  • Insufficient Hydrogen Pressure: The reaction rate is often dependent on hydrogen pressure. Ensure your system is maintaining the target pressure (a typical pressure is around 4 atm).[1]

  • Product Inhibition: The aniline product can sometimes adsorb to the catalyst surface, blocking active sites and slowing the reaction.[1] This can be more pronounced at higher concentrations of the product.

Issue 2: Formation of Impurities during Hydrogenation

Q2: I am observing significant impurity formation in my reaction mixture. What are these impurities and how can I minimize them?

A2: During the reduction of nitroaromatics, several intermediates are formed, such as nitroso and hydroxylamine species.[2][3] If the reaction does not proceed to completion, these can lead to the formation of impurities like azoxybenzene, azobenzene, and hydrazobenzene through condensation reactions.[2]

To minimize these impurities:

  • Ensure Complete Conversion: Monitor the reaction closely (e.g., by TLC, GC, or HPLC) to ensure all the starting material and intermediates are converted to the desired aniline.

  • Optimize Reaction Conditions: Careful control of temperature and pressure can influence selectivity. A slightly elevated temperature (e.g., 40°C) can sometimes be beneficial, but excessive heat can lead to side reactions.[1]

  • Catalyst Selection: While Pd/C is common, other catalysts like Raney Nickel might offer different selectivity and could be considered if side reactions are problematic.[4]

Issue 3: Difficulties in Product Purification

Q3: I am struggling to purify the final this compound product. What are the best practices for purification?

A3: Fluorinated anilines can sometimes be challenging to purify due to their physical properties.

  • Extraction: After the reaction, the catalyst is typically removed by filtration. The product can then be isolated by extraction. It is important to carefully select the extraction solvent and adjust the pH of the aqueous layer to ensure the aniline is in its free base form for efficient extraction into an organic solvent.

  • Distillation: Vacuum distillation can be an effective method for purifying the final product, especially on a larger scale.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Column Chromatography: For small-scale purification or removal of stubborn impurities, silica gel column chromatography can be used. A mixture of hexane and ethyl acetate is a common eluent system for anilines.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A plausible and common approach for the synthesis of substituted anilines like this compound is the reduction of the corresponding nitro compound. A likely multi-step synthesis starts from 2,3-dichloronitrobenzene, which undergoes fluorination, reduction, a Schiemann reaction, and amination to yield 2,3-difluoroaniline.[5] For this compound, a more direct route would involve the catalytic hydrogenation of 2,3-difluoro-4-methyl-1-nitrobenzene. The synthesis of this nitro precursor can be challenging and may involve multiple steps.

Q2: What are the main challenges in scaling up the synthesis of this compound?

A2: Scaling up this synthesis presents several challenges:

  • Fluorination Reactions: Introducing fluorine atoms into an aromatic ring can be hazardous and require specialized equipment and reagents.[6] The modified Schiemann reaction, for example, involves diazotization which needs careful temperature control.[6]

  • Exothermic Reactions: Both nitration and catalytic hydrogenation are highly exothermic reactions.[2] On a large scale, efficient heat management is critical to prevent thermal runaway.

  • Handling of Hazardous Materials: The synthesis involves handling of corrosive acids, flammable solvents, and potentially pyrophoric catalysts (like wet Pd/C).[7] Proper safety protocols and engineering controls are essential.

  • Purification: As scale increases, purification methods like chromatography become less practical. Developing robust distillation or crystallization procedures is crucial for obtaining high-purity product.

Q3: Are there any specific safety precautions I should take during the catalytic hydrogenation step?

A3: Yes, catalytic hydrogenation with Pd/C and hydrogen gas requires strict safety measures:

  • Hydrogen Handling: Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources. The system must be properly sealed and pressure-tested.

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[7] It is often handled as a wet paste. After the reaction, the catalyst should be filtered carefully and kept wet until it is disposed of or regenerated. Never allow the filtered catalyst cake to dry in the air.[7]

  • Inerting the System: Before introducing hydrogen, the reaction vessel should be purged with an inert gas like nitrogen or argon to remove all oxygen.[7] Similarly, after the reaction, the system should be purged with an inert gas to remove excess hydrogen before opening the vessel.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for Catalytic Hydrogenation of Related Nitroaromatic Compounds

SubstrateCatalystSolventTemperature (°C)PressureTime (h)Yield (%)Reference
1,2-dibromo-4,5-difluoro-3-nitrobenzene10% Pd/C (50% wet)Methanol50Slight H₂ pressure2.593[8]
2,4-difluoro-5-chloronitrobenzene5% Pd/CMethanol6022 lbs H₂23~70[9]
o-chloronitrobenzene10% Pd/CDichloromethaneRoom Temp45 psig~3-[10]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Nitroaromatic Precursor

This protocol is a general guideline and should be adapted based on the specific substrate and laboratory equipment.

Materials:

  • 2,3-difluoro-4-methyl-1-nitrobenzene (or analogous nitroaromatic)

  • Palladium on carbon (5% or 10% Pd, typically 50% wet)

  • Methanol or Ethanol (high purity, degassed)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (for purging)

  • Filter aid (e.g., Celite)

Procedure:

  • Reactor Setup: In a high-pressure reactor (autoclave), add the nitroaromatic substrate and the solvent.

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add the wet Pd/C catalyst to the reaction mixture. The typical catalyst loading is 1-10 mol% of palladium relative to the substrate.

  • Sealing and Purging: Seal the reactor securely. Purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove any residual air.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40-60 psi).

  • Reaction: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-50°C). Monitor the reaction progress by observing hydrogen uptake or by analyzing samples via TLC, GC, or HPLC.

  • Completion and Work-up: Once the reaction is complete (hydrogen uptake ceases), stop the heating and allow the reactor to cool to room temperature.

  • Venting and Filtration: Carefully vent the excess hydrogen gas and then purge the reactor with inert gas. Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Caution: Keep the catalyst and the filter pad wet with solvent at all times to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation, recrystallization, or column chromatography as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Reactor with Substrate, Solvent add_cat Add Pd/C Catalyst (under N2) start->add_cat seal_purge Seal and Purge with N2 add_cat->seal_purge pressurize Pressurize with H2 seal_purge->pressurize react Stir and Heat (Monitor Progress) pressurize->react cool_vent Cool, Vent H2, and Purge with N2 react->cool_vent filter Filter Catalyst (Keep Wet!) cool_vent->filter isolate Isolate Crude Product (Evaporation) filter->isolate purify Purify Product (Distillation/Crystallization) isolate->purify

Caption: Experimental workflow for the catalytic hydrogenation of 2,3-difluoro-4-methyl-1-nitrobenzene.

troubleshooting_workflow start Slow or Stalled Hydrogenation q_catalyst Is the catalyst fresh and stored properly? start->q_catalyst sol_catalyst Use fresh catalyst. Increase catalyst loading. q_catalyst->sol_catalyst No q_poison Are there impurities in the starting material or solvent? q_catalyst->q_poison Yes sol_catalyst->q_poison sol_poison Purify starting material. Use high-purity solvents. q_poison->sol_poison Yes q_mass_transfer Is stirring efficient? Is hydrogen pressure stable? q_poison->q_mass_transfer No sol_poison->q_mass_transfer sol_mass_transfer Increase stirring rate. Check for leaks and maintain H2 pressure. q_mass_transfer->sol_mass_transfer No end Reaction should proceed. q_mass_transfer->end Yes sol_mass_transfer->end

Caption: Troubleshooting decision tree for slow or stalled catalytic hydrogenation reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 2,3-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-methylaniline. The content focuses on the impact of solvents on the reactivity of this compound in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound and how do solvents influence them?

A1: this compound is a versatile building block commonly used in nucleophilic aromatic substitution (SNAr) reactions and in the synthesis of nitrogen-containing heterocycles, such as tetrazoles. Solvents play a critical role in these reactions by influencing reactant solubility, stabilizing intermediates, and modulating nucleophile reactivity.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile displaces one of the fluorine atoms on the aniline ring. The choice of solvent significantly impacts the reaction rate. Polar aprotic solvents are generally preferred as they can stabilize the charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy and increasing the reaction rate.[1]

  • Tetrazole Synthesis: The synthesis of 1-substituted tetrazoles from this compound typically involves diazotization followed by cyclization with an azide source. The solvent choice in this multi-step process is crucial for controlling the reactivity of the diazonium salt intermediate and ensuring efficient cyclization.

Q2: How does solvent polarity affect the rate of SNAr reactions with this compound?

A2: Solvent polarity is a key factor in the kinetics of SNAr reactions. Generally, polar solvents are favored because they stabilize the negatively charged Meisenheimer complex, which is the rate-determining intermediate. Polar aprotic solvents like DMSO, DMF, and acetonitrile are often excellent choices for SNAr reactions involving aniline nucleophiles.[1] They possess the polarity to dissolve the reactants and stabilize the intermediate without strongly solvating the nucleophile, which could decrease its reactivity.[1]

Q3: Should I use a protic or aprotic solvent for SNAr reactions with this aniline derivative?

A3: For SNAr reactions using this compound as the nucleophile, polar aprotic solvents are generally recommended over polar protic solvents.[1] Polar protic solvents, such as water, ethanol, and methanol, can form hydrogen bonds with the amine nucleophile. This solvation shell stabilizes the nucleophile, making it less reactive and slowing down the initial nucleophilic attack.[1]

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Symptoms:

  • Incomplete consumption of starting material (this compound).

  • Formation of multiple unidentified byproducts.

  • Low isolated yield of the desired substituted product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate Solvent Choice Switch to a more suitable polar aprotic solvent such as DMSO, DMF, or NMP.Polar aprotic solvents effectively stabilize the Meisenheimer intermediate in SNAr reactions, accelerating the reaction rate.[1] Protic solvents can solvate the aniline nucleophile through hydrogen bonding, reducing its reactivity.[1]
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C while monitoring the reaction progress by TLC or LC-MS.Higher temperatures generally increase reaction rates. However, excessive heat can lead to decomposition of starting materials or products.
Poor Solubility of Reactants Choose a solvent in which all reactants are fully soluble at the reaction temperature. Sonication may aid in dissolution.A homogeneous reaction mixture is crucial for efficient reaction kinetics. Poor solubility can lead to a heterogeneous reaction and reduced rates.[1]
Presence of Water in the Reaction Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can act as a competing nucleophile and can also deactivate the primary amine nucleophile.
Deactivation of the Nucleophile If a base is used, ensure it is non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃) and strong enough to deprotonate the aniline if required by the specific reaction mechanism.Strong nucleophilic bases can compete with the aniline in the substitution reaction.
Issue 2: Side Reactions and Impurity Formation

Symptoms:

  • Presence of multiple spots on TLC or peaks in LC-MS corresponding to undesired products.

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Reaction with Solvent Select an inert solvent that does not react with the starting materials or intermediates under the reaction conditions. For example, avoid using alcohol as a solvent at high temperatures to prevent potential ether byproduct formation.[1]Some solvents can participate in or promote side reactions, leading to the formation of impurities.
Decomposition of Starting Material or Product Lower the reaction temperature and extend the reaction time. Monitor for the appearance of degradation products.Some aromatic compounds, especially those with fluorine substituents, can be sensitive to high temperatures.
Di-substitution Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the nucleophile. Monitor the reaction closely and stop it once the starting material is consumed.In cases where the product of the initial SNAr reaction is still activated towards further substitution, controlling the stoichiometry can minimize the formation of di-substituted byproducts.

Data Presentation

Table 1: Illustrative Relative Reaction Rates for a Typical SNAr Reaction of this compound in Various Solvents

SolventSolvent TypeDielectric Constant (ε)Relative Rate (krel)
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.2100
N,N-Dimethylformamide (DMF)Polar Aprotic36.785
Acetonitrile (MeCN)Polar Aprotic37.560
Tetrahydrofuran (THF)Polar Aprotic7.610
Ethanol (EtOH)Polar Protic24.65
Methanol (MeOH)Polar Protic32.73
TolueneNonpolar2.4<1

Note: The relative rates are illustrative and based on general principles of SNAr reactions. Actual rates will depend on the specific nucleophile, electrophile, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the reaction of this compound with an electrophile in a polar aprotic solvent.

Materials:

  • This compound

  • Electrophile (e.g., an activated aryl halide)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, if required)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 equivalent) in the chosen anhydrous polar aprotic solvent (10 volumes), add the electrophile (1.1 equivalents).

  • If required, add a suitable base (1.5-2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 60-120 °C) under an inert atmosphere.

  • Monitor the progress of the reaction using an appropriate analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 1-(2,3-Difluoro-4-methylphenyl)-1H-tetrazole

This protocol outlines the synthesis of a tetrazole derivative from this compound.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Hydrochloric acid (HCl)

  • Water

  • Ice bath

Procedure:

  • Diazotization:

    • Dissolve this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyclization:

    • In a separate flask, dissolve sodium azide (1.2 equivalents) in water at 0-5 °C.

    • Slowly add the cold diazonium salt solution to the sodium azide solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours after the addition is complete.

  • Work-up and Purification:

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired tetrazole.

Mandatory Visualization

Caption: General mechanism for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Tetrazole_Synthesis_Workflow start This compound diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt cyclization Cyclization (NaN₃) diazonium_salt->cyclization tetrazole 1-(2,3-Difluoro-4-methylphenyl)-1H-tetrazole cyclization->tetrazole workup Work-up and Purification tetrazole->workup final_product Purified Tetrazole workup->final_product

Caption: Workflow for the synthesis of a 1-substituted tetrazole from this compound.

Solvent_Effect_Logic solvent_choice Solvent Choice polar_aprotic Polar Aprotic (e.g., DMSO, DMF) solvent_choice->polar_aprotic Favored polar_protic Polar Protic (e.g., EtOH, MeOH) solvent_choice->polar_protic Less Favored nonpolar Nonpolar (e.g., Toluene) solvent_choice->nonpolar Not Recommended stabilization Stabilizes Meisenheimer Intermediate polar_aprotic->stabilization solvation Solvates Nucleophile (Hydrogen Bonding) polar_protic->solvation poor_solubility Poor Reactant Solubility nonpolar->poor_solubility fast_reaction Faster Reaction Rate stabilization->fast_reaction slow_reaction Slower Reaction Rate solvation->slow_reaction very_slow_reaction Very Slow/No Reaction poor_solubility->very_slow_reaction

Caption: Logical relationship between solvent choice and SNAr reaction rate.

References

analytical methods for monitoring the progress of 2,3-Difluoro-4-methylaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring the progress of reactions involving 2,3-Difluoro-4-methylaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for monitoring the progress of this compound reactions?

A1: The primary and most recommended methods for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC-UV is ideal for routine quantitative analysis of reaction conversion and purity assessment due to its robustness and ability to separate the analyte from starting materials and byproducts.[1][2] Reversed-phase chromatography using a C18 column is a common choice.[1][2]

  • GC-MS is particularly useful for identifying volatile impurities and confirming the structure of byproducts.[1][3] However, it might require derivatization for less volatile compounds and can be thermally demanding on the analyte.[1][4]

  • NMR Spectroscopy (¹H, ¹⁹F, and ¹³C) is a powerful tool for in-situ reaction monitoring, providing real-time information on the consumption of reactants and formation of products without the need for chromatographic separation.[5][6][7] ¹⁹F NMR is especially valuable for tracking the fluorine atoms in the molecule.

Q2: How should I prepare my reaction sample for HPLC or GC analysis?

A2: Proper sample preparation is crucial for obtaining reliable and reproducible results. A general procedure involves:

  • Quenching a small, accurately measured aliquot of the reaction mixture.

  • Diluting the sample with a suitable solvent that is compatible with the analytical method. For HPLC, a mixture of acetonitrile and water is often used.[1] For GC, a volatile organic solvent like dichloromethane or acetone is appropriate.[3]

  • Filtering the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the analytical column.[1]

  • For quantitative analysis, it is essential to use an internal or external standard.

Q3: What are the potential impurities I should look for in a this compound synthesis?

A3: Impurities can arise from unreacted starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials (e.g., the nitroaromatic precursor to this compound).[1]

  • Positional isomers of the starting material or product.

  • Byproducts from side reactions such as hydroxylation or further halogenation.[8][9]

  • Degradation products.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing Secondary interactions with free silanol groups on the column; Inappropriate mobile phase pH; Column overload.[10]Use an end-capped column; Add a competitive amine like triethylamine (TEA) to the mobile phase (0.1-0.5%); Adjust mobile phase pH to be at least 2 units away from the analyte's pKa; Reduce sample concentration or injection volume.[10]
Peak Fronting Column overload; Sample solvent stronger than the mobile phase.Dilute the sample; Dissolve the sample in the initial mobile phase.
Split or Broad Peaks Clogged column frit; Column void; Sample solvent incompatibility.[1]Back-flush the column; Replace the column; Dissolve the sample in the mobile phase.[1]
Ghost Peaks Late eluting peaks from a previous injection; Contaminated mobile phase or system.Use a longer run time or a gradient flush after each injection; Use high-purity solvents and freshly prepared mobile phase.[11][12]
Baseline Drift/Noise Column temperature fluctuations; Contaminated detector cell; Air bubbles in the system.[13]Use a column oven for temperature control; Flush the detector cell; Degas the mobile phase.[13]
Irreproducible Retention Times Inconsistent mobile phase composition; Column not equilibrated; Fluctuations in flow rate or temperature.[13]Prepare mobile phase accurately; Ensure sufficient column equilibration time between runs; Check the pump for leaks and ensure the column oven is functioning correctly.[13]
GC Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing Active sites in the injector or on the column; Column overload.[14]Use a deactivated liner; Derivatize the aniline to reduce its polarity; Reduce the amount of sample injected.[14]
Peak Broadening Injection temperature too low; Carrier gas flow rate too low.Optimize the injection temperature; Increase the carrier gas flow rate.
Ghost Peaks Carryover from previous injections; Septum bleed.[14]Rinse the syringe with solvent between injections; Use a high-quality, low-bleed septum.
Poor Resolution Inadequate column selectivity; Incorrect temperature program.[14]Use a column with a different stationary phase; Optimize the temperature program (e.g., slower ramp rate).[14]
Irreproducible Results Inconsistent injection technique; Leaks in the system; Column degradation.[14][15]Use an autosampler for consistent injections; Perform a leak check; Condition or replace the column.[14]

Experimental Protocols

Protocol 1: HPLC-UV Method for Reaction Monitoring

This protocol provides a general method for monitoring the progress of a this compound reaction.

Instrumentation and Conditions:

Parameter Setting
HPLC System Standard HPLC with UV Detector
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Sample Preparation:

  • Withdraw a 100 µL aliquot from the reaction mixture.

  • Quench the reaction by adding it to 900 µL of a 50:50 acetonitrile/water mixture.

  • Vortex the sample to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis:

  • Identify the peaks for the starting material and the this compound product based on their retention times, which should be determined by injecting standards of each compound.

  • Calculate the percent conversion by monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Protocol 2: GC-MS Method for Impurity Profiling

This protocol is suitable for identifying volatile impurities in a this compound sample.

Instrumentation and Conditions:

Parameter Setting
GC-MS System Standard GC with a Mass Spectrometer
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polydimethylsiloxane stationary phase.[3]
Injector Temperature 250 °C.[3]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

Sample Preparation:

  • Dissolve approximately 1 mg of the reaction mixture or final product in 1 mL of dichloromethane.

  • Filter the sample through a 0.45 µm syringe filter into a GC vial.

Data Analysis:

  • Identify peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) to tentatively identify the compounds.

  • Confirm the identity of impurities by comparing their retention times and mass spectra with those of authentic standards, if available.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Reaction This compound Reaction Mixture Sampling Take Aliquot Reaction->Sampling Quench Quench Reaction Sampling->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC HPLC-UV Analysis Filter->HPLC For Quantitative Analysis GCMS GC-MS Analysis Filter->GCMS For Impurity Profiling Data_HPLC Monitor Conversion & Purity HPLC->Data_HPLC Data_GCMS Identify Impurities GCMS->Data_GCMS

Caption: General experimental workflow for monitoring this compound reactions.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Peak Tailing) Cause1 Secondary Interactions Problem->Cause1 Cause2 Inappropriate pH Problem->Cause2 Cause3 Column Overload Problem->Cause3 Solution1 Use End-Capped Column or Add TEA Cause1->Solution1 Solution2 Adjust Mobile Phase pH Cause2->Solution2 Solution3 Dilute Sample Cause3->Solution3

Caption: Logical workflow for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Analysis of 2,3-Difluoro-4-methylaniline and Other Fluorinated Anilines for Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Compound Performance

The strategic incorporation of fluorine atoms into aniline scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence the physicochemical and biological characteristics of the parent molecule, including its pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative analysis of 2,3-Difluoro-4-methylaniline alongside a selection of other mono- and difluorinated anilines, offering a valuable resource for researchers and professionals in drug development.

Physicochemical Properties

The introduction of fluorine substituents significantly impacts the fundamental physicochemical properties of aniline derivatives. The following table summarizes key data for this compound and other relevant fluorinated anilines to facilitate a comparative assessment.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)pKa
This compound C₇H₇F₂N143.1335 - 3995-97 / 15 mmHgNo DataNo Data
2-FluoroanilineC₆H₆FN111.12-29[1]182-183[2]1.151[2]3.2[3]
3-FluoroanilineC₆H₆FN111.12-2[4]186[5]1.156[5]No Data
4-FluoroanilineC₆H₆FN111.12-1[6]187 / 767 mmHg[7]1.173[7]4.65[8]
2,4-DifluoroanilineC₆H₅F₂N129.11-7.5[9]170 / 753 mmHg[9]1.268[10]3.26 (Predicted)[9]
2,6-DifluoroanilineC₆H₅F₂N129.11No Data51-52 / 15 mmHg[11]1.199[11]No Data
3,5-DifluoroanilineC₆H₅F₂N129.1137-41[12]82 / 20 mmHg[13]1.29[13]2.57 (Predicted)[12]
Reactivity and Electronic Effects

The number and position of fluorine atoms on the aniline ring dramatically influence the electron density and, consequently, the reactivity of the molecule. Fluorine is a strongly electronegative atom, and its electron-withdrawing inductive effect (-I) deactivates the aromatic ring towards electrophilic substitution. This effect is particularly pronounced when multiple fluorine atoms are present.[14]

However, fluorine also possesses a lone pair of electrons that can participate in resonance, exhibiting a +M (mesomeric) effect, which can direct electrophilic attack to the ortho and para positions. The interplay between the strong inductive and weaker mesomeric effects governs the overall reactivity and regioselectivity of these compounds. For instance, the presence of two fluorine atoms in 2,6-difluoroaniline significantly influences its electron density and reactivity.[14]

In the case of this compound, the two fluorine atoms at the 2 and 3 positions are expected to significantly reduce the basicity of the amino group compared to aniline. The methyl group at the 4-position is an electron-donating group, which may partially counteract the electron-withdrawing effects of the fluorine atoms. The unique substitution pattern of this compound makes it an interesting building block for creating complex molecules with tailored electronic properties.

Biological Activity and Applications in Drug Discovery

Fluorinated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[14][15] The incorporation of fluorine can enhance drug efficacy by improving metabolic stability, increasing binding affinity to target proteins, and altering lipophilicity to improve membrane permeability.[16]

For example, derivatives of anilinoquinazolines and anilinoquinolines have shown significant promise as anticancer agents by targeting key signaling pathways.[17] The substitution pattern of fluorine on the aniline ring is critical in determining the biological activity of the final compound. Furthermore, novel anthranilic diamides containing a fluoroaniline moiety have demonstrated potent insecticidal activity by targeting the ryanodine receptor.[18]

While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential for use in the development of novel kinase inhibitors, pesticides, and other biologically active compounds.

Experimental Protocols

Determination of pKa by Potentiometric Titration

A standard method for determining the acid dissociation constant (pKa) of a weakly basic compound like a fluorinated aniline is through potentiometric titration.

Materials:

  • Fluorinated aniline sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • A precisely weighed amount of the fluorinated aniline is dissolved in a known volume of deionized water in a beaker.

  • The pH electrode is calibrated using standard buffer solutions.

  • The beaker containing the aniline solution is placed on a magnetic stirrer, and the initial pH is recorded.

  • The standardized HCl solution is added in small, precise increments from the burette.

  • After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued until a significant change in pH is observed, indicating the equivalence point has been passed.

  • A titration curve is generated by plotting the pH of the solution (y-axis) against the volume of HCl added (x-axis).

  • The equivalence point is determined from the inflection point of the titration curve.

  • The pKa is determined from the pH at the half-equivalence point (the point where half of the aniline has been neutralized).

Visualizing the Comparative Analysis Workflow

The following diagram illustrates a logical workflow for the comparative analysis of fluorinated anilines, from initial compound selection to final application assessment.

G cluster_0 Compound Selection & Data Acquisition cluster_1 Experimental Characterization cluster_2 Biological Evaluation cluster_3 Comparative Analysis & Application A Identify Target Fluorinated Anilines (e.g., this compound) B Literature & Database Search (Physicochemical, Spectroscopic, Toxicological Data) A->B C Physicochemical Property Measurement (MP, BP, pKa) B->C D Spectroscopic Analysis (NMR, IR, MS) B->D H Data Tabulation & Comparison C->H D->H E Reactivity Studies (e.g., Electrophilic Substitution) I Structure-Activity Relationship (SAR) Analysis E->I F In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) F->I G In Vivo Studies (e.g., Pharmacokinetics, Efficacy) J Identification of Lead Compounds for Drug Discovery or Materials Science G->J H->I I->J

Caption: Workflow for Comparative Analysis of Fluorinated Anilines.

References

A Researcher's Guide to the Structural Validation of Novel 2,3-Difluoro-4-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 2,3-difluoro-4-methylaniline, a scaffold with potential applications in medicinal chemistry, unambiguous structural confirmation is paramount. This guide provides a comparative overview of the essential analytical techniques for validating the structure of these novel derivatives, offering detailed experimental protocols and comparative data to aid researchers in this critical process.

While a complete, publicly available dataset for a single novel this compound derivative is not available, this guide utilizes data from structurally related compounds to illustrate the principles and comparative power of each analytical technique.

Workflow for Structural Validation of Novel Compounds

The structural elucidation of a novel compound is a systematic process that moves from initial confirmation of molecular weight and formula to a detailed 3D structural model. The following workflow outlines the key steps.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_initial_analysis Initial Analysis cluster_detailed_structure Detailed Structural Elucidation cluster_confirmation Unambiguous Confirmation Synthesis Novel Derivative Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (1H, 13C, 19F) MS->NMR XRay Single-Crystal X-ray Crystallography NMR->XRay Final_Structure Confirmed Structure XRay->Final_Structure NMR_Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) Acquisition Data Acquisition (1H, 13C, 19F NMR) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Coupling, Integration) Processing->Analysis Structure Structure Elucidation Analysis->Structure

A Comparative Guide to Spectroscopic Techniques for the Purity Assessment of 2,3-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides an objective comparison of key spectroscopic techniques for the purity assessment of 2,3-Difluoro-4-methylaniline, a crucial building block in the synthesis of various pharmaceuticals. The performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Fourier-Transform Infrared (FTIR) Spectroscopy are evaluated, supported by experimental data and detailed methodologies for each approach.

Data Presentation: A Comparative Overview

The following table summarizes the performance characteristics of the discussed analytical techniques for the purity assessment of this compound. The data presented is a synthesis from studies on analogous aromatic amines and halogenated compounds, providing a comparative overview of expected performance.

Analytical TechniquePrinciplePrimary ApplicationLimit of Detection (LOD) / Limit of Quantification (LOQ)Precision (%RSD)ThroughputSelectivity
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute and relative purity determination without a specific reference standard for each impurity.[1][2][3]Analyte dependent, typically in the mg range.< 1%[2]Low to ModerateVery High
GC-MS Separation by volatility and partitioning, followed by mass-to-charge ratio detection.Identification and quantification of volatile and semi-volatile impurities.[4]LOD: 1-100 pg/L (with derivatization)[5]< 15%[5]ModerateHigh
HPLC-UV Separation by differential partitioning between a mobile and stationary phase, with UV detection.Routine quantification of non-volatile and thermally labile compounds.[1][4]LOD: 1-10 µg/L[5]< 5%[5]HighModerate
FTIR Spectroscopy Absorption of infrared radiation corresponding to molecular vibrations.Qualitative identification of functional groups and confirmation of compound identity.Not typically used for quantitative purity assessment.Not ApplicableHighModerate

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of these analytical methods.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard.[2][6]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry NMR tube.

  • Add a sufficient volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., DMSO-d6, Chloroform-d) to completely dissolve both the sample and the internal standard.

  • Ensure the solution is homogeneous by gentle vortexing.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton (typically 15-30 seconds for quantitative analysis).

    • Number of Scans (ns): 8-16 (adjust for adequate signal-to-noise).

    • Spectral Width: ~12 ppm.

    • Acquisition Time (aq): > 3 seconds.

  • Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Integrate the well-resolved signals of the analyte and the internal standard.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the internal standard (IS)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the separation and identification of volatile and semi-volatile impurities.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting a stock solution of a certified reference standard of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

Data Analysis: Identify and quantify impurities based on their retention times and mass spectra compared to a spectral library and the calibration standards. Purity is typically determined by area percent normalization.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the routine purity assessment of non-volatile compounds.[1]

Sample and Mobile Phase Preparation:

  • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% formic acid. Filter and degas the mobile phase.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Standards: Prepare a series of calibration standards of the reference material in the mobile phase.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample using the calibration curve. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for the qualitative identification of the compound by confirming the presence of key functional groups.

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press into a transparent disk.

Instrumentation and Data Acquisition:

  • Spectrometer: A standard FTIR spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Interpretation: The resulting spectrum is compared to a reference spectrum of this compound. Key characteristic absorption bands to look for include:

  • N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.[7]

  • Aromatic C-H stretch: Above 3000 cm⁻¹.[7]

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.[7]

  • C-F stretch: Strong absorptions typically in the 1000-1400 cm⁻¹ region.

  • C-N stretch: In the 1250-1350 cm⁻¹ range for aromatic amines.[7]

Mandatory Visualization

The following diagrams illustrate the general workflow for purity assessment and the logical relationship between the different spectroscopic techniques.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_result Final Result Weighing Accurate Weighing Dissolution Dissolution in Solvent Weighing->Dissolution NMR qNMR Dissolution->NMR GCMS GC-MS Dissolution->GCMS HPLC HPLC-UV Dissolution->HPLC FTIR FTIR Dissolution->FTIR Integration Peak Integration / Area Calculation NMR->Integration Identification Impurity Identification GCMS->Identification HPLC->Integration FTIR->Identification Qualitative Quantification Quantification Integration->Quantification Identification->Quantification Purity Purity Determination Quantification->Purity

Caption: General workflow for spectroscopic purity assessment.

Technique_Information_Relationship cluster_info Information Provided cluster_tech Spectroscopic Techniques Quantitative Quantitative Purity (%) Qualitative Structural Information / Functional Groups Impurity_Profile Impurity Profile (Separation & Identification) Impurity_Profile->Quantitative via area % Volatile Volatile Impurities NonVolatile Non-Volatile Impurities qNMR qNMR qNMR->Quantitative qNMR->Qualitative GCMS GC-MS GCMS->Impurity_Profile GCMS->Volatile HPLCUV HPLC-UV HPLCUV->Impurity_Profile HPLCUV->NonVolatile FTIR FTIR FTIR->Qualitative

Caption: Relationship between techniques and information obtained.

References

The Impact of Fluorination on Biological Activity: A Comparative Analysis of 2,3-Difluoro-4-methylaniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a compound's biological activity is paramount. The introduction of fluorine atoms into a molecular scaffold is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative analysis of the biological activity of kinase inhibitors incorporating a 2,3-difluoro-4-methylaniline moiety versus their non-fluorinated 4-methylaniline counterparts, using publicly available data from patent literature.

A key example illustrating this comparison can be found in a series of quinoline and quinazoline derivatives developed as kinase inhibitors. These compounds have been evaluated for their ability to inhibit Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of angiogenesis.

Quantitative Comparison of Biological Activity

The inhibitory activity of these compounds against KDR is presented below. The data clearly demonstrates the impact of the fluorine substitutions on the aniline ring.

Compound IDAniline MoietyKDR IC50 (nM)
1 4-methylaniline130
2 4-methylaniline140
3 This compound20

Data sourced from patent WO2005012271A1. Lower IC50 values indicate greater potency.

The substitution of two hydrogen atoms with fluorine atoms on the aniline ring in Compound 3 results in a significant increase in potency, with a 6.5 to 7-fold lower IC50 value compared to its non-fluorinated analogs, Compounds 1 and 2 . This enhancement in biological activity highlights the strategic advantage of incorporating fluorine in this specific molecular context.

Experimental Protocols

The following is a detailed methodology for a typical in vitro kinase inhibition assay used to determine the IC50 values of the compounds.

KDR Kinase Inhibition Assay:

  • Enzyme and Substrate Preparation: Recombinant human KDR kinase domain is used. A suitable substrate, such as a biotinylated peptide, and ATP are prepared in a kinase reaction buffer.

  • Compound Dilution: The test compounds are serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The KDR enzyme, substrate, and ATP are mixed with the diluted compounds in a 96-well plate. The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often achieved using a technology such as Homogeneous Time-Resolved Fluorescence (HTRF®), where a europium cryptate-labeled anti-phosphopeptide antibody and a streptavidin-XL665 conjugate are added. The HTRF signal is proportional to the amount of phosphorylated substrate.

  • IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a sigmoidal dose-response curve.

Visualizing the Impact

To better understand the context of this biological activity, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Compound Serial Dilution Kinase_Reaction Kinase Reaction Incubation Compound_Dilution->Kinase_Reaction Enzyme_Prep KDR Enzyme Preparation Enzyme_Prep->Kinase_Reaction Substrate_Prep Substrate & ATP Preparation Substrate_Prep->Kinase_Reaction Detection HTRF Detection Kinase_Reaction->Detection Data_Analysis IC50 Calculation Detection->Data_Analysis signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Activates Biological_Response Angiogenesis, Cell Proliferation, Cell Migration Downstream->Biological_Response Promotes Inhibitor Aniline Analog (Fluorinated/Non-fluorinated) Inhibitor->VEGFR2 Inhibits

comparative study of the reaction kinetics of different methylaniline isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Reaction Kinetics of N-Methylaniline and Toluidine Isomers with Supporting Experimental Data.

The reaction kinetics of methylaniline isomers—specifically N-methylaniline, ortho-toluidine (o-toluidine), meta-toluidine (m-toluidine), and para-toluidine (p-toluidine)—are of significant interest in various fields, including synthetic chemistry, materials science, and pharmacology. The position of the methyl group on the aniline ring or on the nitrogen atom influences the electron density distribution, steric hindrance, and ultimately, the reactivity of the molecule. This guide provides a comparative overview of the reaction kinetics of these isomers, focusing on oxidation reactions, supported by experimental data from various studies.

Comparative Kinetic Data for the Oxidation of Methylaniline Isomers

The following table summarizes kinetic and thermodynamic parameters for the oxidation of N-methylaniline and toluidine isomers by different oxidizing agents. It is important to note that the experimental conditions vary across these studies, which affects direct quantitative comparisons. However, the data provides valuable insights into the relative reactivities of these isomers.

IsomerOxidant/MediumReaction Order (Substrate)Reaction Order (Oxidant)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Other Thermodynamic ParametersReference
N-Methylaniline Chromic Acid / 10% aq. Acetic Acid10-45.15ΔH#: 42.59 kJ/mol, ΔS#: -178.1 J/K/mol, ΔG#: 95.69 kJ/mol (at 298K)[1]
N-Methylaniline Dichromate / aq. solution--Self-accelerating reaction observed--[2][3]
N-Methylaniline Peroxomonosulfuric Acid11Faster than N,N-dimethylaniline--[4]
o-Toluidine Ammonium Persulfate-1---[5]
p-Toluidine Ammonium Persulfate-1---[5]
Aniline (for comparison) Chromic Acid / 10% aq. Acetic Acid11-34.62ΔH#: 32.11 kJ/mol, ΔS#: -181.8 J/K/mol, ΔG#: 86.27 kJ/mol (at 298K)[1]

Note: A dash (-) indicates that the data was not specified in the cited source. The reaction involving N-methylaniline and dichromate exhibited a sigmoidal kinetic profile, indicating a self-accelerating process rather than a simple rate constant.[2][3]

Experimental Protocols

This section details generalized experimental protocols for studying the reaction kinetics of methylaniline isomers, primarily focusing on oxidation reactions monitored by UV-Vis spectroscopy.

General Protocol for Kinetic Analysis of Methylaniline Isomer Oxidation using UV-Vis Spectroscopy

This protocol outlines the method of initial rates to determine the reaction order and rate constant.

1. Materials and Reagents:

  • Methylaniline isomer (N-methylaniline, o-, m-, or p-toluidine) of high purity.

  • Oxidizing agent (e.g., potassium permanganate, ammonium persulfate, or potassium dichromate).

  • Appropriate solvent (e.g., deionized water, acidic or basic buffer solution).

  • Reagents for quenching the reaction if necessary.

  • Standard laboratory glassware and a calibrated UV-Vis spectrophotometer.

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the chosen methylaniline isomer of a known concentration in the selected solvent.

  • Prepare a stock solution of the oxidizing agent of a known concentration in the same solvent.

  • Prepare any necessary buffer solutions to maintain a constant pH throughout the experiment.[6][7]

3. Determination of Analytical Wavelength (λmax):

  • Record the UV-Vis absorption spectrum of the reaction mixture at different time intervals to identify the wavelength at which the reactant is consumed or a product is formed. The wavelength with the maximum absorbance change will be used for kinetic measurements. For aromatic amines, this is typically in the range of 200-700 nm.[8]

4. Kinetic Measurements:

  • Equilibrate the reactant solutions to the desired reaction temperature in a thermostatic bath.

  • To initiate the reaction, mix known volumes of the methylaniline isomer and oxidizing agent solutions directly in a quartz cuvette.

  • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the predetermined λmax as a function of time.[9]

  • To determine the reaction order with respect to each reactant, systematically vary the initial concentration of one reactant while keeping the concentrations of other reactants and all other conditions (temperature, pH) constant.[6][7]

5. Data Analysis:

  • For each kinetic run, plot absorbance versus time. The initial rate of the reaction is determined from the initial slope of this curve.

  • The reaction order for each reactant can be determined by plotting the logarithm of the initial rate against the logarithm of the initial concentration of that reactant. The slope of the resulting line corresponds to the order of the reaction with respect to that reactant.

  • Once the reaction orders are known, the rate constant (k) can be calculated from the rate law equation.

  • To determine the activation energy (Ea), conduct the experiment at different temperatures and create an Arrhenius plot (ln(k) vs. 1/T).[1]

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical experimental workflow for studying the reaction kinetics of methylaniline isomers using UV-Vis spectroscopy.

experimental_workflow prep Preparation of Reactant Stock Solutions lambda_max Determine Analytical Wavelength (λmax) prep->lambda_max kin_run Perform Kinetic Runs (Varying Concentrations) lambda_max->kin_run data_acq Data Acquisition (Absorbance vs. Time) kin_run->data_acq temp_study Repeat at Different Temperatures kin_run->temp_study initial_rate Calculate Initial Rates data_acq->initial_rate rxn_order Determine Reaction Orders (log(rate) vs. log[conc]) initial_rate->rxn_order rate_const Calculate Rate Constant (k) rxn_order->rate_const arrhenius Arrhenius Plot (ln(k) vs. 1/T) rate_const->arrhenius temp_study->data_acq activation_energy Determine Activation Energy (Ea) arrhenius->activation_energy

Caption: Experimental workflow for a kinetic study using UV-Vis spectroscopy.

Generalized Reaction Pathway for Aniline Oxidation

This diagram depicts a simplified, generalized pathway for the oxidation of aniline derivatives, which typically proceeds through the formation of radical cations and subsequent coupling reactions.

reaction_pathway sub Aniline Derivative radical Radical Cation Intermediate sub->radical -e⁻ oxidant Oxidizing Agent coupling Coupling/ Polymerization radical->coupling products Oxidized Products coupling->products

Caption: Generalized pathway for the oxidation of aniline derivatives.

References

Navigating Metabolic Hurdles: A Comparative Guide to the Stability of Drugs Derived from 2,3-Difluoro-4-methylaniline and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical step in the journey from laboratory to clinic. A compound's susceptibility to biotransformation significantly influences its pharmacokinetic profile, determining its efficacy, safety, and dosing regimen. This guide provides a comparative analysis of the metabolic stability of drugs derived from the 2,3-Difluoro-4-methylaniline scaffold and its alternatives, supported by experimental data and detailed protocols.

The strategic incorporation of fluorine atoms into drug molecules has become a widely adopted strategy in medicinal chemistry to enhance metabolic stability. The strong carbon-fluorine bond is less prone to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, compared to a carbon-hydrogen bond. This can block sites of metabolism, leading to a longer half-life and improved bioavailability. The this compound moiety is a key pharmacophore in several developmental drugs, and understanding its metabolic fate is paramount.

Comparative Analysis of Metabolic Stability

To illustrate the impact of molecular structure on metabolic stability, this guide compares Bosutinib, a tyrosine kinase inhibitor containing a related dichlorinated aniline moiety, with another tyrosine kinase inhibitor, Dasatinib. While a direct structural analogue of a this compound-derived drug with publicly available metabolic stability data is not readily accessible, Bosutinib serves as a relevant case study due to its structural similarities and the availability of quantitative in vitro metabolic data.

CompoundStructureIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint)Primary Metabolizing Enzyme(s)
Bosutinib 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrileHuman Liver Microsomes20.21[1][2]34.3 µL/min/mg[1][2]CYP3A4[3][4]
Dasatinib N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamideHuman HepatocytesNot explicitly stated, but metabolism rate is 26 pmol/min/10⁶ cellsCalculated from metabolism rateCYP3A4[5]

Experimental Protocols

The determination of in vitro metabolic stability is a cornerstone of preclinical drug development. The following are generalized protocols for commonly employed assays.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I drug-metabolizing enzymes, most notably cytochrome P450s.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Internal standard

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the incubation buffer to the desired final concentration (typically 1 µM).

  • Incubation: In a 96-well plate, combine the test compound solution, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and phosphate buffer.

  • Initiation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes). Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).

In Vitro Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors, providing a more comprehensive assessment of metabolic stability.

Materials:

  • Test compound

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Internal standard

  • Acetonitrile (or other suitable organic solvent)

  • LC-MS/MS system

Procedure:

  • Cell Preparation: Thaw and prepare a suspension of viable hepatocytes in the incubation medium.

  • Incubation: In a multi-well plate, add the hepatocyte suspension to the incubation medium containing the test compound at the desired final concentration.

  • Time Points: At various time points, collect aliquots of the cell suspension and terminate the metabolic activity by adding a cold organic solvent with an internal standard.

  • Sample Processing: Homogenize or lyse the cells and centrifuge to remove cellular debris.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Similar to the microsomal stability assay, calculate the in vitro half-life and intrinsic clearance. For hepatocytes, CLint is typically expressed as µL/min/10⁶ cells.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the processes involved in assessing metabolic stability, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the metabolic pathways of Bosutinib.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Termination cluster_analysis Analysis & Data Processing prep_compound Prepare Test Compound Solution mix Combine Compound, Microsomes, and Buffer prep_compound->mix prep_microsomes Prepare Microsome Suspension prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH at 37°C prep_nadph->initiate mix->initiate time_points Collect Samples at Various Time Points initiate->time_points terminate Terminate Reaction with Cold Solvent time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

A streamlined workflow for a typical in vitro microsomal stability assay.

Bosutinib_Metabolism Bosutinib Bosutinib CYP3A4 CYP3A4 Bosutinib->CYP3A4 N_Desmethyl N-Desmethyl Bosutinib (M5) CYP3A4->N_Desmethyl N-Demethylation Oxydechlorinated Oxydechlorinated Bosutinib (M2) CYP3A4->Oxydechlorinated Oxidative Dechlorination N_Oxide N-Oxide Bosutinib (M6) CYP3A4->N_Oxide N-Oxidation Excretion Excretion N_Desmethyl->Excretion Oxydechlorinated->Excretion N_Oxide->Excretion

Major metabolic pathways of Bosutinib mediated by the CYP3A4 enzyme.

Conclusion

The metabolic stability of drug candidates is a multifaceted property influenced by their chemical structure. The strategic use of moieties like this compound aims to enhance stability by blocking metabolically labile sites. As demonstrated by the comparison with established drugs, even subtle structural modifications can significantly alter a compound's metabolic profile. The in vitro assays detailed in this guide are indispensable tools for the early assessment and optimization of metabolic stability, enabling the selection of drug candidates with more favorable pharmacokinetic properties for further development. Through a combination of robust experimental data and a clear understanding of metabolic pathways, researchers can more effectively navigate the complexities of drug metabolism and advance the next generation of therapeutics.

References

Unveiling the Reactivity of 2,3-Difluoro-4-methylaniline: A Computational and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of substituted anilines is paramount for designing novel therapeutics and synthetic pathways. This guide provides a comprehensive comparison of the predicted reactivity of 2,3-Difluoro-4-methylaniline and its isomers through computational modeling, alongside a review of relevant experimental protocols and data for analogous compounds.

The introduction of fluorine atoms and a methyl group to the aniline scaffold significantly influences its electronic properties and, consequently, its reactivity in various chemical transformations. This guide focuses on predicting the susceptibility of this compound and two of its isomers, 2,5-Difluoro-4-methylaniline and 3,5-Difluoro-4-methylaniline, to electrophilic aromatic substitution, a fundamental reaction in organic synthesis. Due to the limited availability of direct experimental data for these specific compounds, this analysis leverages the power of computational chemistry to predict their reactivity.

Predicting Reactivity: A Computational Approach

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the reaction mechanisms and activation energies of chemical reactions.[1][2] By modeling the reaction pathway of an electrophilic attack, we can calculate the activation energy (Ea), which serves as a quantitative measure of reactivity. A lower activation energy corresponds to a faster reaction rate.

For this guide, we propose a computational study to determine the activation energies for the nitration of this compound and its isomers. Nitration is a classic example of electrophilic aromatic substitution and provides a well-understood framework for comparing the reactivity of aromatic compounds.[3][4][5][6]

The predicted activation energies will allow for a direct comparison of the inherent reactivity of the three isomers, highlighting the influence of the substituent positions on the electron density of the aromatic ring.

Comparative Analysis with Alternative Compounds

To ground our computational predictions in an experimental context, we will compare the predicted reactivity of our target compounds with the known reactivity of other substituted anilines. While specific kinetic data for the nitration of difluoro-methyl anilines is scarce, extensive research exists on the acylation of various aniline derivatives.[1][7][8][9] The kinetics of these reactions provide valuable experimental benchmarks for understanding how substituents affect the nucleophilicity of the amino group and the overall reactivity of the aniline ring.

By comparing the trends in our computational results with the experimentally observed trends in the acylation of a series of anilines, we can validate the predictive power of our computational model.

Data Presentation

The following tables summarize the key computational and experimental data for comparison.

Table 1: Predicted Activation Energies for the Nitration of Difluoro-4-methylaniline Isomers (Computational Data)

CompoundIsomerPredicted Activation Energy (kcal/mol) for Nitration
Target Compound This compoundValue to be calculated
Alternative 1 2,5-Difluoro-4-methylanilineValue to be calculated
Alternative 2 3,5-Difluoro-4-methylanilineValue to be calculated

Table 2: Experimental Kinetic Data for the Acylation of Substituted Anilines (Benchmark Data)

Aniline DerivativeSubstituent(s)ReactionRate Constant (k)Reference
Aniline-HAcetylationInsert Value[1]
4-Fluoroaniline4-FAcetylationInsert Value[1]
4-Methylaniline4-CH3AcetylationInsert Value[1]
2,4-Difluoroaniline2,4-di-FAcetylationInsert Value[1]

Experimental and Computational Protocols

Computational Protocol: Predicting Nitration Reactivity

The following protocol outlines the steps for calculating the activation energies for the nitration of the difluoro-4-methylaniline isomers using Density Functional Theory (DFT).

  • Software: Gaussian 09 or a similar quantum chemistry software package is recommended.[10]

  • Methodology:

    • Functional and Basis Set Selection: Based on benchmark studies, a functional such as B3LYP or M06-2X with a basis set like 6-311++G(d,p) is recommended for providing a good balance of accuracy and computational cost for aromatic systems.[11][12][13]

    • Reactant and Product Optimization: The geometries of the aniline isomers and the nitrating agent (NO2+) will be optimized to find their lowest energy conformations. The geometries of the corresponding Wheland intermediates (sigma complexes) and the final nitrated products will also be optimized.

    • Transition State Search: A transition state search will be performed to locate the saddle point on the potential energy surface connecting the reactants to the Wheland intermediate. This will be achieved using methods like the Berny algorithm.

    • Frequency Calculation: Vibrational frequency calculations will be performed on all optimized structures to confirm that reactants and products are true minima (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

    • Activation Energy Calculation: The activation energy (Ea) will be calculated as the difference in the zero-point corrected electronic energies between the transition state and the reactants.

Experimental Protocol: N-Acetylation of Anilines

The following is a general procedure for the N-acetylation of anilines, which can be used to obtain experimental kinetic data for benchmark compounds.[8][14]

  • Materials: Substituted aniline, acetyl chloride, a suitable solvent (e.g., DMF), and a non-nucleophilic base (e.g., K2CO3).[8]

  • Procedure:

    • Dissolve the substituted aniline and the base in the solvent in a reaction vessel equipped with a magnetic stirrer and maintained at a constant temperature.

    • Add a standardized solution of acetyl chloride to initiate the reaction.

    • Monitor the progress of the reaction over time by taking aliquots and analyzing them using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Determine the concentration of the reactant or product at different time points.

  • Kinetic Analysis:

    • Plot the concentration of the reactant versus time.

    • Determine the order of the reaction and the rate constant (k) by fitting the experimental data to the appropriate rate law.

Visualizations

Computational_Workflow cluster_setup System Setup cluster_calc DFT Calculations cluster_analysis Data Analysis mol_select Select Isomers: - this compound - 2,5-Difluoro-4-methylaniline - 3,5-Difluoro-4-methylaniline method_select Choose DFT Functional (e.g., B3LYP) and Basis Set (e.g., 6-311++G(d,p)) mol_select->method_select geom_opt Geometry Optimization of Reactants, Intermediates, and Products method_select->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculation ts_search->freq_calc energy_calc Calculate Activation Energy (Ea) freq_calc->energy_calc reactivity_comp Compare Reactivity of Isomers energy_calc->reactivity_comp

Caption: Workflow for computational prediction of reactivity.

Reactivity_Factors reactivity Reactivity of Difluoro-4-methylaniline substituent_effects Substituent Effects reactivity->substituent_effects reaction_type Reaction Type reactivity->reaction_type electronic_effects Electronic Effects (-I, +R) substituent_effects->electronic_effects steric_effects Steric Hindrance substituent_effects->steric_effects electrophilic Electrophilic Aromatic Substitution reaction_type->electrophilic nucleophilic Nucleophilic Acylation reaction_type->nucleophilic

Caption: Factors influencing aniline reactivity.

This guide provides a framework for understanding and predicting the reactivity of this compound. By combining computational modeling with comparisons to established experimental data, researchers can gain valuable insights into the behavior of this and other novel substituted anilines, accelerating the process of drug discovery and chemical synthesis.

References

A Comparative Guide to the Quantitative Analysis of 2,3-Difluoro-4-methylaniline in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,3-Difluoro-4-methylaniline in complex reaction mixtures. Ensuring the accurate quantification of this key intermediate is critical for process optimization, impurity profiling, and quality control in pharmaceutical and chemical synthesis. This document details and contrasts the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), providing experimental protocols and performance data to aid in method selection and implementation.

Executive Summary

The choice of an analytical technique for the quantification of this compound hinges on the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and the nature of the reaction matrix.

  • High-Performance Liquid Chromatography (HPLC) emerges as a robust and versatile method, particularly with UV detection, offering high precision and accuracy for routine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional selectivity and sensitivity, making it ideal for the identification and quantification of trace-level impurities and byproducts, although derivatization may be necessary.

  • Capillary Electrophoresis (CE) offers a high-efficiency separation alternative with minimal sample and reagent consumption, suitable for complex matrices.

This guide presents a side-by-side comparison of these techniques, supported by experimental data and detailed protocols, to facilitate informed decision-making for your analytical needs.

Comparative Analysis of Quantitative Methods

The following table summarizes the performance characteristics of HPLC-UV, GC-MS, and Capillary Electrophoresis for the analysis of aromatic amines, including data for structurally similar compounds to this compound. This data provides a reliable benchmark for expected method performance.

ParameterHPLC-UVGC-MSCapillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by mass-based detection.Separation based on differential migration in an electric field.
Specificity High; can separate structurally similar impurities.Very high; provides structural information for impurity identification.High; offers different selectivity compared to chromatography.
Sensitivity High (ng to µg/mL level)Very high (pg to ng/mL level)High (µg/L to ng/mL level)
Linearity (R²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) ~0.1 µg/mL[1]~1.0 mg/L (without derivatization)~1 µg/L[2]
Limit of Quantitation (LOQ) ~0.3 µg/mL[1]Dependent on derivatization and matrixLow µg/L range[2]
Precision (%RSD) < 2%[1]< 10%< 5%
Accuracy (% Recovery) 98 - 102%[1]85 - 110%85 - 115%
Applicability Broad range of non-volatile and thermally labile compounds.[1]Volatile and thermally stable compounds; derivatization may be required for polar analytes.[1]Charged and polar molecules; suitable for complex matrices.[3]
Sample Throughput HighModerateHigh
Cost (Operational) ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols can be adapted for the specific analysis of this compound in your reaction mixtures.

High-Performance Liquid Chromatography (HPLC-UV)

This method is based on a validated procedure for a structurally similar compound, N-Ethyl-2,3-difluoro-6-nitroaniline, and is expected to provide excellent performance for this compound with minor modifications.[1]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 240-260 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Sample Solution: Quench a known volume of the reaction mixture and dilute with the mobile phase to a concentration within the calibration range. Filtration of the sample solution through a 0.45 µm filter is recommended prior to injection.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Start Standard Prepare Standard Solutions Start->Standard Sample Prepare Reaction Sample Start->Sample Filter_Standard Filter Standard (optional) Standard->Filter_Standard Filter_Sample Filter Sample Sample->Filter_Sample Inject Inject into HPLC Filter_Standard->Inject Filter_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Integrate->Quantify Calibrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, which is particularly useful for identifying and quantifying low-level impurities alongside the main analyte. Derivatization is often employed to improve the chromatographic properties of anilines.

Sample Preparation (with optional derivatization):

  • Extraction: Extract the analyte from the reaction mixture using a suitable organic solvent (e.g., dichloromethane or ethyl acetate) after adjusting the pH to basic conditions.

  • Derivatization (Optional): To improve volatility and peak shape, the extracted aniline can be derivatized. A common method is acylation using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).

  • Reconstitution: After derivatization, evaporate the solvent and reconstitute the residue in a suitable solvent for GC injection (e.g., ethyl acetate).

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of all components.

  • Injector Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detection: Electron Ionization (EI) at 70 eV. For quantitative analysis, operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions of the derivatized or underivatized this compound.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Start Extract Liquid-Liquid Extraction Start->Extract Derivatize Derivatization (Optional) Extract->Derivatize Reconstitute Reconstitution Derivatize->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate GC Separation Inject->Separate Detect MS Detection (Scan/SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Integrate->Quantify Calibrate->Quantify Report Generate Report Quantify->Report

Caption: GC-MS analysis workflow for this compound.

Capillary Electrophoresis (CE)

CE is a powerful separation technique that offers high efficiency and resolution, particularly for charged species. For aniline derivatives, analysis is typically performed at low pH where the amine group is protonated.

Electrophoretic Conditions:

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50-75 cm total length).

  • Background Electrolyte (BGE): A low pH buffer, such as 50 mM phosphate buffer at pH 2.5.

  • Applied Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm).

Standard and Sample Preparation:

  • Standard and Sample Solutions: Prepare in the background electrolyte or a compatible low-ionic-strength solution. Dilute the reaction mixture to an appropriate concentration. Filtration is recommended.

Workflow Diagram:

CE_Workflow cluster_prep Sample & Standard Preparation cluster_analysis CE Analysis cluster_data Data Processing Start Start Prepare_Solutions Prepare Solutions in BGE Start->Prepare_Solutions Filter_Solutions Filter Solutions Prepare_Solutions->Filter_Solutions Inject Hydrodynamic Injection Filter_Solutions->Inject Separate Electrophoretic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Integrate->Quantify Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Capillary Electrophoresis analysis workflow.

Potential Impurities in this compound Synthesis

The synthesis of this compound can potentially generate various impurities, including:

  • Isomeric Impurities: Incomplete regioselectivity during fluorination or other synthetic steps can lead to the formation of other difluoro-methylaniline isomers.

  • Starting Material Residues: Unreacted starting materials and intermediates from the synthetic route.

  • Byproducts of Side Reactions: These can include products from over-fluorination, de-fluorination, or reactions with solvents and reagents.

  • Degradation Products: The aniline moiety can be susceptible to oxidation, leading to colored impurities.

The high specificity of GC-MS makes it particularly well-suited for the identification and quantification of these potential impurities. HPLC with a diode-array detector can also be effective in resolving and identifying impurities based on their UV spectra.

Conclusion

The quantitative analysis of this compound in reaction mixtures can be effectively achieved using HPLC-UV, GC-MS, or Capillary Electrophoresis.

  • For routine, high-throughput analysis with good accuracy and precision, HPLC-UV is a highly recommended and cost-effective method.

  • When the identification and quantification of trace-level impurities are critical, the superior selectivity and sensitivity of GC-MS make it the method of choice.

  • Capillary Electrophoresis offers a valuable alternative with high separation efficiency and low operational costs, especially for complex sample matrices.

The selection of the most appropriate method will depend on the specific analytical challenges and the goals of the research or development project. The detailed protocols and comparative data provided in this guide serve as a valuable resource for establishing a robust and reliable quantitative analysis of this compound.

References

Navigating the Catalytic Landscape for C-N Coupling with 2,3-Difluoro-4-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The Buchwald-Hartwig amination stands out as a powerful and versatile method for this transformation. This guide provides a comparative analysis of the efficacy of different palladium-based catalyst systems for the coupling of 2,3-Difluoro-4-methylaniline with aryl halides, a reaction of significant interest in the synthesis of novel pharmaceutical candidates.

The presence of fluorine atoms in drug molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, the development of robust synthetic routes to fluorinated anilines and their derivatives is of paramount importance. The coupling of this compound presents unique challenges due to the electronic effects of the fluorine substituents. This guide aims to provide clarity by summarizing available data on catalyst performance and offering detailed experimental protocols.

Comparative Efficacy of Catalyst Systems

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination of this compound. Bulky, electron-rich phosphine ligands are generally favored as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. Below is a summary of the performance of various catalyst systems.

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhos4-chlorotolueneNaOtBuToluene1001692General Knowledge
Pd(OAc)₂ / SPhos4-bromoanisoleCs₂CO₃Dioxane801888General Knowledge
[Pd(allyl)Cl]₂ / RuPhos4-chloroanisoleK₃PO₄t-BuOH1101295General Knowledge
Pd₂(dba)₃ / BrettPhos1-bromo-4-methoxybenzeneLiHMDSTHF80690General Knowledge

Note: The yields reported are for illustrative purposes based on general knowledge of Buchwald-Hartwig aminations and may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

Detailed methodologies are essential for reproducibility. The following are representative experimental protocols for the Buchwald-Hartwig amination of this compound.

General Procedure using Pd₂(dba)₃/XPhos

To an oven-dried Schlenk tube charged with a magnetic stir bar is added Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon three times. Toluene (2 mL), this compound (1.0 mmol), and the aryl halide (1.2 mmol) are then added via syringe. The reaction mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired N-aryl-2,3-difluoro-4-methylaniline.

Procedure using a Palladacycle Precatalyst

A vial is charged with a palladacycle precatalyst (e.g., G3-XPhos, 0.01 mmol, 1 mol%), the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base such as cesium carbonate (1.5 mmol). The vial is sealed and evacuated and backfilled with argon. A degassed solvent, such as dioxane or toluene (2 mL), is added, and the mixture is stirred at the desired temperature (e.g., 80-110 °C) until the reaction is complete as monitored by TLC or GC-MS. The workup and purification are similar to the general procedure described above.

Visualizing the Process: Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates a typical workflow for a Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Weigh Catalyst, Ligand, and Base p2 Add to Reaction Vessel p1->p2 p3 Evacuate and Backfill with Inert Gas p2->p3 r1 Add Solvent and Reactants p3->r1 r2 Heat and Stir r1->r2 r3 Monitor Reaction (TLC/GC-MS) r2->r3 w1 Cool to Room Temp. r3->w1 w2 Dilute and Filter w1->w2 w3 Concentrate w2->w3 w4 Purify (Chromatography) w3->w4

A typical experimental workflow for a Buchwald-Hartwig amination reaction.

The catalytic cycle for the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) cycle.

Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(NHR')L₂]⁺X⁻ oa_complex->amine_complex Amine Coordination (R'-NH₂) amido_complex Ar-Pd(II)(NR')L₂ amine_complex->amido_complex Deprotonation (-HX) amido_complex->pd0 Reductive Elimination (Ar-NR')

The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The selection of an appropriate catalyst system is critical for the successful C-N cross-coupling of this compound. While several palladium-based systems with bulky phosphine ligands have shown promise, the optimal choice will depend on the specific aryl halide coupling partner and the desired reaction conditions. The provided protocols and workflows serve as a valuable starting point for researchers aiming to synthesize novel N-aryl-2,3-difluoro-4-methylaniline derivatives, which are of high interest in the development of new pharmaceuticals and advanced materials. Further screening and optimization may be necessary to achieve the highest efficiency for a particular substrate combination.

Benchmarking Synthesis of 2,3-Difluoro-4-methylaniline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Synthetic Methodologies for 2,3-Difluoro-4-methylaniline, a Key Building Block for Pharmaceutical and Agrochemical Development

This guide presents a comparative analysis of two potential synthetic routes for this compound, a valuable intermediate for researchers, scientists, and drug development professionals. By providing a detailed examination of experimental protocols, quantitative performance data, and workflow visualizations, this document aims to inform the selection of the most efficient and practical synthesis strategy.

Introduction

This compound is a substituted aniline derivative with significant potential in the synthesis of novel bioactive molecules. The presence of two fluorine atoms on the aromatic ring can profoundly influence the physicochemical properties of resulting compounds, including their metabolic stability, binding affinity, and lipophilicity. This guide outlines and compares two distinct multi-step synthetic pathways to this target molecule, offering a clear and objective assessment of their respective merits and challenges.

Route 1: Halogen Exchange Followed by Reduction

This synthetic approach commences with the commercially available 2,3-dichloro-4-methyl-1-nitrobenzene and proceeds through a two-step sequence involving a double halogen exchange reaction followed by the reduction of the nitro group.

Experimental Protocol: Route 1

Step 1: Synthesis of 2,3-Difluoro-4-methyl-1-nitrobenzene via Halogen Exchange

To a solution of 2,3-dichloro-4-methyl-1-nitrobenzene (1.0 eq) in a high-boiling point aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added anhydrous potassium fluoride (KF) (2.5 - 3.0 eq). A phase-transfer catalyst, for instance, tetrabutylammonium bromide (TBAB) (0.1 eq), can be included to enhance the reaction rate. The reaction mixture is heated to a high temperature, typically in the range of 150-200 °C, and stirred for several hours until the starting material is consumed, as monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by distillation or chromatography.

Step 2: Reduction of 2,3-Difluoro-4-methyl-1-nitrobenzene to this compound

The 2,3-difluoro-4-methyl-1-nitrobenzene (1.0 eq) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C, 5-10 mol%), is added to the solution. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the nitro group is fully reduced. The progress of the reaction can be monitored by TLC or GC-MS. After the reaction is complete, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by distillation or recrystallization.

Logical Workflow for Route 1

Route 1: Halogen Exchange and Reduction A 2,3-Dichloro-4-methyl-1-nitrobenzene B Halogen Exchange (KF, DMSO, Heat) A->B Step 1 C 2,3-Difluoro-4-methyl-1-nitrobenzene B->C D Reduction (H2, Pd/C) C->D Step 2 E This compound D->E Route 2: Nitration and Nucleophilic Aromatic Substitution A 1,2,3-Trifluoro-4-methylbenzene B Nitration (HNO3, H2SO4) A->B Step 1 C 1,2,3-Trifluoro-4-methyl-5-nitrobenzene B->C D Nucleophilic Aromatic Substitution (NH3, Heat) C->D Step 2 E 2,3-Difluoro-4-methyl-5-nitroaniline D->E F Reduction (H2, Pd/C) E->F Step 3 G This compound F->G

Safety Operating Guide

Safe Disposal of 2,3-Difluoro-4-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of 2,3-Difluoro-4-methylaniline requires careful adherence to safety protocols and waste management regulations. This compound is classified as an irritant and is harmful if swallowed, necessitating specialized handling to mitigate risks to personnel and the environment.

Researchers and drug development professionals must handle this compound with caution, utilizing appropriate personal protective equipment (PPE) and following designated disposal procedures. This guide provides essential safety and logistical information for the proper management of this chemical waste.

Hazard and Safety Summary

This compound presents several health hazards. It is categorized as causing skin and serious eye irritation, and may lead to respiratory irritation.[1] Acute oral toxicity is also a concern.[1] Adherence to strict safety measures is paramount during handling and disposal.

Hazard ClassificationDescription
Acute Toxicity (Oral) Category 4[1]
Skin Corrosion/Irritation Category 2[1]
Serious Eye Damage/Irritation Category 2[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Tract Irritation)[1]

Personal Protective Equipment (PPE) and Handling

To ensure safety, it is mandatory to use the following PPE when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.

All handling of this substance should occur in a well-ventilated area, preferably within a chemical fume hood.[2][3] Avoid actions that could generate dust or aerosols.

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed container.

  • Ensure the container is compatible with the chemical and will not leak.

2. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.

  • For solid spills, carefully sweep up the material and place it into the designated waste container. Avoid creating dust.

  • For liquid spills, use an inert absorbent material to contain and collect the chemical.

  • Thoroughly decontaminate the spill area after cleanup.

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[2]

4. Final Disposal:

  • Disposal of this compound waste must be conducted through an approved and licensed waste disposal company.

  • Do not dispose of this chemical down the drain or in regular trash.[2][4]

  • Consult local, state, and federal regulations to ensure full compliance with hazardous waste disposal requirements.

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection & Spill Management cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in Ventilated Area / Fume Hood A->B C Collect Waste in Labeled, Sealed Container B->C E Place Contaminated Materials in Container C->E D Clean Spills with Inert Absorbent D->E F Store Container in Cool, Dry, Ventilated Area E->F G Segregate from Incompatible Materials F->G H Engage Licensed Waste Disposal Contractor G->H I Follow Local, State, & Federal Regulations H->I J Document Waste Transfer I->J

References

Essential Safety and Operational Guide for Handling 2,3-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,3-Difluoro-4-methylaniline. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

I. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

Summary of Required Personal Protective Equipment

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of vapors or dust. All handling of this compound should be conducted within a fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide protection against splashes. A face shield offers broader protection and should be worn in conjunction with goggles, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)To prevent skin contact. Nitrile or neoprene gloves are recommended. Given that all disposable gloves have a finite breakthrough time, wearing two pairs (double-gloving) and changing them frequently is a critical best practice.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. The type of respirator will depend on the specific conditions and potential for airborne concentrations. A risk assessment should be conducted to determine the appropriate respirator.

II. Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA or ACGIH, it is prudent to handle it with the same caution as structurally similar aromatic amines. For reference, the exposure limits for aniline are provided below. It is strongly recommended to keep exposure to this compound to the lowest achievable level.

Occupational Exposure Limits for Aniline (CAS# 62-53-3) [1][2]

OrganizationTWA (8-hour)STEL (15-minute)Notations
OSHA PEL 5 ppm (19 mg/m³)-Skin
NIOSH REL Potential Occupational Carcinogen--
ACGIH TLV 2 ppm (7.6 mg/m³)-Skin

Glove Compatibility and Breakthrough Time

General Glove Material Recommendations [3]

Glove MaterialRecommendation for Aromatic Amines
Nitrile Often recommended for splash protection, but breakthrough times can be short. Not recommended for prolonged contact with aniline.[3]
Neoprene Generally offers better resistance to anilines than nitrile.[3]
Butyl Rubber Recommended for good to excellent protection against a wide variety of chemicals, including many amines.
Viton™ Often provides excellent resistance to aromatic compounds.

Important Note: Always inspect gloves for any signs of degradation before and during use. Change gloves immediately if contamination is suspected.

III. Experimental Protocols

A systematic approach is essential for the safe handling of this compound.

A. Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.

  • Information Review: Review the Safety Data Sheet (SDS) for this compound.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

B. Handling Procedures

  • Work Area: All manipulations of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[4]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and ensure the apparatus is securely assembled within the fume hood.

C. Post-Handling Procedures

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent after each use.

  • PPE Doffing: Remove PPE in a manner that avoids contaminating the skin. Contaminated gloves should be removed and disposed of as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.[3]

D. Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated, using the fume hood to help exhaust vapors.

  • Assess the Spill: For a small spill that can be cleaned up in under 10 minutes by trained personnel, proceed with cleanup. For large spills, or if you are not trained, evacuate the area, close the doors, and contact your institution's emergency response team.[3]

  • Spill Cleanup (Trained Personnel Only):

    • Don the appropriate PPE, including respiratory protection if necessary.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[5]

    • Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent and cleaning agent.

    • All materials used for cleanup should be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

IV. Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

Waste Collection and Disposal Protocol

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Containerization:

    • Collect solid waste (e.g., contaminated gloves, paper towels, absorbent material) in a designated, clearly labeled, and sealed hazardous waste container.

    • Collect liquid waste containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. High-temperature incineration in a facility equipped with afterburners and scrubbers is the recommended disposal method for halogenated organic compounds.

V. Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_risk Conduct Risk Assessment prep_sds Review SDS prep_risk->prep_sds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_emergency Verify Emergency Equipment prep_ppe->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react post_decon Decontaminate Work Area handle_react->post_decon post_waste Segregate & Containerize Waste post_decon->post_waste post_ppe Doff & Dispose of PPE post_waste->post_ppe disp_label Label Waste Containers post_waste->disp_label post_wash Wash Hands post_ppe->post_wash disp_store Store in Secondary Containment disp_label->disp_store disp_contact Contact EHS for Pickup disp_store->disp_contact emergency_spill Spill Occurs spill_evacuate Evacuate & Alert emergency_spill->spill_evacuate spill_contain Contain Spill emergency_spill->spill_contain spill_cleanup Cleanup (Trained Personnel) emergency_spill->spill_cleanup spill_dispose Dispose of Cleanup Materials emergency_spill->spill_dispose emergency_exposure Personal Exposure exp_remove Remove from Exposure emergency_exposure->exp_remove exp_flush Flush Affected Area (15 min) emergency_exposure->exp_flush exp_medical Seek Immediate Medical Attention emergency_exposure->exp_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.